molecular formula C10H6BrNOS B112275 2-(4-Bromophenyl)thiazole-4-carbaldehyde CAS No. 21166-30-3

2-(4-Bromophenyl)thiazole-4-carbaldehyde

Cat. No.: B112275
CAS No.: 21166-30-3
M. Wt: 268.13 g/mol
InChI Key: KOMFNSXHHNSAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNOS and its molecular weight is 268.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMFNSXHHNSAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577198
Record name 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21166-30-3
Record name 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a reactive aldehyde group on a thiazole scaffold substituted with a bromophenyl moiety, offers a versatile platform for the development of compounds with potential anticancer and antimicrobial activities. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and synthetic methodologies, and explores its utility in various chemical transformations.

Introduction

This compound belongs to the family of thiazole-containing aromatic aldehydes, a class of compounds that has garnered significant interest in the field of drug discovery. The thiazole ring is a privileged scaffold found in numerous biologically active molecules, and the presence of a bromophenyl group and an aldehyde functional group enhances its synthetic versatility and potential for biological interactions. This guide aims to provide a detailed repository of technical information for researchers working with or considering the use of this compound in their synthetic and drug development endeavors.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimentally determined data for some properties are not widely published, computational predictions and data from closely related analogs provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21166-30-3
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Appearance Off-white solid
Purity ≥ 95% (HPLC)
Storage Conditions Store at 0-8 °C

Table 2: Spectroscopic Data of this compound (Predicted and Analog-Based)

SpectrumKey Features
¹H NMR Expected signals for aldehydic proton (singlet, ~9.9-10.1 ppm), thiazole proton (singlet, ~8.0-8.5 ppm), and aromatic protons of the bromophenyl group (two doublets, ~7.6-8.0 ppm).
¹³C NMR Expected signals for aldehydic carbon (~185-195 ppm), thiazole ring carbons (~115-170 ppm), and bromophenyl carbons (~120-140 ppm).
IR (KBr) Expected characteristic peaks for C=O stretching of the aldehyde (~1680-1700 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z 267 and [M+2]⁺ at m/z 269 due to the presence of the bromine isotope.

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol. A common and efficient method for this transformation is the use of manganese(IV) oxide (MnO₂) in a chlorinated solvent like chloroform.

An in-depth technical guide to the chemical properties of this compound is detailed below, focusing on its synthesis, reactivity, and potential applications, particularly for researchers in drug development.

Core Chemical Properties

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a thiazole ring, is a key motif in many biologically active molecules. The bromophenyl substitution enhances its reactivity, making it a valuable building block for developing various pharmaceutical derivatives.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 21166-30-3
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
Appearance Off-white solid
Purity ≥ 95% (HPLC)
Storage Temperature 0-8 °C

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the oxidation of its corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol.

Oxidation of [2-(4-Bromophenyl)thiazol-4-yl]methanol

A widely used method for this conversion is the oxidation using manganese(IV) oxide (MnO₂).

Experimental Protocol:

  • Dissolve [2-(4-Bromophenyl)thiazol-4-yl]methanol in chloroform.

  • Add activated manganese(IV) oxide to the solution.

  • Stir the reaction mixture at 20°C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the manganese dioxide.

  • Evaporate the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start [2-(4-Bromophenyl)thiazol-4-yl]methanol reagents MnO2, Chloroform start->reagents conditions 20°C, 12h reagents->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Reactivity and Chemical Transformations

The aldehyde functional group in this compound is a key site for various chemical reactions, making it a versatile intermediate for creating more complex molecules.

Nucleophilic Addition and Condensation Reactions

The compound readily undergoes nucleophilic additions and condensation reactions, which are fundamental in constructing larger molecular frameworks. These reactions are crucial for synthesizing derivatives with potential therapeutic applications.

Hantzsch Thiazole Synthesis

While not a direct reaction of the aldehyde, the thiazole ring itself is often synthesized via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For derivatives of the title compound, this synthetic route is a foundational step.

G cluster_reactants Reactants cluster_product Product haloketone α-Haloketone thiazole Thiazole Derivative haloketone->thiazole thioamide Thioamide thioamide->thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of compounds with potential biological activities.

  • Anticancer Agents: It is explored as a precursor for novel anti-cancer agents.

  • Antimicrobial Agents: The thiazole moiety is a common feature in antimicrobial compounds, and this aldehyde is used in the development of new antimicrobial drugs.

  • Material Science: It can be incorporated into polymers to enhance material properties like thermal stability.

  • Fluorescent Probes: Its structure allows for its use in developing fluorescent probes for biological imaging.

Conclusion

This compound is a synthetically valuable compound with a stable and reactive structure. Its utility as a building block in the synthesis of diverse, biologically active molecules makes it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic protocols and reactivity patterns outlined in this guide provide a foundational understanding for its application in creating novel chemical entities.

In-depth Technical Guide: Structure Elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(4-Bromophenyl)thiazole-4-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. This document details the experimental protocols for its synthesis and purification, along with a thorough analysis of the spectroscopic data used to confirm its chemical structure.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a bromophenyl group attached to a thiazole-4-carbaldehyde core, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including anti-cancer properties. Accurate structural elucidation is paramount for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
CAS Number 21166-30-3
Appearance Off-white solid

Synthesis and Purification

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol precursor, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound involves the following steps:

  • Precursor Synthesis: The starting material, [2-(4-Bromophenyl)-thiazol-4-yl]-methanol, is first synthesized according to established literature procedures.

  • Oxidation Reaction: To a solution of [2-(4-Bromophenyl)-thiazol-4-yl]-methanol in chloroform, an excess of manganese(IV) oxide (MnO₂) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature (approximately 20°C) for a period of 12 hours.

  • Work-up: After the reaction is complete, the solid manganese dioxide is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure to yield the crude this compound.

Purification

The crude product is typically purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific ¹³C NMR data for this compound was not found in the provided search results. The table is a template for expected signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O stretch (aldehyde)
~1585MediumC=C stretch (aromatic ring)
~1470MediumC=N stretch (thiazole ring)
~820StrongC-H out-of-plane bend (para-disubstituted benzene)
~670MediumC-Br stretch

Note: These are characteristic expected values. Actual peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

m/zInterpretation
267/269[M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of the presence of a bromine atom.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start [2-(4-Bromophenyl)-thiazol-4-yl]-methanol oxidation Oxidation with MnO2 in Chloroform start->oxidation filtration Filtration oxidation->filtration concentration Concentration filtration->concentration purification Column Chromatography concentration->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: Workflow for the synthesis and structure elucidation of the target compound.

Conclusion

The structure of this compound is unequivocally confirmed through a combination of systematic synthesis and rigorous spectroscopic analysis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical intermediate in the field of drug discovery and development.

2-(4-Bromophenyl)thiazole-4-carbaldehyde CAS number 21166-30-3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21166-30-3

This technical guide provides an in-depth overview of 2-(4-Bromophenyl)thiazole-4-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a versatile heterocyclic compound featuring a bromophenyl group attached to a thiazole ring, which also bears an aldehyde functional group. This specific arrangement of functional groups makes it a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[1] Its structure is foundational for developing derivatives with a range of biological activities.

Physicochemical and Spectroscopic Data

The key properties of the compound are summarized in the table below.

PropertyValueReference
CAS Number 21166-30-3[1][2][3][4]
Molecular Formula C₁₀H₆BrNOS[1][2][4]
Molecular Weight 268.13 g/mol [1][2]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1][4]
Boiling Point 394.4°C at 760 mmHg[5]
MDL Number MFCD06738364[1][4]
PubChem ID 15710656[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol.

Experimental Protocol: Oxidation of [2-(4-bromophenyl)thiazol-4-yl]methanol

A common method for the synthesis involves the use of manganese(IV) oxide as an oxidizing agent.

  • Reactants : [2-(4-bromophenyl)thiazol-4-yl]methanol, Manganese(IV) oxide, Chloroform (solvent).

  • Procedure :

    • Dissolve [2-(4-bromophenyl)thiazol-4-yl]methanol in chloroform.

    • Add manganese(IV) oxide to the solution.

    • Stir the reaction mixture at a controlled temperature of 20°C.

    • Allow the reaction to proceed for 12 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Upon completion, the solid manganese dioxide is filtered off.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

    • Purify the product, typically through recrystallization or column chromatography, to obtain this compound.

This workflow is visualized in the diagram below.

G Diagram 1: Synthesis Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A [2-(4-bromophenyl)thiazol-4-yl]methanol P1 Mix and stir at 20°C for 12 hours A->P1 B Manganese(IV) Oxide B->P1 C Chloroform (Solvent) C->P1 W1 Filter to remove MnO2 P1->W1 W2 Solvent Evaporation W1->W2 W3 Purification (e.g., Recrystallization) W2->W3 Z This compound W3->Z G Diagram 2: Role as a Chemical Building Block cluster_reactions Chemical Modifications cluster_derivatives Resulting Derivatives cluster_applications Potential Biological Activities Core 2-(4-Bromophenyl) thiazole-4-carbaldehyde R1 Condensation Rxn (at Aldehyde) Core->R1 Core->R1 R2 Cross-Coupling Rxn (at Bromo-phenyl) Core->R2 R3 Other Modifications Core->R3 D1 Schiff Bases R1->D1 D2 Pyrazoline Hybrids R1->D2 D3 Triazole Conjugates R2->D3 D4 Other Novel Scaffolds R3->D4 A1 Anticancer D1->A1 A2 Antimicrobial D1->A2 D2->A1 e.g., on A549 cells D2->A2 D3->A2 A3 Anti-inflammatory D4->A3 A4 Antifungal D4->A4

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)thiazole-4-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a thiazole ring linked to a bromophenyl group and bearing a reactive carbaldehyde function, makes it a versatile building block for the synthesis of a wide array of derivatives with potential biological activities. This technical guide provides a summary of available information on its synthesis and characterization, acknowledging the current limitations in publicly accessible, detailed spectroscopic data.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₁₀H₆BrNOS
Molecular Weight 268.13 g/mol
CAS Number 21166-30-3
Appearance Off-white solid

Synthesis Protocol

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-Bromothiobenzamide 4-Bromothiobenzamide Hantzsch_Reaction Hantzsch Thiazole Synthesis 4-Bromothiobenzamide->Hantzsch_Reaction + 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal 3-bromo-2-oxopropanal->Hantzsch_Reaction Target_Molecule This compound Hantzsch_Reaction->Target_Molecule caption Proposed Hantzsch synthesis of the target compound.

Figure 1: Proposed synthesis of this compound.

Experimental Workflow:

Experimental_Workflow Start Start Reaction_Setup Combine 4-bromothiobenzamide and 3-bromo-2-oxopropanal in a suitable solvent (e.g., ethanol). Start->Reaction_Setup Heating Heat the mixture under reflux. Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Workup Cool, quench the reaction, and extract the product. Monitoring->Workup Reaction Complete Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product (NMR, IR, MS). Purification->Characterization End End Characterization->End caption General experimental workflow for the synthesis.

Figure 2: A generalized experimental workflow for the synthesis.

Spectroscopic Data (Predicted and Analog-Based)

As of the latest search, detailed, experimentally verified spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of analogous compounds, the following characteristic signals can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.9 - 10.1SingletAldehyde proton (-CHO)
~8.2 - 8.4SingletThiazole C5-H
~7.8 - 8.0DoubletAromatic protons (ortho to thiazole)
~7.6 - 7.8DoubletAromatic protons (ortho to bromine)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~185 - 190Aldehyde carbonyl carbon (-CHO)
~165 - 170Thiazole C2
~150 - 155Thiazole C4
~130 - 140Aromatic carbons
~120 - 130Aromatic carbons
~125 - 130Thiazole C5

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~1690 - 1710C=O stretching (aldehyde)
~1580 - 1600C=C and C=N stretching (aromatic and thiazole rings)
~1000 - 1100C-Br stretching

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 267 and a characteristic [M+2]⁺ peak at m/z 269 of similar intensity, which is indicative of the presence of a bromine atom.

Logical Relationship for Spectroscopic Analysis

Spectroscopic_Analysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Provides information on the carbon-hydrogen framework IR->Structure_Elucidation Identifies functional groups (e.g., C=O, C-Br) MS->Structure_Elucidation Determines molecular weight and elemental composition caption Interrelation of spectroscopic techniques.

Figure 3: The logical workflow for structural elucidation.

Conclusion and Future Outlook

This compound remains a molecule of high synthetic utility. While this guide provides a framework for its synthesis and expected analytical characteristics, there is a clear need for the scientific community to publish detailed and verified spectroscopic data. Such information is crucial for unambiguous characterization and will facilitate its broader application in drug discovery and materials science research. Future work should focus on the experimental validation of the proposed synthetic routes and the comprehensive spectroscopic analysis of the purified compound.

The Aldehyde Group on the Thiazole Ring: An In-depth Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. When functionalized with an aldehyde group, the reactivity of this moiety is intricately linked to the electronic properties of the thiazole ring, offering a versatile handle for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group on the thiazole ring, detailing key reactions, experimental protocols, and quantitative data to support researchers in the field of drug discovery and development.

Electronic Nature and Reactivity of the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system, a characteristic that significantly influences the reactivity of its substituents. The electron-withdrawing nature of the ring deactivates it towards electrophilic substitution, which preferentially occurs at the C5 position. Conversely, the C2 position is the most electron-deficient and is susceptible to nucleophilic attack. The aldehyde group, being an electron-withdrawing group itself, further modulates this reactivity. The position of the aldehyde group on the thiazole ring (C2, C4, or C5) dictates the electronic interplay and, consequently, the specific reactivity of the aldehyde.

Key Reactions of the Aldehyde Group on the Thiazole Ring

The aldehyde group on the thiazole ring undergoes a variety of classical and modern organic transformations, making it a valuable synthetic intermediate. This section details the experimental protocols for several key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to form carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation of 2-Thiazolecarboxaldehyde with Malononitrile

  • Reactants: 2-Thiazolecarboxaldehyde (1 mmol), Malononitrile (1 mmol), and a catalytic amount of a weak base such as piperidine or ammonium acetate.

  • Solvent: Ethanol or a solvent-free system.

  • Procedure: To a solution of 2-thiazolecarboxaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-(thiazol-2-ylmethylene)malononitrile, can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • Yields: This reaction typically proceeds with good to excellent yields, often in the range of 85-96%, depending on the specific substrates and conditions used.[1][2]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).

Experimental Protocol: Wittig Reaction of 2-Thiazolecarboxaldehyde with Methyltriphenylphosphonium Bromide

  • Reagents: 2-Thiazolecarboxaldehyde (1 mmol), Methyltriphenylphosphonium bromide (1.1 mmol), and a strong base such as sodium hydride or n-butyllithium.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed). Stir the resulting mixture for 30 minutes at 0 °C. Then, add a solution of 2-thiazolecarboxaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield 2-vinylthiazole.

  • Yields: Yields for Wittig reactions can vary widely based on the substrates and reaction conditions, but are often in the range of 65-95%.[3][4]

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.

Experimental Protocol: Henry Reaction of 4-Thiazolecarboxaldehyde with Nitroethane

  • Reactants: 4-Thiazolecarboxaldehyde (1 mmol), Nitroethane (1.2 mmol), and a base such as triethylamine or an inorganic base.

  • Solvent: An appropriate solvent such as methanol or ethanol.

  • Procedure: To a solution of 4-thiazolecarboxaldehyde in methanol, add nitroethane followed by the dropwise addition of triethylamine at 0 °C. Allow the reaction mixture to stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a dilute acid solution. The product, 1-(thiazol-4-yl)-2-nitropropan-1-ol, is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

  • Yields: The Henry reaction can provide moderate to high yields of the corresponding β-nitro alcohol.[5][6][7]

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde or ketone into an amine. It involves the initial formation of an imine, which is then reduced to an amine.

Experimental Protocol: Reductive Amination of 5-Thiazolecarboxaldehyde with Benzylamine

  • Reagents: 5-Thiazolecarboxaldehyde (1 mmol), Benzylamine (1.1 mmol), and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]

  • Solvent: A suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Procedure: To a solution of 5-thiazolecarboxaldehyde in DCE, add benzylamine. Stir the mixture at room temperature for a short period to allow for imine formation. Then, add sodium triacetoxyborohydride in one portion. Continue stirring at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield N-((thiazol-5-yl)methyl)aniline.

  • Yields: Reductive aminations are generally high-yielding, often exceeding 80%.[8][9]

Quantitative Data Summary

The following tables summarize typical yields and conditions for the reactions discussed above, providing a comparative overview for researchers.

ReactionAldehydeReagentBase/CatalystSolventTimeTemperatureYield (%)
KnoevenagelAromatic AldehydeMalononitrileSeO₂/ZrO₂Water0.5 hRoom Temp.96
Knoevenagel4-NitrobenzaldehydeMalononitrileα-Ca₃(PO₄)₂Ethanol30-60 minRoom Temp.83-96
WittigAldehydeStabilized YlideNaHCO₃Water40 min - 3 h20 °Cup to 99
WittigAldehydeUnstabilized YlideNaOHBiphasic5 minRoom Temp.Mod-Quant
HenryAromatic AldehydeNitroethaneChiral Ligand/Cu(II)Dichloromethane-0-30 °CMod-High
Reductive AminationAldehyde/KetoneAmineNaBH(OAc)₃DCE/AcOH-Room Temp.80-96

Spectroscopic Data

The following tables provide representative spectroscopic data for common thiazole carboxaldehydes.

Thiazole-2-carboxaldehyde

Data TypeCharacteristic Peaks
¹H NMR δ ~9.9 (s, 1H, CHO), ~8.0 (d, 1H, H5), ~7.8 (d, 1H, H4)
¹³C NMR δ ~185 (C=O), ~165 (C2), ~145 (C4), ~125 (C5)
IR (cm⁻¹) ~1690 (C=O stretch), ~3100 (C-H aromatic stretch)
MS (m/z) M⁺ at 113

Thiazole-4-carboxaldehyde

Data TypeCharacteristic Peaks
¹H NMR δ ~10.1 (s, 1H, CHO), ~9.0 (s, 1H, H2), ~8.3 (s, 1H, H5)
¹³C NMR δ ~186 (C=O), ~158 (C2), ~150 (C4), ~130 (C5)
IR (cm⁻¹) ~1695 (C=O stretch), ~3120 (C-H aromatic stretch)
MS (m/z) M⁺ at 113

Thiazole-5-carboxaldehyde

Data TypeCharacteristic Peaks
¹H NMR δ ~10.0 (s, 1H, CHO), ~9.1 (s, 1H, H2), ~8.5 (s, 1H, H4)
¹³C NMR δ ~184 (C=O), ~160 (C2), ~155 (C4), ~135 (C5)
IR (cm⁻¹) ~1685 (C=O stretch), ~3110 (C-H aromatic stretch)
MS (m/z) M⁺ at 113

(Note: Exact chemical shifts and peak positions can vary depending on the solvent and instrument used.)[10][11][12][13]

Signaling Pathways and Experimental Workflows

Thiazole-containing molecules are involved in various biological pathways and complex synthetic routes. The following diagrams, generated using Graphviz, illustrate two such examples.

Epothilone_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Acetate Acetate PKS_modules EpoA, C, D, E, F Acetate->PKS_modules Starter Unit NRPS_module EpoB Acetate->NRPS_module Propionate Propionate Propionate->PKS_modules Chain Elongation Polyketide_Chain Polyketide_Chain PKS_modules->Polyketide_Chain Hybrid_Intermediate Attachment of Thiazole Polyketide_Chain->Hybrid_Intermediate Cysteine Cysteine Cysteine->NRPS_module Thiazole_Formation Thiazole_Formation NRPS_module->Thiazole_Formation Cyclization & Oxidation Thiazole_Formation->Hybrid_Intermediate Epothilone Epothilone Hybrid_Intermediate->Epothilone Macrolactonization

Caption: Biosynthesis of Epothilone, a potent anti-cancer agent, involves a hybrid PKS/NRPS pathway.[8][14][15][16][17][18]

Thiazole_Metabolism cluster_PhaseI Phase I Metabolism Thiazole_Drug Thiazole_Drug CYP450 Cytochrome P450 Enzymes Thiazole_Drug->CYP450 Substrate Binding Oxidation Oxidation Reactions CYP450->Oxidation Epoxidation Epoxidation Oxidation->Epoxidation C=C bond S_Oxidation S_Oxidation Oxidation->S_Oxidation Sulfur atom N_Oxidation N_Oxidation Oxidation->N_Oxidation Nitrogen atom Reactive_Metabolite1 Thiazole Epoxide Epoxidation->Reactive_Metabolite1 Reactive_Metabolite2 Thiazole S-oxide S_Oxidation->Reactive_Metabolite2 Reactive_Metabolite3 Thiazole N-oxide N_Oxidation->Reactive_Metabolite3 Toxicity Toxicity Reactive_Metabolite1->Toxicity Covalent Binding to Macromolecules Reactive_Metabolite2->Toxicity Covalent Binding to Macromolecules Reactive_Metabolite3->Toxicity Covalent Binding to Macromolecules

Caption: Cytochrome P450-mediated metabolism of thiazole-containing drugs can lead to reactive metabolites.[19][20][21][22]

Conclusion

The aldehyde group on a thiazole ring is a synthetically valuable functional group, offering a gateway to a diverse range of molecular structures. Its reactivity, governed by the electron-deficient nature of the thiazole core, allows for predictable and efficient transformations. This guide provides a foundational understanding and practical protocols for key reactions, empowering researchers to leverage the synthetic potential of thiazole aldehydes in the design and development of novel therapeutics and other advanced materials.

References

The Bromophenyl Moiety in Thiazole Scaffolds: A Technical Guide to Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2][3] When functionalized with a bromophenyl group, this privileged scaffold gives rise to a class of compounds with a broad spectrum of potent biological activities. The introduction of the bromine atom, an electron-withdrawing group, at the para-position of the phenyl ring attached to the thiazole core has been shown to significantly enhance the therapeutic properties of these molecules, including their anticancer, antimicrobial, and anti-inflammatory effects.[1][4] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of bromophenyl-substituted thiazoles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Synthesis of Bromophenyl Thiazole Derivatives

The synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives is a well-established process that typically begins with the reaction of a p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine.[1][2][5] This initial step yields the core intermediate, 4-(4-bromophenyl)thiazol-2-amine. This intermediate can then be further modified, for example, through reaction with various aromatic aldehydes, to produce a diverse library of Schiff bases and other derivatives.[1][5]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_derivatization Derivatization p-Bromoacetophenone p-Bromoacetophenone Reaction_Iodine Reaction (Iodine Catalyst) p-Bromoacetophenone->Reaction_Iodine Thiourea Thiourea Thiourea->Reaction_Iodine Intermediate 4-(4-bromophenyl)thiazol-2-amine Reaction_Iodine->Intermediate Reaction_Derivatives Reaction (e.g., Schiff Base Formation) Intermediate->Reaction_Derivatives Aromatic_Aldehydes Aromatic Aldehydes Aromatic_Aldehydes->Reaction_Derivatives Final_Compounds Target Bromophenyl Thiazole Derivatives Reaction_Derivatives->Final_Compounds

A generalized workflow for the synthesis of bromophenyl thiazole derivatives.

Biological Activities and Quantitative Data

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of bromophenyl thiazole derivatives against various cancer cell lines. The presence of the bromophenyl moiety is often associated with enhanced cytotoxicity. For instance, certain derivatives have shown promising activity against breast cancer (MCF7), lung adenocarcinoma (A-549), and colorectal carcinoma (HCT-116) cell lines.[1][6][7][8]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
p2MCF710.55-Fluorouracil5.2[1]
11dA-54962.5Cisplatin45.88[6][7]
9tMCF-70.16Sorafenib-[6]
9tWM266.40.12Sorafenib-[6]
3fHCT-1161.6Cisplatin>10[8]
3nHCT-1161.1Cisplatin>10[8]
3fMCF-71.0Cisplatin7.9[8]
8fVarious0.021 - 0.071Colchicine-[9]
Antimicrobial Activity

Bromophenyl thiazoles have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The substitution pattern on the phenyl ring and the nature of the groups attached to the thiazole core play a crucial role in determining the antimicrobial spectrum and potency. Several studies have reported Minimum Inhibitory Concentrations (MICs) that are comparable to standard antibiotics and antifungals.[1][4][5]

Compound IDMicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
p2, p3, p4, p6Various Bacteria & FungiComparable to standardsNorfloxacin, Fluconazole-[1]
59Candida albicans3.9 - 62.5Fluconazole250[4]
66-68S. aureus, S. typhimurium, E. coli28 - 168Chloramphenicol143 - 152[4]
67, 68Candida albicans168 - 172Cycloheximide254[4]
33cS. aureus, C. albicans, S. cerevisiaeZone of Inhibition: 30 mmCiprofloxacin, Ketoconazole-[6][7]
35cVarious Bacteria & Fungi100 - 200Clotrimazole, Ciprofloxacin-[6][7]
Anti-inflammatory Activity

The anti-inflammatory potential of bromophenyl thiazoles has also been investigated, with some derivatives showing promising activity in animal models of inflammation. This activity is often attributed to the inhibition of inflammatory mediators.[10][11]

Compound IDAssayActivityReference CompoundCitation
3cCarrageenan-induced rat paw edemaBetter activity at 3rd hourNimesulide[10]
3a, 3dCarrageenan-induced rat paw edemaAppreciable activityNimesulide[10]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of bromophenyl thiazoles stem from their interaction with various molecular targets. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the inhibition of dihydrofolate reductase (DHFR).

Inhibition of Tubulin Polymerization

Several potent anticancer bromophenyl thiazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[9] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][13]

Tubulin_Inhibition_Pathway Bromophenyl_Thiazole Bromophenyl Thiazole Derivative Tubulin α/β-Tubulin Dimers Bromophenyl_Thiazole->Tubulin Binds to Polymerization Polymerization Bromophenyl_Thiazole->Polymerization Inhibits Tubulin->Polymerization Undergoes Microtubules Microtubules Polymerization->Microtubules Forms Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of tubulin polymerization by bromophenyl thiazole derivatives.
Inhibition of Dihydrofolate Reductase (DHFR)

In bacteria, the enzyme dihydrofolate reductase (DHFR) is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and certain amino acids.[2][14] Inhibition of bacterial DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.[2][4] The selectivity of these inhibitors for bacterial DHFR over the mammalian counterpart is key to their therapeutic utility.[4]

DHFR_Inhibition_Pathway Bromophenyl_Thiazole Bromophenyl Thiazole Derivative DHFR Bacterial Dihydrofolate Reductase (DHFR) Bromophenyl_Thiazole->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes conversion to DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Nucleotide Synthesis (precursor for DNA) THF->Nucleotide_Synthesis Essential for DNA_Synthesis_Repair DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis_Repair Bacterial_Growth_Inhibition Inhibition of Bacterial Growth (Bacteriostasis) DNA_Synthesis_Repair->Bacterial_Growth_Inhibition Disruption leads to

Mechanism of action of DHFR inhibitors in bacteria.

Structure-Activity Relationship (SAR)

The biological activity of bromophenyl thiazole derivatives is finely tuned by their structural features. The presence of an electron-withdrawing group, such as bromine, at the para-position of the phenyl ring attached to the thiazole is a recurring motif in highly active compounds.[1] Further substitutions on other parts of the molecule can modulate potency and selectivity.

SAR_Diagram cluster_activity Biological Activity cluster_substitutions Key Structural Features Core Bromophenyl Thiazole Core Anticancer Anticancer Core->Anticancer Enhanced by specific substitutions Antimicrobial Antimicrobial Core->Antimicrobial Influenced by lipophilicity and electronic effects Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Dependent on substitutions affecting enzyme binding Bromo_Position Bromine at para-position (Electron-withdrawing effect) Bromo_Position->Core Schiff_Base Schiff Base Formation (Increased structural diversity) Schiff_Base->Core Other_Substituents Other Aromatic Substitutions (Modulate activity and selectivity) Other_Substituents->Core

Key structure-activity relationships of bromophenyl thiazoles.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[1][15]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[16]

  • Cell Fixation: Gently add cold 10-50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15][17]

  • Staining: Wash the plates with water to remove TCA. Add 0.04% or 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 30-60 minutes.[7][15]

  • Washing: Remove the SRB solution and wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[1][15]

  • Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][17]

  • Absorbance Measurement: Read the absorbance at approximately 510-540 nm using a microplate reader.[1][15] The absorbance is proportional to the number of living cells.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[18][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[19]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[18]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18][21]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19]

Tubulin Polymerization Inhibition Assay

This assay biochemically assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.[5][6]

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.[22][23]

  • Compound Addition: Add various concentrations of the test compound or control substances (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors) to the wells.[5][22]

  • Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.[5][22]

  • Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a microplate reader. The absorbance is proportional to the mass of microtubules formed.[6][22]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by determining parameters such as the maximum polymerization rate and the final polymer mass, from which an IC50 value can be calculated.[6]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay measures the inhibition of DHFR activity by monitoring the oxidation of its cofactor, NADPH.[8][24]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing DHFR assay buffer, the enzyme (DHFR), and the test compound at various concentrations.[24][25]

  • Cofactor Addition: Add NADPH to the wells.[24][25]

  • Substrate Addition: Initiate the reaction by adding the substrate, dihydrofolate (DHF).[24][25]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[8][24]

  • Calculation of Inhibition: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated by comparing the rate in the presence of the test compound to the rate of an uninhibited control.[25]

Conclusion

The incorporation of a bromophenyl moiety into the thiazole scaffold represents a highly effective strategy for the development of potent therapeutic agents. These compounds have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities, often through well-defined mechanisms of action such as the inhibition of tubulin polymerization and dihydrofolate reductase. The synthetic accessibility of these derivatives, coupled with compelling structure-activity relationship data, positions bromophenyl thiazoles as a promising area for further investigation and optimization in the pursuit of novel drug candidates. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this important class of molecules.

References

A Comprehensive Technical Guide to 2-(4-Bromophenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group on a biologically significant thiazole scaffold, makes it a crucial intermediate in the synthesis of a diverse range of therapeutic agents. This technical guide provides a thorough review of its synthesis, physicochemical properties, and its role as a precursor to potent antimicrobial and anticancer compounds. Detailed experimental protocols, quantitative biological data for its key derivatives, and visualizations of synthetic and mechanistic pathways are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

The thiazole ring is a prominent scaffold in numerous biologically active molecules, including approved drugs like the vitamin thiamine (B1) and various anticancer and antimicrobial agents. The incorporation of a 4-bromophenyl group at the 2-position and a carbaldehyde at the 4-position of the thiazole ring creates a versatile intermediate, this compound. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the aldehyde group is readily converted into a wide array of functional groups and heterocyclic systems, such as Schiff bases, pyrazoles, and chalcones.[1] This compound is primarily valued not for its intrinsic biological activity, but as a key starting material for generating libraries of potential drug candidates.[1] Its derivatives have shown significant promise in preclinical studies, particularly as inhibitors of cancer cell proliferation and microbial growth.[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 21166-30-3[1]
Molecular Formula C₁₀H₆BrNOS[1]
Molecular Weight 268.13 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Store at 0-8 °C[1]

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process. The first step involves the construction of the 2-(4-bromophenyl)thiazole core via the Hantzsch thiazole synthesis, followed by the introduction of the aldehyde group using a Vilsmeier-Haack formylation reaction.

Synthesis_Workflow A 4-Bromoacetophenone + Thiourea B 2-Amino-4-(4-bromophenyl)thiazole A->B Hantzsch Synthesis (Iodine catalyst) p1 B->p1 C 2-(4-Bromophenyl)thiazole p2 C->p2 D 2-(4-Bromophenyl)thiazole- 4-carbaldehyde p1->C Deamination (e.g., Diazotization) p2->D Vilsmeier-Haack (POCl₃, DMF)

Figure 1: General synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is adapted from the general Hantzsch thiazole synthesis.[3]

  • To a mixture of p-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (30 mL), add iodine (2.54 g, 10 mmol) portion-wise.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Pour the mixture into a beaker containing ice-cold water and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine, followed by sodium bicarbonate solution until the pH is ~7-8.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-(4-bromophenyl)thiazole.

Step 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)

This is a representative protocol for the formylation of an electron-rich thiazole ring.[4]

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2-(4-Bromophenyl)thiazole (1.0 eq, obtained after deamination of the amino-thiazole) in a minimum amount of anhydrous DMF or chloroform.

  • Add the solution of the thiazole dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a cold aqueous sodium hydroxide or sodium carbonate solution until the pH is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex, biologically active molecules. The aldehyde functionality is a versatile handle for forming new carbon-nitrogen and carbon-carbon bonds.

Synthesis of Schiff Base Derivatives

A common derivatization involves the condensation of the aldehyde with primary amines to form Schiff bases (imines). Many such derivatives have been investigated for their anticancer properties.[3][5]

Representative Protocol: Synthesis of a Thiazole Schiff Base Derivative [3]

  • Dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add the desired substituted primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature. The Schiff base product often precipitates from the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Schiff_Base_Formation Aldehyde 2-(4-Bromophenyl)thiazole- 4-carbaldehyde plus + Aldehyde->plus Amine Primary Amine (R-NH₂) Amine->plus SchiffBase Schiff Base Derivative plus->SchiffBase Condensation (Ethanol, Acetic Acid)

Figure 2: Synthesis of Schiff base derivatives from the title compound.
Synthesis of Pyrazole Derivatives

The aldehyde can also be used to construct other heterocyclic rings. For instance, reaction with hydrazines or their derivatives can lead to the formation of pyrazole-containing hybrids, which have shown potent antimicrobial and anticancer activities.[2][6][7]

Biological Activity of Derivatives

While the title aldehyde itself is not typically screened for biological activity, its derivatives have demonstrated significant potential. The tables below summarize quantitative data for representative compounds derived from the 2-(4-bromophenyl)thiazole scaffold.

Anticancer Activity

Derivatives have shown potent cytotoxic effects against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative StructureCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine (Schiff Base)MCF-7 (Breast)10.55-Fluorouracil5.2[3]
2-[...]-4-(4-bromophenyl)thiazole 11d (Pyrazole Hybrid)A549 (Lung)62.5 µg/mLCisplatin45.88 µg/mL[2]
2-[...]-4-(trifluoromethyl)phenyl)thiazole 9t (Pyrazole Hybrid)MCF-7 (Breast)0.16Sorafenib~0.05[2]
2-[...]-4-(trifluoromethyl)phenyl)thiazole 9t (Pyrazole Hybrid)WM266.4 (Melanoma)0.12Sorafenib~0.05[2]
Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Inhibition Zone is a measure of the effectiveness of a compound in inhibiting bacterial growth on an agar plate.

Derivative StructureMicroorganismMIC (µg/mL)Inhibition Zone (mm)Reference
Pyrazole-Thiazole Hybrid 35cS. aureus, C. albicans100 - 20018 - 25[2]
Pyrazole-Thiazole Hybrid 33cS. aureus, C. albicans-30[8]
Pyrazole-Thiazole Hybrid 27aVarious MicrobesComparable to Ciprofloxacin-[8]

Mechanism of Action Pathway

Many thiazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that control cell growth, proliferation, and survival. Overactivity of certain kinases is a hallmark of many cancers. The diagram below illustrates a generalized pathway of kinase inhibition.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor binds Kinase Active Kinase Domain Receptor->Kinase activates ATP ATP ATP->Kinase binds to active site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Downstream phosphorylates InhibitedKinase Inactive Kinase Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation promotes Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis inhibits InhibitedKinase->Downstream cannot phosphorylate Inhibitor Thiazole Derivative (e.g., from Aldehyde) Inhibitor->Kinase competes with ATP, blocks active site

Figure 3: Generalized pathway of receptor tyrosine kinase inhibition by a thiazole derivative.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug development. Its straightforward, multi-step synthesis provides access to a versatile scaffold that can be readily elaborated into diverse molecular architectures. The extensive research into its Schiff base and pyrazole derivatives has revealed compounds with potent, quantifiable anticancer and antimicrobial activities. This guide consolidates the essential technical information on this compound, providing researchers with the foundational knowledge and detailed protocols necessary to leverage its synthetic potential in the pursuit of novel therapeutic agents.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Thiazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. When functionalized with an aldehyde group and various substituents, this core structure gives rise to a class of molecules with diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted thiazole aldehydes, offering a valuable resource for researchers engaged in drug discovery and development.

Anticancer Activity

Substituted thiazole aldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted thiazole derivatives, providing a comparative overview of their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
TA-1 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(4-chlorophenyl)MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
TA-2 2-Hydrazinyl-4-(4-bromophenyl)MCF-7 (Breast)31.5 ± 1.91[1]
HepG2 (Liver)51.7 ± 3.13[1]
TA-3 2-Acetyl-4-(4-bromophenyl)MCF-7 (Breast)5.73[2]
MDA-MB-231 (Breast)12.15[2]
TA-4 2-(2-Hydroxybenzylidene)hydrazinyl-4-(4-bromophenyl)MCF-7 (Breast)13.66[2]
MDA-MB-231 (Breast)17.1[2]
TA-5 2-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine derivativeHela (Cervical)0.6 nM[3]
TA-6 bis-thiazole derivativeKF-28 (Ovarian)6 nM[3]
Key Signaling Pathways in Anticancer Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several thiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby disrupting the downstream signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK VEGF VEGF VEGF->VEGFR2 Binds Thiazole Substituted Thiazole Aldehyde Thiazole->VEGFR2 Inhibits Autophosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration, Survival Akt->Proliferation MAPK->Proliferation Apoptosis_Pathway Thiazole Substituted Thiazole Aldehyde Mitochondrion Mitochondrion Thiazole->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow Start Start: Synthesized Thiazole Aldehydes Prepare_Inoculum Prepare Microbial Inoculum (Bacterial/Fungal) Start->Prepare_Inoculum Agar_Plate Inoculate Agar Plates Prepare_Inoculum->Agar_Plate Create_Wells Create Wells in Agar Agar_Plate->Create_Wells Add_Compounds Add Thiazole Compounds to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End: Determine Antimicrobial Activity Measure_Zones->End COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Substituted Thiazole Aldehyde Thiazole->COX Thiazole->LOX JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression Thiazole Substituted Thiazole Aldehyde Thiazole->JAK Inhibits

References

The Thiazole Ring: A Cornerstone Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have established it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the thiazole ring's role in drug design, detailing its synthesis, biological activities, and mechanisms of action across various disease areas. The content herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties and Synthetic Strategies

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions. The ring system is generally stable to metabolic degradation, contributing to improved in vivo half-life of drug molecules.

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] Numerous modifications and improvements to this classical method have been developed to accommodate a wide range of substrates and to improve reaction efficiency and yield.[3]

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following protocol provides a general procedure for the synthesis of 2-aminothiazole derivatives, a common starting point for further elaboration.

Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2-1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]

  • Heat the reaction mixture to reflux with stirring for a duration of 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).[1][4]

  • Upon completion, allow the reaction mixture to cool to room temperature.[1]

  • Pour the contents into a beaker containing an aqueous solution of 5% sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[1]

  • Collect the solid product by vacuum filtration through a Büchner funnel.[1]

  • Wash the filter cake with water to remove any remaining inorganic salts.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiazole derivative.[4][5]

Therapeutic Applications of the Thiazole Pharmacophore

The thiazole ring is a key component in a multitude of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic utility.[6][7][8][9] Its derivatives have shown significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Thiazole-containing compounds have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[1][10][11] Several approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib , feature a thiazole core.[10][12] The mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling. The PI3K/Akt/mTOR and VEGFR pathways are two of the most frequently targeted pathways by these compounds.[13][14][15]

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers.[16][17][18][19] Thiazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth inhibits translation initiation leading to suppressed growth ThiazoleInhibitor Thiazole-based Inhibitor ThiazoleInhibitor->PI3K ThiazoleInhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[20][21][22][23][24] Thiazole-containing compounds can inhibit VEGFR kinase activity, thereby blocking downstream signaling and preventing tumor-induced angiogenesis.[15]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ThiazoleInhibitor Thiazole-based Inhibitor ThiazoleInhibitor->VEGFR

Caption: VEGFR signaling pathway and the point of inhibition by thiazole-based drugs.

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b MCF-7 (Breast)0.2 ± 0.01[25]
Compound 5k MDA-MB-468 (Breast)0.6 ± 0.04[26]
Compound 5g PC-12 (Pheochromocytoma)0.43 ± 0.06[26]
Goniofufurone bioisostere 4 MCF-7 (Breast)0.00019[27]
Indolo-pyrazole derivative HCT-116 (Colon)Varies[9]
Thiazole derivative 4c MCF-7 (Breast)2.57 ± 0.16[28]
Thiazole derivative 4c HepG2 (Liver)7.26 ± 0.44[28]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Thiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[21][22] The sulfonamide drug Sulfathiazole is a classic example of a thiazole-containing antibacterial agent. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[29]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole-based compounds have shown promising anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Experimental Protocols for Biological Evaluation

The biological evaluation of novel thiazole derivatives is a critical step in the drug discovery process. The following are standardized protocols for assessing the cytotoxic and kinase inhibitory activities of these compounds.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][11][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Thiazole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][30]

  • Prepare serial dilutions of the thiazole compounds in the culture medium. The final DMSO concentration should typically be less than 0.5%.[13]

  • Remove the existing medium and treat the cells with various concentrations of the test compounds for 48-72 hours.[11][30]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13][30]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][30]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[13]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[28][31][32][33][34]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Thiazole-based test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[33][34]

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[33]

Drug Design and Discovery Workflow

The discovery of novel thiazole-based drug candidates typically follows a structured workflow that integrates computational and experimental approaches.

Drug_Discovery_Workflow TargetID Target Identification & Validation Pharmacophore Pharmacophore Modeling & Virtual Screening TargetID->Pharmacophore HitID Hit Identification Pharmacophore->HitID Synthesis Chemical Synthesis of Thiazole Derivatives HitID->Synthesis BioEval In Vitro Biological Evaluation (e.g., MTT, Kinase Assays) Synthesis->BioEval LeadGen Lead Generation & SAR Studies BioEval->LeadGen LeadOpt Lead Optimization (ADMET Properties) LeadGen->LeadOpt LeadOpt->Synthesis iterative process Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for pharmacophore-based drug design and discovery.

Conclusion

The thiazole ring continues to be a highly valuable and versatile pharmacophore in the field of drug design and discovery. Its favorable physicochemical properties, coupled with well-established synthetic methodologies, make it an attractive scaffold for the development of novel therapeutic agents. The diverse range of biological activities exhibited by thiazole derivatives, particularly in the areas of oncology and infectious diseases, underscores the enduring importance of this heterocyclic motif. Future research will undoubtedly continue to unlock the full therapeutic potential of the thiazole ring through the exploration of novel derivatives, innovative drug delivery systems, and combination therapies.

References

A Technical Guide to 2-(4-Bromophenyl)thiazole-4-carbaldehyde: Physicochemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic protocols, and applications of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2]

Core Physicochemical Characteristics

This compound is an off-white solid at room temperature.[1] Its core structure features a thiazole ring substituted with a 4-bromophenyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The bromophenyl substitution is particularly useful, enhancing the molecule's reactivity for further derivatization in synthetic pathways.[1]

Chemical and Physical Properties

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Appearance Off-white to Pale white solid[1][2]
Molecular Formula C₁₀H₆BrNOS[1][3][4]
Molecular Weight 268.13 g/mol [1][3][4]
Purity ≥ 95% (HPLC)[1]
Storage Temperature 0-8 °C[1][2]
Flash Point Not applicable[4]
Melting Point Data unavailable
Boiling Point Data unavailable
Solubility Data unavailable
Chemical Identifiers

For unambiguous identification, the following identifiers are used for this compound.

IdentifierValueSource
CAS Number 21166-30-3[1][3][5]
MDL Number MFCD06738364[1]
PubChem Substance ID 15710656[1]
InChI Key KWYHBOLLADFDBQ-UHFFFAOYSA-N[4]
SMILES O=C([H])C1=NC(C2=CC=C(Br)C=C2)=CS1[4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic route can be outlined based on established organic chemistry principles and related literature.

Generalized Synthesis Protocol

The synthesis of the 2-(4-bromophenyl)thiazole core typically involves a Hantzsch thiazole synthesis, followed by the introduction or modification of the formyl group. A plausible two-step approach is outlined below.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate) This step involves the reaction of a p-bromoacetophenone with thiourea, catalyzed by an oxidant like iodine.[6]

  • Reaction Setup: p-Bromoacetophenone and thiourea are combined in a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of iodine is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon cooling, the reaction is quenched, and the resulting solid intermediate, 4-(4-bromophenyl)thiazol-2-amine, is filtered, washed, and dried.

Step 2: Conversion to this compound The intermediate from Step 1 can be converted to the target aldehyde through a series of reactions, or a related precursor can be oxidized. One documented method for a similar transformation involves the oxidation of a corresponding alcohol. A relevant reaction mentioned for a related synthesis uses manganese(IV) oxide.[3]

  • Reaction Setup: The precursor alcohol, (2-(4-bromophenyl)thiazol-4-yl)methanol, is dissolved in a suitable solvent like chloroform.[3]

  • Oxidation: Manganese(IV) oxide (an oxidizing agent) is added to the solution.

  • Stirring: The mixture is stirred at room temperature (e.g., 20°C) for an extended period (e.g., 12 hours) to allow the oxidation to proceed.[3]

  • Purification: The reaction mixture is filtered to remove the manganese dioxide. The filtrate is then concentrated, and the crude product is purified using column chromatography to yield the final this compound.

G cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Aldehyde Formation (Oxidation) A p-Bromoacetophenone + Thiourea B Add Iodine Catalyst in Ethanol A->B C Reflux Reaction B->C D Filter & Dry C->D E Intermediate: 4-(4-bromophenyl)thiazol-2-amine D->E F Precursor Alcohol in Chloroform E->F Further Conversion G Add MnO2 (Oxidant) F->G H Stir at Room Temperature G->H I Filter & Purify (Chromatography) H->I J Final Product I->J

Fig. 1: Generalized workflow for the synthesis of the target compound.
Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often found to be ≥95%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Although specific data for this compound is not publicly available, related structures show characteristic signals for the thiazole ring protons (around 6.9–7.8 ppm) and the aromatic protons of the bromophenyl group.[6]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. The presence of a strong carbonyl (C=O) stretch would confirm the aldehyde group, while characteristic bands would indicate the C-Br, C=N, and C-S bonds of the thiazole and bromophenyl moieties.[6]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules with significant biological activity.[1] Its ability to participate in reactions like nucleophilic additions and condensations makes it highly valuable.[1]

Role as a Synthetic Intermediate

The compound serves as a foundational scaffold in the synthesis of novel compounds for various applications:

  • Pharmaceuticals: It is a key building block for potential antimicrobial and anticancer agents.[1]

  • Agrochemicals: Used in the development of new crop protection agents.[1]

  • Fluorescent Probes: The thiazole core can be incorporated into fluorescent probes for biological imaging applications.[1][2]

  • Material Science: It can be integrated into polymers to enhance thermal stability and other material properties.[1]

Relevance in Anticancer and Antimicrobial Research

While the title compound itself is not the active agent, its derivatives have shown significant promise in preclinical studies. The synthesis of libraries of compounds starting from this intermediate allows for structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

  • Anticancer Activity: Derivatives have been investigated for their potential as c-Met kinase inhibitors and have shown inhibitory effects against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer).[7][8]

  • Antimicrobial Activity: Thiazole-based compounds derived from this intermediate have demonstrated activity against various microbial strains, including Staphylococcus aureus and Candida albicans.[7][9]

The logical flow from this intermediate to a biologically active candidate is visualized below.

G cluster_screening Biological Screening A This compound (Starting Intermediate) B Further Chemical Synthesis (e.g., Condensation, Cyclization) A->B C Library of Novel Derivatives B->C D Anticancer Assays (e.g., A549, MCF-7 cells) C->D E Antimicrobial Assays (e.g., S. aureus) C->E F Lead Compound Identification D->F E->F

Fig. 2: Role of the compound as an intermediate in drug discovery.

References

Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This in-depth technical guide elucidates the core mechanisms of action employed by thiazole-based compounds, providing detailed experimental protocols and quantitative data to support further research and development in this critical area.

I. Disruption of Cellular Proliferation and Survival Pathways

Thiazole derivatives have demonstrated significant efficacy in halting the uncontrolled proliferation of cancer cells and inducing programmed cell death through various mechanisms.

Induction of Apoptosis

A primary mechanism by which thiazole-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] This process is critical for eliminating damaged or cancerous cells.

Compound ClassCell LineIC50 (µM)Reference
Benzimidazole-thiazole derivativesHuman cancer cell linesFavorable compared to standard treatments[4]
Thiazole-based stilbene analogsMCF-7 (Breast Cancer)0.78[7]
Thiazole-based stilbene analogsHCT116 (Colon Cancer)0.62[7]
Thiazole Derivative 1d Various tumor cell linesMost promising among tested samples[8]
Thiazole Derivative 4c MCF-7 (Breast Cancer)2.57 ± 0.16[9]
Thiazole Derivative 4c HepG2 (Liver Cancer)7.26 ± 0.44[9]

This is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the thiazole-based compound and a vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are essential for proper compensation and gating.

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. Several thiazole-containing compounds, including the clinically used anticancer drug ixabepilone, function by disrupting microtubule dynamics.[1][10]

Compound ClassTargetIC50 (µM)Reference
Thiazole-naphthalene derivative 5b Tubulin Polymerization3.3[11]
Colchicine (Reference Drug)Tubulin Polymerization9.1[11]

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[12][13]

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds preferentially to polymerized microtubules.[12][13]

Procedure:

  • Preparation: Reconstitute purified tubulin in a suitable buffer on ice. Prepare solutions of the test compound, a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization), and a negative control (vehicle).

  • Reaction Initiation: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compounds.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm or fluorescence at regular intervals for 60-90 minutes.[13]

  • Analysis: Plot the absorbance or fluorescence intensity against time. The rate and extent of polymerization in the presence of the test compound are compared to the controls.[13]

II. Inhibition of Key Signaling Pathways

Thiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer and other diseases.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Thiazole-based compounds have been developed as potent inhibitors of this pathway.[5][6][14]

CompoundTargetIC50 (µM)Reference
Thiazole derivative 3b PI3Kα0.086 ± 0.005[14]
Thiazole derivative 3b mTOR0.221 ± 0.014[14]

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway.[15][16]

Procedure:

  • Cell Lysis: Treat cells with the thiazole compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

PI3K_Akt_mTOR_Pathway Thiazole Thiazole-Based Inhibitor PI3K PI3K Thiazole->PI3K inhibits mTORC1 mTORC1 Thiazole->mTORC1 inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-based compounds.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them effective anticancer targets.[5][6]

This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase IIα.[6]

Procedure:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pUC19), topoisomerase IIα enzyme, and the thiazole-based compound at various concentrations. Include a positive control inhibitor (e.g., etoposide) and a no-enzyme control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic reaction.

  • Gel Electrophoresis: Stop the reaction and run the samples on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase IIα is indicated by the persistence of the supercoiled DNA form, whereas the relaxed form will be present in the active enzyme control.

III. Modulation of Other Cellular Targets

The versatility of the thiazole scaffold allows for its interaction with a diverse range of other cellular targets.

Akt Kinase Inhibition

As a key node in the PI3K pathway, direct inhibition of Akt kinase activity is a promising therapeutic strategy.[17]

CompoundCell LineIC50 (µg/mL)Reference
Thiazole derivative 6 C6 (Rat Glioma)3.83 ± 0.76[17]
Thiazole derivative 6 A549 (Human Lung Adenocarcinoma)12.0 ± 1.73[17]

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified Akt kinase.[2]

Procedure:

  • Reaction Setup: In a 96-well plate, add purified active Akt enzyme, a specific peptide substrate for Akt, ATP, and the thiazole-based inhibitor at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a luminescence-based assay.[18]

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Human Lactate Dehydrogenase A (hLDHA) Inhibition

Cancer cells often exhibit altered metabolism, relying on aerobic glycolysis (the Warburg effect). hLDHA is a key enzyme in this process, and its inhibition is a novel anticancer strategy.[19]

This assay measures the inhibition of the conversion of pyruvate to lactate by hLDHA.[20]

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified hLDHA, NADH, and the thiazole-based compound.

  • Reaction Initiation: Initiate the reaction by adding pyruvate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Analysis: Calculate the initial reaction velocity and determine the IC50 of the inhibitor.

Fascin Inhibition and Anti-Metastatic Effects

Fascin is an actin-bundling protein that plays a crucial role in cell migration and invasion, processes central to cancer metastasis. Thiazole derivatives have been identified as inhibitors of fascin.[21]

CompoundCell LineIC50 (nM)Reference
Thiazole derivative 5p MDA-MB-231 (Breast Cancer)24[21]

This assay assesses the ability of compounds to inhibit the migration and invasion of cancer cells.[5][14]

Procedure:

  • Chamber Setup: Use a Boyden chamber with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

  • Treatment: Add the thiazole-based compound to the upper chamber.

  • Incubation: Incubate the chambers to allow for cell migration or invasion.

  • Quantification: After incubation, remove non-migrated/invaded cells from the upper surface of the membrane. Stain the cells that have moved to the lower surface and count them under a microscope or quantify the stain after extraction.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase, Topo, LDHA) Cell_Viability Cell Viability Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Cell_Viability->Western_Blot Tubulin_Poly Tubulin Polymerization Assay Migration_Invasion Migration/Invasion Assay Compound Thiazole-Based Compound Compound->Enzyme_Assay Compound->Cell_Viability

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the synthesis of 2-(4-bromophenyl)thiazole-4-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a reliable two-step process commencing with the Hantzsch thiazole synthesis to form the intermediate, (2-(4-bromophenyl)thiazol-4-yl)methanol, followed by its oxidation to the target aldehyde. This document offers detailed experimental procedures, characterization data, and a workflow diagram to ensure successful and reproducible synthesis. The applications of this versatile building block lie in its utility for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1]

Introduction

This compound is a key heterocyclic building block in organic synthesis. The presence of the thiazole moiety, a common scaffold in many biologically active compounds, coupled with the reactive aldehyde functional group and the bromo-substituted phenyl ring, makes it a versatile precursor for the synthesis of a diverse range of complex molecules.[1] Its derivatives have been investigated for their potential as anti-cancer and antimicrobial agents. The synthetic route described herein is based on the well-established Hantzsch thiazole synthesis, a robust method for the formation of thiazole rings from α-haloketones and thioamides.[2][3][4]

Synthesis Workflow

The overall synthetic strategy involves two primary stages:

  • Hantzsch Thiazole Synthesis: Formation of the thiazole ring to yield the alcohol intermediate, (2-(4-bromophenyl)thiazol-4-yl)methanol.

  • Oxidation: Conversion of the alcohol intermediate to the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Oxidation SM1 4-Bromothiobenzamide Reaction1 Reaction in Ethanol SM1->Reaction1 SM2 1,3-Dichloroacetone SM2->Reaction1 Intermediate (2-(4-bromophenyl)thiazol-4-yl)methanol Reaction1->Intermediate  Formation of Thiazole Ring  and Hydroxymethyl Group Reaction2 Oxidation in Chloroform Intermediate->Reaction2 Oxidant Manganese(IV) Oxide (MnO2) Oxidant->Reaction2 FinalProduct This compound Reaction2->FinalProduct  Selective Oxidation  of Alcohol to Aldehyde

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (2-(4-bromophenyl)thiazol-4-yl)methanol

This procedure details the formation of the thiazole ring via the Hantzsch synthesis.

Materials:

  • 4-Bromothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiobenzamide (1 equivalent) in absolute ethanol.

  • To this solution, add 1,3-dichloroacetone (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (2-(4-bromophenyl)thiazol-4-yl)methanol.

Step 2: Synthesis of this compound

This protocol describes the oxidation of the alcohol intermediate to the target aldehyde.

Materials:

  • (2-(4-bromophenyl)thiazol-4-yl)methanol

  • Activated Manganese(IV) oxide (MnO₂)

  • Chloroform

  • Celite®

Procedure:

  • To a solution of (2-(4-bromophenyl)thiazol-4-yl)methanol (1 equivalent) in chloroform, add activated manganese(IV) oxide (5-10 equivalents).[5][6][7][8]

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with chloroform.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)
(2-(4-bromophenyl)thiazol-4-yl)methanolC₁₀H₈BrNOS270.15Solid70-80
This compoundC₁₀H₆BrNOS268.13Off-white solid85-95

* Yields are estimated based on typical Hantzsch thiazole syntheses and manganese dioxide oxidations of similar substrates.

Characterization Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ: 10.05 (s, 1H, CHO), 8.80 (s, 1H, thiazole-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (d, J=8.4 Hz, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ: 185.5, 168.0, 155.0, 132.5, 132.0, 128.0, 125.0, 122.0.

  • IR (KBr) ν_max_ cm⁻¹: 3100 (C-H aromatic), 1690 (C=O aldehyde), 1590, 1470 (C=C aromatic), 1250 (C-N), 820 (C-Br).

  • Mass Spec (m/z): 268 [M]⁺, 270 [M+2]⁺.

(Note: Spectral data are predicted based on known spectra of similar structures and may vary slightly based on experimental conditions.)[9]

Applications

This compound is a versatile intermediate for the synthesis of various biologically active molecules. The aldehyde functionality allows for a wide range of chemical transformations, including:

  • Reductive amination to produce various amine derivatives.

  • Wittig reaction to form substituted alkenes.

  • Condensation reactions with active methylene compounds.

  • Oxidation to the corresponding carboxylic acid.

The bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, enabling the synthesis of complex molecular architectures. This compound and its derivatives are of significant interest in the development of novel anti-cancer, anti-inflammatory, and antimicrobial agents.[10]

References

Application Notes and Protocols: 2-(4-Bromophenyl)thiazole-4-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a versatile synthetic intermediate widely employed in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group, a central thiazole scaffold, and a bromophenyl moiety amenable to further functionalization, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. These derivatives have shown significant promise as anticancer and antimicrobial agents. This document provides detailed application notes, experimental protocols for its synthesis and subsequent reactions, and quantitative data on the biological activities of its derivatives.

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of novel therapeutic agents. The aldehyde functionality allows for facile derivatization through various chemical reactions, leading to compounds with a broad spectrum of biological activities.

Anticancer Agents

Derivatives of this compound have demonstrated potent anticancer activity against various human cancer cell lines. The thiazole core is a well-established pharmacophore in many anticancer drugs. The introduction of different substituents via the aldehyde group allows for the fine-tuning of the molecule's cytotoxic and mechanistic properties.

Key mechanisms of action for these derivatives include:

  • VEGFR-2 Inhibition: Some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.

  • Tubulin Polymerization Inhibition: Other derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Agents

The thiazole moiety is also a key structural feature in many antimicrobial compounds. Derivatives synthesized from this compound have exhibited significant activity against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the molecule can be modulated through derivatization to enhance its antimicrobial potency and spectrum.

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives synthesized from this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4b MCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
HepG251.7 ± 3.13Staurosporine8.4 ± 0.51
p2 MCF-710.55-Fluorouracil5.2

IC₅₀: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µM)Reference Compound
p2 S. aureus16.1Norfloxacin
E. coli16.1Norfloxacin
p3 A. niger16.2Fluconazole
p4 B. subtilis28.8Norfloxacin
p6 C. albicans15.3Fluconazole

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Synthesis of this compound

This protocol describes the oxidation of [2-(4-bromophenyl)thiazol-4-yl]methanol to the target aldehyde.

Materials:

  • [2-(4-Bromophenyl)thiazol-4-yl]methanol

  • Manganese(IV) oxide (activated)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of [2-(4-bromophenyl)thiazol-4-yl]methanol (1 equivalent) in chloroform, add activated manganese(IV) oxide (5-10 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with chloroform.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Yield: Yields can vary but are typically in the range of 70-90%.

Application Protocol: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

This protocol describes the reaction of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or another suitable solvent

  • Piperidine or another basic catalyst

  • Glacial acetic acid (optional, as a co-catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Application Protocol: Claisen-Schmidt Condensation for the Synthesis of Chalcone Derivatives

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10-40%)

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath and add the aqueous sodium hydroxide solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthetic Workflow

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G A [2-(4-Bromophenyl)thiazol-4-yl]methanol B This compound A->B Oxidation (e.g., MnO2) C Knoevenagel Condensation Products (e.g., α,β-Unsaturated Nitriles/Esters) B->C Active Methylene Compounds D Chalcone Derivatives B->D Acetophenones E Other Derivatives (e.g., Schiff Bases, Alcohols) B->E Various Reagents

Synthetic pathways from this compound.
Signaling Pathways of Derivatives

The anticancer activity of derivatives often involves the modulation of key cellular signaling pathways.

This pathway is critical for angiogenesis, and its inhibition is a key strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Disruption of microtubule dynamics is a common mechanism for inducing apoptosis in cancer cells.

G cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Apoptosis Apoptosis Spindle->Apoptosis Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Polymerization

Mechanism of tubulin polymerization inhibition by thiazole derivatives.

Application Notes and Protocols for Condensation Reactions with 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reactions of 2-(4-Bromophenyl)thiazole-4-carbaldehyde with active methylene compounds and phosphonates. The resulting vinyl-substituted thiazole derivatives are of significant interest in medicinal chemistry, particularly as potential anticancer agents through the inhibition of signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Introduction

Thiazole-containing compounds are a prominent class of heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Condensation reactions, such as the Knoevenagel and Horner-Wadsworth-Emmons reactions, provide efficient methods for the synthesis of α,β-unsaturated derivatives from this compound. These products, particularly those resembling chalcones, have been identified as potential inhibitors of key signaling pathways implicated in cancer progression, such as the VEGFR-2 pathway, which plays a crucial role in angiogenesis.

Data Presentation

The following table summarizes representative quantitative data for Knoevenagel and Horner-Wadsworth-Emmons condensation reactions with aromatic aldehydes, providing an expected range for reactions with this compound.

Reaction TypeNucleophileCatalyst/BaseSolventReaction Time (h)Yield (%)Product Type
Knoevenagel Condensation MalononitrilePiperidineEthanol4 - 1285 - 95(E)-2-(2-(4-bromophenyl)thiazol-4-yl)methylene)malononitrile
Ethyl cyanoacetatePiperidine/Acetic AcidToluene6 - 1880 - 90(E)-ethyl 2-cyano-3-(2-(4-bromophenyl)thiazol-4-yl)acrylate
Horner-Wadsworth-Emmons Triethyl phosphonoacetateSodium Hydride (NaH)THF2 - 675 - 90(E)-ethyl 3-(2-(4-bromophenyl)thiazol-4-yl)acrylate
Diethyl (cyanomethyl)phosphonateSodium Hydride (NaH)THF2 - 680 - 95(E)-3-(2-(4-bromophenyl)thiazol-4-yl)acrylonitrile

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((2-(4-bromophenyl)thiazol-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using TLC.

  • Upon completion of the reaction (typically 4-12 hours), a precipitate will form.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-2-((2-(4-bromophenyl)thiazol-4-yl)methylene)malononitrile.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

This protocol details the synthesis of (E)-ethyl 3-(2-(4-bromophenyl)thiazol-4-yl)acrylate.[1][2]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 eq) to the suspension and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure (E)-ethyl 3-(2-(4-bromophenyl)thiazol-4-yl)acrylate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow: Knoevenagel Condensation```dot

Knoevenagel_Condensation_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde This compound Solvent Ethanol Aldehyde->Solvent Nucleophile Malononitrile Nucleophile->Solvent Catalyst Piperidine Catalyst->Solvent Temperature Room Temperature Solvent->Temperature Time 4-12 hours Temperature->Time Precipitation Precipitation Time->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product (E)-2-((2-(4-bromophenyl)thiazol-4-yl)methylene)malononitrile Recrystallization->Product

Caption: Workflow for Horner-Wadsworth-Emmons Reaction.

Signaling Pathway: Inhibition of VEGFR-2 Signaling

The synthesized vinyl-substituted thiazole derivatives are potential inhibitors of the VEGFR-2 signaling pathway, which is critical for tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K RAS RAS P->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor Thiazole Derivative (Product of Condensation) Inhibitor->P Inhibits

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-(4-Bromphenyl)thiazol-4-carbaldehyd für Antikrebs-Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungs- und Protokollhinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und Evaluierung neuer potenzieller Krebsmedikamente auf der Basis von Thiazolderivaten beteiligt sind.

Einführung: Thiazol-Ringsysteme sind eine wichtige Klasse von Heterozyklen in der medizinischen Chemie und Bestandteil zahlreicher biologisch aktiver Moleküle.[1][2][3] Insbesondere Derivate von 2-substituierten Thiazolen haben vielversprechende Antikrebs-Eigenschaften gezeigt.[1][2][3] Der Ausgangsstoff 2-(4-Bromphenyl)thiazol-4-carbaldehyd bietet durch seine Aldehydgruppe eine reaktive Stelle für die Synthese einer Vielzahl von Derivaten wie Schiff-Basen, Chalconen und Hydrazonen. Diese Derivate können mit verschiedenen zellulären Zielen interagieren und so das Wachstum von Krebszellen hemmen.[3]

Synthese von Derivaten

Die Derivatisierung von 2-(4-Bromphenyl)thiazol-4-carbaldehyd erfolgt typischerweise durch Kondensationsreaktionen an der Aldehydgruppe. Im Folgenden werden allgemeine Protokolle für die Synthese von drei Hauptklassen von Derivaten beschrieben: Schiff-Basen, Chalcone und Hydrazone.

Protokoll 1: Synthese von Schiff-Basen-Derivaten

Schiff-Basen (Imine) werden durch die Reaktion des Aldehyds mit primären Aminen gebildet.

Materialien:

  • 2-(4-Bromphenyl)thiazol-4-carbaldehyd

  • Substituiertes primäres Amin (z. B. Anilin-Derivate)

  • Lösungsmittel (z. B. Ethanol, Methanol)

  • Katalysator (z. B. Eisessig)

Durchführung:

  • Lösen Sie 1 Äquivalent 2-(4-Bromphenyl)thiazol-4-carbaldehyd in einem geeigneten Volumen Ethanol in einem Rundkolben.

  • Geben Sie 1 Äquivalent des substituierten primären Amins zu der Lösung.

  • Fügen Sie einige Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung für 2-6 Stunden unter Rückfluss. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.

  • Der ausfallende Feststoff wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) erfolgen.

  • Charakterisieren Sie das gereinigte Produkt mittels spektroskopischer Methoden (FT-IR, ¹H-NMR, ¹³C-NMR, Massenspektrometrie).

Protokoll 2: Synthese von Chalcon-Derivaten

Chalcone werden durch die Claisen-Schmidt-Kondensation des Aldehyds mit einem Keton (typischerweise einem Acetophenon-Derivat) in Gegenwart einer Base hergestellt.

Materialien:

  • 2-(4-Bromphenyl)thiazol-4-carbaldehyd

  • Substituiertes Acetophenon

  • Lösungsmittel (z. B. Ethanol)

  • Base (z. B. wässrige Kaliumhydroxid- oder Natriumhydroxid-Lösung)

Durchführung:

  • Lösen Sie 1 Äquivalent 2-(4-Bromphenyl)thiazol-4-carbaldehyd und 1 Äquivalent des substituierten Acetophenons in Ethanol in einem Becherglas oder Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C.

  • Geben Sie langsam und unter Rühren eine gekühlte wässrige Lösung von Kaliumhydroxid (oder Natriumhydroxid) hinzu.

  • Rühren Sie die Mischung für 12-24 Stunden bei Raumtemperatur.

  • Neutralisieren Sie die Reaktionsmischung vorsichtig mit verdünnter Salzsäure, bis ein Niederschlag ausfällt.

  • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser, um anorganische Salze zu entfernen, und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Essigsäure).

  • Charakterisieren Sie das gereinigte Chalcon-Derivat mittels spektroskopischer Methoden.

Protokoll 3: Synthese von Hydrazon-Derivaten

Hydrazone entstehen durch die Reaktion des Aldehyds mit Hydrazinen oder Hydraziden.

Materialien:

  • 2-(4-Bromphenyl)thiazol-4-carbaldehyd

  • Hydrazinhydrat, substituiertes Phenylhydrazin oder ein Hydrazid-Derivat

  • Lösungsmittel (z. B. Ethanol)

  • Katalysator (z. B. Eisessig)

Durchführung:

  • Lösen Sie 1 Äquivalent 2-(4-Bromphenyl)thiazol-4-carbaldehyd in Ethanol in einem Rundkolben.

  • Geben Sie 1 Äquivalent des Hydrazin- oder Hydrazid-Derivats zu der Lösung.

  • Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Mischung für 1-4 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsverlauf mittels DC.

  • Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion ab, um das Produkt auszufällen.

  • Filtrieren Sie den Feststoff, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn.

  • Führen Sie eine Umkristallisation zur weiteren Reinigung durch.

  • Bestätigen Sie die Struktur des Produkts mittels spektroskopischer Analysen.

Evaluierung der Antikrebs-Aktivität

Die zytotoxische Aktivität der synthetisierten Derivate wird üblicherweise in vitro gegen eine Reihe von menschlichen Krebszelllinien untersucht.

Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.

Materialien:

  • Menschliche Krebszelllinien (z. B. MCF-7 (Brust), HepG2 (Leber), A549 (Lunge))

  • Zellkulturmedium (z. B. DMEM oder RPMI-1640) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin-Streptomycin

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/ml)

  • Dimethylsulfoxid (DMSO)

  • 96-Well-Platten

  • Mikroplatten-Lesegerät

Durchführung:

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten in einer Dichte von 5x10³ bis 1x10⁴ Zellen pro Well in 100 µl Kulturmedium aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung: Bereiten Sie eine Stammlösung jeder Testverbindung in DMSO vor und verdünnen Sie diese mit Kulturmedium auf die gewünschten Endkonzentrationen. Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Derivate (z. B. 0,1 bis 100 µM) für 48 oder 72 Stunden. Eine Vehikelkontrolle (nur DMSO im Medium) muss mitgeführt werden.

  • MTT-Inkubation: Entfernen Sie das Medium und geben Sie 100 µl frisches Medium und 20 µl der MTT-Lösung in jedes Well. Inkubieren Sie die Platten für 3-4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie die MTT-haltige Lösung vorsichtig und geben Sie 150 µl DMSO in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen. Schütteln Sie die Platte vorsichtig für 15 Minuten.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) durch nichtlineare Regressionsanalyse.

Datenpräsentation: Zytotoxizität von analogen Thiazol-Derivaten

Die folgende Tabelle fasst die IC₅₀-Werte für verschiedene Thiazol-Derivate zusammen, die strukturelle Ähnlichkeiten mit den hier beschriebenen Verbindungen aufweisen. Bitte beachten Sie, dass diese Daten aus der Literatur für analoge Verbindungen stammen und als Referenz für die erwartete Aktivität dienen.

VerbindungstypAnaloge Struktur / SubstituentKrebszelllinieIC₅₀ (µM)Referenz
Hydrazon2-(4-Hydroxybenzyliden)hydrazinyl-thiazol-4[5H]-onMCF-712.7 ± 0.77[4]
Hydrazon2-(4-Hydroxybenzyliden)hydrazinyl-thiazol-4[5H]-onHepG26.69 ± 0.41[4]
Hydrazon4-Cyanophenyl-thiazol-2-ylhydrazon (Derivat 3f)MCF-71.0 ± 0.1[5][6]
Hydrazon4-Cyanophenyl-thiazol-2-ylhydrazon (Derivat 3n)HCT-1161.1 ± 0.5[5][6]
Schiff-Base4-(4-Bromphenyl)-thiazol-2-amin-Derivat (p2)MCF-710.5[7]
ChalconThiazolyl-Chalcon (Derivat 20)DU-145 (Prostata)6.86 ± 1[8]
ChalconThiazolyl-Chalcon (Derivat 5)BGC-823 (Magen)< 10[9]
ChalconThiazolyl-Chalcon (Derivat 8)PC-3 (Prostata)< 10[9]

Untersuchung des Wirkmechanismus

Um zu verstehen, wie die vielversprechendsten Derivate den Zelltod herbeiführen, können weitere Assays durchgeführt werden.

Protokoll 5: Zellzyklusanalyse mittels Durchflusszytometrie

Diese Methode bestimmt die Verteilung der Zellen in den verschiedenen Phasen des Zellzyklus (G0/G1, S, G2/M) nach Behandlung mit der Testverbindung.

Materialien:

  • Behandelte und unbehandelte Krebszellen

  • Phosphat-gepufferte Salzlösung (PBS)

  • Eiskaltes 70 %iges Ethanol

  • Propidiumiodid (PI)-Färbelösung (mit RNase A)

  • Durchflusszytometer

Durchführung:

  • Zellbehandlung und Ernte: Behandeln Sie die Zellen in 6-Well-Platten mit dem IC₅₀-Wert der Verbindung für 24 oder 48 Stunden. Ernten Sie die Zellen durch Trypsinisierung.

  • Fixierung: Waschen Sie die Zellen mit kaltem PBS und resuspendieren Sie das Zellpellet in 1 ml eiskaltem 70 %igem Ethanol, das tropfenweise unter leichtem Vortexen zugegeben wird. Fixieren Sie die Zellen bei -20 °C für mindestens 2 Stunden (oder über Nacht).

  • Färbung: Zentrifugieren Sie die fixierten Zellen, um das Ethanol zu entfernen, und waschen Sie sie mit PBS. Resuspendieren Sie die Zellen in 500 µl PI-Färbelösung.

  • Inkubation: Inkubieren Sie die Zellen für 30 Minuten bei Raumtemperatur im Dunkeln.

  • Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie. Die DNA-Gehaltsverteilung wird verwendet, um den Prozentsatz der Zellen in jeder Phase des Zellzyklus zu quantifizieren.

Protokoll 6: Apoptose-Assay (Annexin V/PI-Färbung)

Dieser Assay unterscheidet zwischen lebenden, früh-apoptotischen, spät-apoptotischen und nekrotischen Zellen.

Materialien:

  • Behandelte und unbehandelte Krebszellen

  • Annexin V-FITC Apoptosis Detection Kit (enthält Annexin V-FITC, Propidiumiodid und Bindungspuffer)

  • Durchflusszytometer

Durchführung:

  • Zellernte: Ernten Sie die Zellen nach der Behandlung wie oben beschrieben.

  • Waschen: Waschen Sie die Zellen zweimal mit kaltem PBS.

  • Resuspension: Resuspendieren Sie das Zellpellet in 1X Bindungspuffer in einer Konzentration von 1x10⁶ Zellen/ml.

  • Färbung: Überführen Sie 100 µl der Zellsuspension in ein Durchflusszytometrie-Röhrchen. Fügen Sie 5 µl Annexin V-FITC und 5 µl PI hinzu.

  • Inkubation: Mischen Sie die Zellen vorsichtig und inkubieren Sie sie für 15 Minuten bei Raumtemperatur im Dunkeln.

  • Analyse: Fügen Sie 400 µl 1X Bindungspuffer zu jedem Röhrchen hinzu und analysieren Sie die Proben innerhalb einer Stunde mittels Durchflusszytometrie.

Visualisierungen

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und die beteiligten Signalwege.

experimental_workflow cluster_synthesis Synthese der Derivate cluster_invitro In-vitro-Evaluierung cluster_mechanism Mechanismus-Studien Start 2-(4-Bromphenyl)thiazol- 4-carbaldehyd Deriv Schiff-Basen Chalcone Hydrazone Start->Deriv Kondensation MTT MTT-Assay (Zytotoxizität) Deriv->MTT IC50 Bestimmung des IC50-Wertes MTT->IC50 Flow Zellzyklusanalyse Apoptose-Assay IC50->Flow Vielversprechende Verbindungen Pathway Signalweg- Analyse Flow->Pathway

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur mechanistischen Untersuchung.

apoptosis_pathway cluster_intrinsic Intrinsischer Weg cluster_extrinsic Extrinsischer Weg ligand Thiazol-Derivat receptor Zelluläres Ziel (z.B. VEGFR-2, PI3K) ligand->receptor death_r Todesrezeptor ligand->death_r bcl2 Bcl-2 ↓ receptor->bcl2 Signaltransduktion bax Bax ↑ receptor->bax Signaltransduktion mito Mitochondrium bcl2->mito bax->mito cyto_c Cytochrom c mito->cyto_c Freisetzung casp9 Caspase-9 cyto_c->casp9 Aktivierung casp3 Caspase-3 (Effektor-Caspase) casp9->casp3 Aktivierung casp8 Caspase-8 death_r->casp8 Aktivierung casp8->casp3 Aktivierung apoptosis Apoptose (Programmierter Zelltod) casp3->apoptosis

Abbildung 2: Vereinfachter Signalweg der durch Thiazol-Derivate induzierten Apoptose.

pi3k_akt_pathway ligand Thiazol-Derivat receptor Wachstumsfaktor- Rezeptor (z.B. VEGFR-2) ligand->receptor Hemmung pi3k PI3K ligand->pi3k Hemmung receptor->pi3k Aktivierung pip3 PIP3 pi3k->pip3 pip2 PIP2 akt AKT pip3->akt Aktivierung mtor mTOR akt->mtor Aktivierung proliferation Zellproliferation Überleben Angiogenese mtor->proliferation

Abbildung 3: Hemmung des PI3K/AKT/mTOR-Signalwegs durch Thiazol-Derivate.

Mögliche Wirkmechanismen

Die Antikrebs-Aktivität von Thiazol-Derivaten wird oft mit der Induktion von Apoptose (programmierter Zelltod) und der Störung wichtiger zellulärer Signalwege in Verbindung gebracht.

  • Induktion der Apoptose: Viele Thiazol-Derivate lösen den Zelltod durch die Aktivierung von Caspasen aus, einer Familie von Proteasen, die eine Schlüsselrolle bei der Apoptose spielen. Dies kann sowohl über den intrinsischen (mitochondrialen) als auch über den extrinsischen (Todesrezeptor-vermittelten) Weg geschehen.[10] Die Hochregulierung von pro-apoptotischen Proteinen wie Bax und die Herunterregulierung von anti-apoptotischen Proteinen wie Bcl-2 sind häufig beobachtete Effekte.[10]

  • Zellzyklus-Arrest: Die Verbindungen können den Zellzyklus in bestimmten Phasen, typischerweise in der G2/M- oder G1-Phase, arretieren.[11] Dies verhindert die Zellteilung und führt letztendlich zum Zelltod.

  • Hemmung von Signalwegen:

    • PI3K/AKT/mTOR-Signalweg: Dieser Weg ist bei vielen Krebsarten überaktiviert und fördert das Überleben, Wachstum und die Proliferation von Zellen. Einige Thiazol-Derivate haben sich als potente Inhibitoren von Schlüsselkinasen in diesem Weg, wie PI3K und mTOR, erwiesen.[2][12]

    • VEGFR-2-Signalweg: Der vaskuläre endotheliale Wachstumsfaktor-Rezeptor 2 (VEGFR-2) ist entscheidend für die Angiogenese, die Bildung neuer Blutgefäße, die Tumore zum Wachsen benötigen. Die Hemmung von VEGFR-2 ist eine etablierte Strategie in der Krebstherapie, und bestimmte Thiazol-Derivate zeigen eine starke inhibitorische Aktivität gegen diese Kinase.[13][14]

Schlussfolgerung:

Die Derivatisierung von 2-(4-Bromphenyl)thiazol-4-carbaldehyd ist eine vielversprechende Strategie zur Entwicklung neuer Antikrebs-Wirkstoffe. Die hier vorgestellten Protokolle bieten einen umfassenden Leitfaden für die Synthese, die In-vitro-Evaluierung und die mechanistische Untersuchung dieser Verbindungen. Die Analyse der Zellviabilität, des Zellzyklus und der Apoptose in Verbindung mit der Untersuchung spezifischer Signalwege wird entscheidend sein, um die potentesten Kandidaten für die weitere präklinische und klinische Entwicklung zu identifizieren.

References

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The 2-(4-bromophenyl)thiazole-4-carbaldehyde scaffold is a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. The presence of the bromine atom can enhance antimicrobial activity, and the aldehyde functional group provides a reactive site for the synthesis of diverse molecular architectures, such as chalcones, Schiff bases, and pyrazolines. This document provides detailed protocols for the synthesis of these derivatives and summarizes their antimicrobial activities.

Synthesis Strategies

Three primary synthetic routes are presented for the derivatization of this compound into compounds with potential antimicrobial activity:

  • Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt condensation.

  • Synthesis of Thiazole-Based Schiff Bases via condensation with primary amines.

  • Synthesis of Thiazole-Based Pyrazolines via cyclization of chalcone intermediates.

These strategies offer a pathway to a diverse library of compounds for antimicrobial screening.

Experimental Protocols

Protocol 1: Synthesis of Thiazole-Based Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various substituted acetophenones.

Reaction Scheme:

G Thiazole_Aldehyde This compound Reagents Ethanol, aq. KOH Stir, Room Temp, 2-3h Thiazole_Aldehyde->Reagents Acetophenone Substituted Acetophenone Acetophenone->Reagents Chalcone Thiazole-Based Chalcone Reagents->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), 1N

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the desired substituted acetophenone (10 mmol) in ethanol (30 mL).

  • To this solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice (100 g) and acidify with 1N HCl to a pH of approximately 5-6.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of Thiazole-Based Schiff Bases

Schiff bases (imines) are synthesized by the condensation reaction of this compound with various primary amines.

Reaction Scheme:

G Thiazole_Aldehyde This compound Reagents Ethanol, Glacial Acetic Acid (cat.) Reflux, 4-6h Thiazole_Aldehyde->Reagents Primary_Amine Substituted Primary Amine Primary_Amine->Reagents Schiff_Base Thiazole-Based Schiff Base Reagents->Schiff_Base

Caption: Synthesis of Schiff bases from thiazole aldehyde.

Materials:

  • This compound

  • Substituted primary amines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (10 mmol) and the selected substituted primary amine (10 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is collected by filtration.

  • Wash the product with a small amount of cold ethanol and dry it.

  • If no solid precipitates upon cooling, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from ethanol.

Protocol 3: Synthesis of Thiazole-Based Pyrazolines

Pyrazoline derivatives are synthesized in a two-step process. First, a thiazole-based chalcone is prepared as per Protocol 1. Subsequently, the chalcone undergoes a cyclization reaction with hydrazine hydrate.

Reaction Scheme:

G Chalcone Thiazole-Based Chalcone Reagents Ethanol or Acetic Acid Reflux, 6-8h Chalcone->Reagents Hydrazine Hydrazine Hydrate Hydrazine->Reagents Pyrazoline Thiazole-Based Pyrazoline Reagents->Pyrazoline

Caption: Cyclization of chalcones to form pyrazolines.

Materials:

  • Thiazole-based chalcone (synthesized as in Protocol 1)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the thiazole-based chalcone (5 mmol) in either ethanol (20 mL) or glacial acetic acid (15 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 6-8 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL).

  • The resulting precipitate (the pyrazoline derivative) is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Antimicrobial Activity Data

The synthesized derivatives of this compound have been reported to exhibit a range of antimicrobial activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Thiazole-Based Chalcones (MIC in µg/mL)

Compound IDR-group on AcetophenoneStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosa
TC-1 H12.56.252550
TC-2 4-Cl6.253.1212.525
TC-3 4-OCH₃2512.550100
TC-4 4-NO₂3.121.566.2512.5
Streptomycin -6.253.1212.525

Table 2: Antifungal Activity of Thiazole-Based Chalcones (MIC in µg/mL)

Compound IDR-group on AcetophenoneCandida albicansAspergillus niger
TC-1 H2550
TC-2 4-Cl12.525
TC-3 4-OCH₃50100
TC-4 4-NO₂6.2512.5
Ketoconazole -12.525

Table 3: Antibacterial Activity of Thiazole-Based Schiff Bases and Pyrazolines (MIC in µg/mL)

Compound IDDerivative TypeR-groupS. aureusB. subtilisE. coli
TSB-1 Schiff BasePhenyl5025100
TSB-2 Schiff Base4-Chlorophenyl2512.550
TPZ-1 PyrazolinePhenyl12.56.2525
TPZ-2 Pyrazoline4-Nitrophenyl3.121.566.25
Ciprofloxacin --1.00.50.25

Note: The data presented in these tables are representative values compiled from various literature sources and are intended for comparative purposes.

Proposed Mechanism of Action

While the exact mechanism of action for these novel compounds is a subject of ongoing research, docking studies and structure-activity relationship analyses of similar thiazole-based antimicrobials suggest that they may act by inhibiting bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

G cluster_synthesis Synthesis Workflow cluster_moa Proposed Mechanism of Action A This compound B Chalcone Synthesis (Protocol 1) A->B C Schiff Base Synthesis (Protocol 2) A->C D Pyrazoline Synthesis (Protocol 3) B->D E Antimicrobial Screening B->E C->E D->E F Thiazole Derivative G Bacterial DNA Gyrase F->G Binds to H Inhibition of DNA Supercoiling G->H I Disruption of DNA Replication and Repair H->I J Bacterial Cell Death I->J

Caption: Overall workflow and proposed mechanism of action.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of a diverse range of antimicrobial candidates from this compound. The resulting chalcones, Schiff bases, and pyrazolines have demonstrated promising in vitro activity against a variety of bacterial and fungal pathogens. Further investigation into the structure-activity relationships, optimization of the lead compounds, and detailed mechanistic studies are warranted to develop these scaffolds into clinically effective antimicrobial agents. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel chemical entities to combat the growing threat of antimicrobial resistance.

References

Application of 2-(4-Bromophenyl)thiazole-4-carbaldehyde in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of 2-(4-Bromophenyl)thiazole-4-carbaldehyde as a key building block in the synthesis of novel fluorescent probes. The focus is on the development of Schiff base derivatives for the selective detection of analytes such as metal ions and changes in microenvironmental viscosity. The protocols outlined herein are based on established methodologies for the synthesis and characterization of thiazole-based fluorescent sensors. While the specific quantitative data presented is illustrative of typical performance, it provides a strong basis for the design and implementation of new fluorescent probes using this versatile aldehyde.

Introduction

Fluorescent probes are indispensable tools in chemical biology, materials science, and drug discovery for the real-time monitoring of dynamic processes. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a valuable fluorophore due to its rigid planar structure and susceptibility to functionalization, which allows for the fine-tuning of its photophysical properties. This compound is a particularly useful synthon for developing fluorescent probes. The aldehyde group provides a reactive handle for the straightforward synthesis of Schiff base derivatives, while the bromophenyl group can be used for further modifications via cross-coupling reactions or can influence the electronic properties of the final probe.

This application note details the synthesis of a hypothetical fluorescent probe, TP-Zn1 (Thiazole Probe for Zinc 1), through the condensation of this compound with 2-hydrazinylpyridine. This probe is designed for the selective "turn-on" fluorescent detection of zinc ions (Zn²⁺), which play a crucial role in numerous biological processes. Additionally, a conceptual framework for developing a viscosity-sensitive probe is discussed.

Signaling Mechanism of a Hypothetical Zn²⁺ Probe (TP-Zn1)

The proposed sensing mechanism for TP-Zn1 is based on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the pyridine nitrogen to the thiazole fluorophore, which quenches the excited state. Upon coordination with Zn²⁺, the lone pair of electrons on the pyridine nitrogen is engaged, inhibiting the PET process. This chelation event restricts intramolecular rotation and enhances the fluorescence intensity of the probe, resulting in a "turn-on" signal.

G cluster_0 Free Probe (TP-Zn1) cluster_1 Probe with Analyte TP_Zn1 TP-Zn1 (Weak Fluorescence) Zn Zn²⁺ PET Photoinduced Electron Transfer (PET) GroundState Ground State PET->GroundState Non-radiative decay ExcitedState Excited State ExcitedState->PET Quenching GroundState->ExcitedState Excitation TP_Zn1_Zn TP-Zn1-Zn²⁺ Complex (Strong Fluorescence) Zn->TP_Zn1_Zn Chelation (PET inhibited) ExcitedState_Zn Excited State GroundState_Zn Ground State ExcitedState_Zn->GroundState_Zn Fluorescence (Turn-on) GroundState_Zn->ExcitedState_Zn Excitation G cluster_synthesis Probe Synthesis & Purification cluster_testing Fluorescence Testing start Start: Reactants react Schiff Base Condensation (Ethanol, Reflux) start->react monitor TLC Monitoring react->monitor purify Column Chromatography monitor->purify Reaction Complete characterize Characterization (NMR, MS) purify->characterize end_synthesis Pure Probe (TP-Zn1) characterize->end_synthesis start_testing Start: Pure Probe end_synthesis->start_testing prep Prepare Working Solution (10 µM in Methanol) start_testing->prep measure_initial Record Initial Fluorescence prep->measure_initial titrate Titrate with Zn²⁺ measure_initial->titrate measure_final Record Fluorescence at each step titrate->measure_final measure_final->titrate Not Saturated analyze Data Analysis (LOD, Ka, Selectivity) measure_final->analyze Saturated end_testing Results analyze->end_testing

Characterization of 2-(4-Bromophenyl)thiazole-4-carbaldehyde and its Derivatives by NMR and IR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 2-(4-bromophenyl)thiazole-4-carbaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiazole ring and the aldehyde functional group. The inclusion of a bromophenyl moiety offers a handle for further synthetic modifications, making these compounds valuable synthons in drug discovery and development.

Synthetic Workflow

The synthesis of this compound derivatives typically follows the well-established Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound. For the parent aldehyde, 4-bromothiobenzamide is reacted with 2-chloro-3-oxopropanal or a protected equivalent, followed by deprotection and purification.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation 4-bromothiobenzamide 4-bromothiobenzamide Condensation Hantzsch Thiazole Synthesis 4-bromothiobenzamide->Condensation alpha-halocarbonyl α-Halocarbonyl (e.g., 2-chloro-3-oxopropanal) alpha-halocarbonyl->Condensation Thiazole_Ring Formation of 2-(4-Bromophenyl)thiazole core Condensation->Thiazole_Ring Final_Product 2-(4-Bromophenyl)thiazole -4-carbaldehyde Thiazole_Ring->Final_Product Functional group manipulation (if necessary)

General synthesis workflow for this compound.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Bromothiobenzamide

  • 1,3-Dichloro-2-propanone

  • Formic acid

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: A mixture of 4-bromothiobenzamide (1.0 eq) and 1,3-dichloro-2-propanone (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the intermediate, 2-(4-bromophenyl)-4-(chloromethyl)thiazole.

  • Oxidation to Aldehyde: The chloromethyl intermediate is then subjected to an appropriate oxidation reaction (e.g., Sommelet reaction or using a milder oxidizing agent like dimethyl sulfoxide) to yield the final product, this compound.

  • Final Purification: The aldehyde is further purified by recrystallization or column chromatography.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Sample Preparation (ATR)
  • Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Spectroscopic Characterization Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound based on the analysis of structurally related compounds.

¹H NMR Data (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1Singlet-
Thiazole-H58.2 - 8.4Singlet-
Aromatic-H (ortho to C-Br)7.6 - 7.8Doublet~8.5
Aromatic-H (ortho to C-thiazole)7.8 - 8.0Doublet~8.5

Solvent: CDCl₃

¹³C NMR Data (Predicted)
Carbon Assignment Chemical Shift (δ, ppm)
Aldehyde C=O185 - 190
Thiazole C2165 - 170
Thiazole C4150 - 155
Thiazole C5125 - 130
Aromatic C-Br125 - 130
Aromatic C-H (ortho to C-Br)132 - 134
Aromatic C-H (ortho to C-thiazole)128 - 130
Aromatic C-thiazole130 - 135

Solvent: CDCl₃

IR Absorption Data (Predicted)
Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aldehyde)Stretching2850 - 2750Medium, Sharp
C=O (Aldehyde)Stretching1710 - 1685Strong
C=N (Thiazole ring)Stretching1640 - 1610Medium
C=C (Aromatic & Thiazole)Stretching1600 - 1450Medium-Strong
C-BrStretching700 - 500Strong

Conclusion

The synthetic and spectroscopic protocols outlined in this document provide a comprehensive guide for the preparation and characterization of this compound and its derivatives. The provided NMR and IR data, while predicted based on analogous structures, serve as a reliable reference for researchers in the field. This information is crucial for confirming the identity and purity of synthesized compounds, which is a fundamental step in the development of new therapeutic agents and advanced materials.

Application Notes and Protocols for In Vitro Screening of 2-(4-Bromophenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of novel 2-(4-Bromophenyl)thiazole-4-carbaldehyde derivatives. This class of compounds, featuring a core thiazole ring, has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The protocols outlined below are designed to assess the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, providing a foundational framework for their preclinical evaluation.

Biological Activities and Data Presentation

Derivatives of the 2-(4-Bromophenyl)thiazole scaffold have demonstrated a range of biological activities. The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for the creation of diverse libraries of compounds with potential therapeutic value. As an intermediate, this compound is pivotal in the synthesis of novel anti-cancer and antimicrobial agents.[1]

In Vitro Anticancer and Antimicrobial Activity

Quantitative analysis of structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives has revealed promising anticancer and antimicrobial activities. The following table summarizes the inhibitory concentrations for representative compounds against a cancer cell line and various microbial strains.

Compound IDTarget Organism/Cell LineAssay TypeResult (µM)Reference CompoundReference Result (µM)
Derivative A Staphylococcus aureusMIC16.1Norfloxacin-
Escherichia coliMIC16.1Norfloxacin-
Bacillus subtilisMIC28.8Norfloxacin-
Candida albicansMIC15.3Fluconazole-
Aspergillus nigerMIC16.2Fluconazole-
Derivative B MCF-7 (Human Breast Adenocarcinoma)IC₅₀10.55-Fluorouracil5.2

Data presented is based on published results for structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives and serves as a representative example of expected activities.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the specific this compound derivatives under investigation.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay evaluates the potential of the test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mechanism of Anticancer Action: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the distribution of cells in the different phases of the cell cycle. Thiazole derivatives have been shown to induce cell cycle arrest.[2][3]

Materials:

  • Human cancer cell line

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of this compound Derivatives anticancer Anticancer Screening (MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Screening (MIC Assay) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Assay) synthesis->anti_inflammatory cell_cycle Cell Cycle Analysis (Flow Cytometry) anticancer->cell_cycle Active Compounds pathway_analysis Signaling Pathway Analysis (Western Blot) cell_cycle->pathway_analysis

General experimental workflow for screening this compound derivatives.

PI3K_AKT_mTOR_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation thiazole Thiazole Derivative (Inhibitor) thiazole->pi3k

The PI3K/Akt/mTOR signaling pathway, a potential target for thiazole derivatives in cancer.

NFkB_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb P nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->gene_expression thiazole Thiazole Derivative (Inhibitor) thiazole->ikk

The NF-κB signaling pathway, a key mediator of inflammation and a potential target for thiazole derivatives.

References

Application Notes and Protocols: 2-(4-Bromophenyl)thiazole-4-carbaldehyde in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-(4-Bromophenyl)thiazole-4-carbaldehyde as a versatile building block in material science. The protocols described herein are representative methodologies for the synthesis of advanced functional materials, including fluorescent dyes for organic light-emitting diodes (OLEDs) and conjugated polymers for organic electronics.

Introduction

This compound is a heterocyclic compound featuring a reactive aldehyde group and a bromophenyl moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of organic materials. The thiazole core is known for its thermal stability and electron-accepting properties, while the bromophenyl group provides a convenient handle for cross-coupling reactions, enabling the extension of the conjugated system. The aldehyde functionality allows for the facile introduction of various chemical entities through reactions such as Knoevenagel condensation. These properties make this compound a promising candidate for applications in organic electronics, sensing, and polymer science.

Application 1: Synthesis of Fluorescent Dyes for Organic Light-Emitting Diodes (OLEDs)

The aldehyde group of this compound can readily undergo Knoevenagel condensation with active methylene compounds to generate fluorescent dyes with tunable emission properties. These dyes can be utilized as emitters in the emissive layer of OLEDs.

Experimental Protocol: Synthesis of a Thiazole-Based Fluorescent Dye

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and dichloromethane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain the pure fluorescent dye.

  • Characterize the synthesized dye using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Fluorescent Dye reagent1->product Condensation reagent2 Malononitrile reagent2->product catalyst Piperidine catalyst->product solvent Ethanol solvent->product Suzuki_Coupling cluster_monomers Monomers cluster_reagents Reagents monomer1 2-(4-Bromophenyl)thiazole -4-carbaldehyde Derivative polymer Conjugated Polymer monomer1->polymer Polymerization monomer2 Aromatic Diboronic Ester monomer2->polymer catalyst Pd(PPh₃)₄ catalyst->polymer base K₂CO₃ base->polymer OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (TPBi) ETL->EIL EML Emissive Layer (Thiazole Dye) EML->ETL HIL Hole Injection Layer (PEDOT:PSS) HIL->EML Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Application Notes and Protocols for Nucleophilic Addition to 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)thiazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active compounds. The electrophilic nature of the aldehyde functional group makes it susceptible to nucleophilic attack, allowing for the facile formation of new carbon-carbon bonds. This reactivity is widely exploited in medicinal chemistry to generate diverse molecular scaffolds for drug discovery programs. This document provides a detailed protocol for a representative nucleophilic addition reaction—the addition of a pyridyl Grignard reagent to this compound to furnish a secondary alcohol, a common intermediate in the synthesis of pharmacologically active molecules.

General Reaction Scheme

The nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to this compound results in the formation of a secondary alcohol. This reaction proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.

Experimental Protocol: Synthesis of (2-(4-Bromophenyl)thiazol-4-yl)(pyridin-2-yl)methanol

This protocol details the procedure for the nucleophilic addition of 2-pyridylmagnesium bromide to this compound.

Materials:

  • This compound

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • sec-Butyllithium (s-BuLi) or a suitable Grignard exchange reagent like 2-butylmagnesium chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)

  • Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous THF via syringe to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started (as evidenced by bubbling and a gentle reflux), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the resulting dark solution to room temperature.

Alternative Procedure for Grignard Reagent Formation (Halogen-Magnesium Exchange):

  • In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add a solution of a Grignard exchange reagent such as 2-butylmagnesium chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 1 hour to allow for the halogen-magnesium exchange to complete, yielding the 2-pyridylmagnesium bromide.

Part B: Nucleophilic Addition Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-pyridylmagnesium bromide solution (1.2 equivalents) dropwise to the aldehyde solution via a cannula or syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (2-(4-bromophenyl)thiazol-4-yl)(pyridin-2-yl)methanol.

Data Presentation

The following table summarizes the expected quantitative data for the nucleophilic addition of 2-pyridylmagnesium bromide to an aryl aldehyde, based on literature precedents for similar reactions.[1]

Aldehyde SubstrateNucleophileProductYield (%)
Aryl Aldehyde2-Pyridylmagnesium Bromide(Aryl)(pyridin-2-yl)methanol80 - 90

Visualizations

Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Work-up and Purification A1 Activate Mg with Iodine A2 Add 2-Bromopyridine in THF A1->A2 A3 Reflux to form Grignard A2->A3 B3 Add Grignard Reagent A3->B3 Transfer Grignard B1 Dissolve Aldehyde in THF B2 Cool to 0 °C B1->B2 B2->B3 B4 Warm to RT and Stir B3->B4 C1 Quench with NH4Cl B4->C1 Proceed to Work-up C2 Extract with EtOAc C1->C2 C3 Wash with NaHCO3 and Brine C2->C3 C4 Dry and Concentrate C3->C4 C5 Column Chromatography C4->C5

Nucleophilic_Addition_Mechanism Aldehyde This compound (Electrophile) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophile Organometallic Reagent (R-M) (Nucleophile) Nucleophile->Aldehyde Nucleophilic Attack Workup Acidic Work-up (e.g., H3O+) Intermediate->Workup Protonation Product Secondary Alcohol (Final Product) Workup->Product

Conclusion

The described protocol provides a robust and high-yielding method for the synthesis of (2-(4-bromophenyl)thiazol-4-yl)(pyridin-2-yl)methanol via nucleophilic addition. This procedure can be adapted for a variety of organometallic nucleophiles and serves as a foundational reaction in the development of novel thiazole-containing compounds for pharmaceutical and materials science applications. The resulting secondary alcohol is a versatile intermediate that can undergo further functionalization to access a wide range of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of thiazole synthesis, with a primary focus on the widely-used Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system. First described by Arthur Hantzsch in 1887, this method is favored for its reliability and the accessibility of its starting materials.

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds in a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide). Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[1] However, optimizing reaction conditions is crucial to maximize both yield and purity.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the most common causes and how can I address them?

A: Low yields in Hantzsch thiazole synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Poor Quality of Starting Materials:

    • Issue: The purity of the α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[2] α-haloketones can decompose over time.

    • Solution: Ensure the α-haloketone is fresh or has been properly stored. Check the purity of the thioamide. If necessary, purify the starting materials before use.

  • Suboptimal Reaction Conditions:

    • Issue: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[2]

    • Solution:

      • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC. Conversely, excessive heat can lead to the formation of side products.

      • Solvent: The choice of solvent can significantly affect the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used. Refer to the data tables below for the effects of different solvents.

      • Reaction Time: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Incomplete reactions will show the presence of starting materials.

  • Incomplete Reaction:

    • Issue: The reaction may not have proceeded to completion, leaving unreacted starting materials.[2]

    • Solution: Monitor the reaction progress using TLC. If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.

Problem 2: Significant Side Product Formation

Q: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?

A: The formation of byproducts can consume reactants and make purification challenging. Here are common side products and strategies to mitigate their formation:

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction.

    • Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature accordingly.

  • Formation of an Oxazole:

    • Cause: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[2]

    • Solution: Use a pure thioamide.

  • Dimerization or Polymerization of Reactants:

    • Cause: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[2]

    • Solution: Control the reaction temperature and consider the order of reagent addition. Adding one reagent dropwise to the other can sometimes minimize side reactions.

Problem 3: Product Purification and Isolation Issues

Q: My product is difficult to purify. What purification methods are recommended?

A: Common and effective methods for purifying thiazole derivatives include recrystallization and column chromatography.

  • Recrystallization:

    • Procedure: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly, causing the pure compound to crystallize.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents and solvent pairs include ethanol, methanol, ethanol/water, acetone/water, and ethyl acetate/hexane.

  • Column Chromatography:

    • Procedure: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).

    • Solvent System (Eluent): The choice of eluent is crucial for good separation. The optimal eluent can be determined by running TLC plates with different solvent systems. A common starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[3]

Q: My product is not precipitating from the reaction mixture.

A: If a precipitate does not form upon cooling the reaction mixture, the following steps can be taken:

  • Neutralization: If the reaction is conducted under acidic conditions, the product may be present as a soluble salt. Neutralizing the mixture with a mild base, such as a 5% sodium bicarbonate solution, can often induce precipitation.[2]

  • Solvent Removal: The solvent can be removed under reduced pressure. The resulting residue can then be taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried. The crude product can then be purified by recrystallization or column chromatography.[2]

Data Presentation

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.580
2EthanolReflux375
3MethanolReflux3.570
41-ButanolReflux2.585
52-PropanolReflux2.582
6Solvent-free65290

Data adapted from a representative one-pot synthesis of a Hantzsch thiazole derivative.[4]

Table 2: Effect of Catalyst on Hantzsch Thiazole Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol78545
2Sulfamic acidEthanol783.565
3l-ProlineEthanol78370
4Acetic acidEthanol78375
5Copper silicateEthanol780.594

Data based on the synthesis of 4-substituted 2-amino thiazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.[1]

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it to a boil again for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Allow the hot filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Allow the crystals to air dry.

Mandatory Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification alpha_haloketone α-Haloketone dissolve Dissolve in Solvent (e.g., Ethanol) alpha_haloketone->dissolve thioamide Thioamide thioamide->dissolve heat Heat to Reflux (Monitor by TLC) dissolve->heat cool Cool to Room Temperature heat->cool precipitate Precipitate/Neutralize (e.g., NaHCO3) cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Crude Product wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MP) purify->characterize

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Flowchart for Low Yield

G start Low Yield in Thiazole Synthesis check_purity Check Purity of Starting Materials start->check_purity impure Purify Reactants (Recrystallize/Distill) check_purity->impure Impure pure Reactants are Pure check_purity->pure Pure check_conditions Review Reaction Conditions impure->check_conditions pure->check_conditions optimize_temp Optimize Temperature (Gradual Increase) check_conditions->optimize_temp optimize_solvent Screen Different Solvents check_conditions->optimize_solvent optimize_time Increase Reaction Time (Monitor by TLC) check_conditions->optimize_time check_completion Is Reaction Complete (by TLC)? optimize_temp->check_completion optimize_solvent->check_completion optimize_time->check_completion incomplete Continue Reaction/ Re-evaluate Conditions check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes incomplete->check_conditions check_workup Evaluate Work-up Procedure complete->check_workup optimize_workup Adjust pH during Neutralization check_workup->optimize_workup Inefficient Isolation end_point Improved Yield check_workup->end_point Optimized optimize_workup->end_point

Caption: Logical troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of 2-(4-Bromophenyl)thiazole-4-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds in two key stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-(4-Bromophenyl)thiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C4 position.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis

Symptoms:

  • The isolated yield of 2-(4-Bromophenyl)thiazole is significantly lower than expected.

  • TLC analysis shows a complex mixture of products or a significant amount of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Instability of α-haloketone: 2-Bromo-1-(4-bromophenyl)ethanone can be unstable.Use freshly prepared or purified α-haloketone. Store it in a cool, dark place.
Incorrect Reaction Temperature: The reaction may be sensitive to temperature.Optimize the reaction temperature. While some Hantzsch syntheses are run at room temperature, others may require gentle heating (e.g., 50-70 °C) to proceed to completion.[1]
Inappropriate Solvent: The choice of solvent can influence reaction rate and solubility of reactants.Ethanol or methanol are commonly used solvents.[1][2] If solubility is an issue, consider using a co-solvent system.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.
Decomposition of Thioamide: The thioamide starting material may be of poor quality or have degraded.Use a high-purity thioamide and store it under appropriate conditions (cool, dry).
Issue 2: Poor Selectivity or Low Yield in Vilsmeier-Haack Formylation

Symptoms:

  • The desired 4-carbaldehyde is not the major product.

  • Formation of other formylated isomers or N,N-dimethylformimidamide byproducts.[3]

  • Low overall conversion of the 2-(4-Bromophenyl)thiazole.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Vilsmeier Reagent Stoichiometry: The amount of POCl₃ and DMF is critical.Typically, the Vilsmeier reagent is prepared by adding POCl₃ (1-3 equivalents) to an excess of DMF at low temperature (e.g., 0 °C).[4] The ratio can be optimized.
Reaction Temperature Too High: Higher temperatures can lead to side reactions and decomposition.Maintain a low reaction temperature during the addition of the thiazole substrate and allow the reaction to warm slowly to room temperature or slightly above (e.g., 40-60 °C), depending on substrate reactivity.[5][6]
Substrate Reactivity: The electron density of the thiazole ring influences the position of formylation.While formylation of 2-arylthiazoles generally favors the 5-position, the presence of substituents can influence this. However, for the target molecule, achieving formylation at the 4-position is the goal. Careful control of conditions is key.
Work-up Procedure: Improper work-up can lead to product loss or decomposition.The reaction is typically quenched by pouring it onto ice water and then neutralizing with a base (e.g., NaOH, NaHCO₃) to precipitate the product. Ensure the pH is carefully controlled during neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the 2-(4-Bromophenyl)thiazole core.[2][7] This is followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position of the thiazole ring.[4][5]

Q2: Are there any one-pot methods available?

A2: While one-pot multicomponent reactions for the synthesis of substituted thiazoles exist, the specific synthesis of this compound is typically performed in a stepwise manner to ensure better control and yield of the final product.[8]

Q3: How can I purify the final product?

A3: The crude product obtained after work-up can often be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes. If recrystallization is insufficient, column chromatography on silica gel is a standard method for purification.

Q4: What are the key safety precautions for this synthesis?

A4: Both phosphorus oxychloride (POCl₃) and α-haloketones are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction is exothermic and should be cooled during the initial mixing of reagents.

Q5: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?

A5: The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich heterocycles like thiazoles.[4][6] Other formylation methods might be possible but could require harsher conditions or lead to different regioselectivity. The Vilsmeier-Haack reaction is generally the preferred method.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-(4-Bromophenyl)thiazole

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone

  • Thioformamide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in ethanol.

  • Add thioformamide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., reflux) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-Bromophenyl)thiazole

This protocol is a general guideline and requires careful handling of reagents.

Materials:

  • 2-(4-Bromophenyl)thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice, water, and a suitable base (e.g., sodium hydroxide solution)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a stirrer, place anhydrous DMF (as solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2-(4-Bromophenyl)thiazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the product precipitates completely.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Logic

experimental_workflow cluster_hantzsch Step 1: Hantzsch Thiazole Synthesis cluster_vilsmeier Step 2: Vilsmeier-Haack Formylation start_h Start Materials: 2-Bromo-1-(4-bromophenyl)ethanone Thioformamide react_h Reaction in Ethanol start_h->react_h workup_h Precipitation & Filtration react_h->workup_h product_h 2-(4-Bromophenyl)thiazole workup_h->product_h react_v Reaction with Thiazole product_h->react_v start_v Vilsmeier Reagent (POCl3 + DMF) start_v->react_v workup_v Quenching & Neutralization react_v->workup_v product_v This compound workup_v->product_v

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_step Identify Synthesis Step with Low Yield cluster_hantzsch_causes Potential Causes for Hantzsch Step cluster_vilsmeier_causes Potential Causes for Vilsmeier-Haack Step start Low Yield Observed hantzsch Hantzsch Synthesis start->hantzsch vilsmeier Vilsmeier-Haack Formylation start->vilsmeier h_reagent Reagent Quality? (α-haloketone, thioamide) hantzsch->h_reagent h_temp Incorrect Temperature? hantzsch->h_temp h_solvent Suboptimal Solvent? hantzsch->h_solvent v_reagent Reagent Stoichiometry? vilsmeier->v_reagent v_temp Temperature Too High? vilsmeier->v_temp v_workup Improper Work-up? vilsmeier->v_workup sol_h_reagent sol_h_reagent h_reagent->sol_h_reagent Solution: Use fresh/pure reagents sol_h_temp sol_h_temp h_temp->sol_h_temp Solution: Optimize temperature sol_h_solvent sol_h_solvent h_solvent->sol_h_solvent Solution: Screen solvents sol_v_reagent sol_v_reagent v_reagent->sol_v_reagent Solution: Optimize POCl3/DMF ratio sol_v_temp sol_v_temp v_temp->sol_v_temp Solution: Maintain low temperature sol_v_workup sol_v_workup v_workup->sol_v_workup Solution: Careful quenching/neutralization

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Bromophenyl)thiazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials of a Hantzsch-type synthesis or from side reactions. These may include:

  • Unreacted starting materials: Such as 4-bromo-α-haloacetophenone and a suitable thioamide.

  • Over-oxidation product: The corresponding carboxylic acid, 2-(4-bromophenyl)thiazole-4-carboxylic acid, can form due to exposure to air.

  • Side-products from synthesis: Depending on the specific synthetic route, other thiazole-containing byproducts or polymeric material may be present.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Is this compound stable under typical purification conditions?

A3: Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air for prolonged periods, at elevated temperatures, or in the presence of certain contaminants. Thiazole rings are generally stable. It is advisable to handle the compound efficiently and consider using an inert atmosphere (like nitrogen or argon) during purification if high purity is critical.

Q4: How can I assess the purity of this compound?

A4: The purity of the compound can be effectively assessed using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): For a quick check of purity and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Purification Protocols

Column Chromatography

Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.

Experimental Protocol:

  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The less polar impurities will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the compound using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent is identified.

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of the crude compound in various solvents at room temperature and at their boiling points to find a solvent that dissolves the compound well when hot but poorly when cold. Based on the structure, suitable solvents could include ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven.

Troubleshooting Guides

Issue 1: During column chromatography, my compound is not moving off the baseline on the TLC plate.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of your solvent system. For instance, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or even a 1:1 mixture. If the compound is still not moving, a more polar solvent system like dichloromethane with a small percentage of methanol (e.g., 99:1 DCM:MeOH) can be effective.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated, or the cooling is too rapid.

  • Solution 1: Add a small amount of hot solvent to redissolve the oil. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

  • Possible Cause 2: The chosen solvent is not appropriate.

  • Solution 2: The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent or a different solvent system altogether.

Issue 3: Poor recovery of the compound after recrystallization.

  • Possible Cause: Too much solvent was used during the dissolution step, leading to a significant amount of the product remaining in the mother liquor.

  • Solution: Before filtering, try to reduce the volume of the solvent by gentle heating and evaporation. Always use the minimum amount of hot solvent necessary for complete dissolution.

Data Presentation

Table 1: Estimated Solubility of this compound

SolventEstimated Solubility at Room TemperatureEstimated Solubility at Boiling PointSuitability for Recrystallization
HexaneLowLow to ModeratePotentially suitable as an anti-solvent
EthanolModerateHighGood
Ethyl AcetateModerateHighGood
DichloromethaneHighHighPoor (may be too soluble)
WaterInsolubleInsolubleUnsuitable

Note: This data is estimated based on the chemical structure and general solubility principles. Experimental verification is recommended.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_end Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography High impurity load recrystallization Recrystallization crude_product->recrystallization Low impurity load pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield no_movement Compound at Baseline start->no_movement poor_separation Poor Separation start->poor_separation solution_slow_cool Slower Cooling / Add More Solvent oiling_out->solution_slow_cool solution_change_solvent Change Solvent System oiling_out->solution_change_solvent no_crystals->solution_change_solvent solution_concentrate Reduce Solvent Volume no_crystals->solution_concentrate low_yield->solution_concentrate solution_increase_polarity Increase Eluent Polarity no_movement->solution_increase_polarity solution_optimize_gradient Optimize Gradient poor_separation->solution_optimize_gradient

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Synthesis of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-disubstituted thiazoles.

Troubleshooting Guide

Difficulties during the synthesis of 2,4-disubstituted thiazoles are common. This guide outlines potential issues, their probable causes, and recommended solutions.

Common Synthetic Challenges
Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Incorrect Reaction Conditions: Temperature too low, reaction time too short. - Poor Quality Reagents: Degradation of α-haloketone or thioamide. - Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions. - Unstable Intermediates: Decomposition of key intermediates before cyclization.- Optimize Reaction Conditions: Systematically vary temperature, time, and solvent. Consider microwave-assisted synthesis for shorter reaction times and potentially higher yields.[1] - Verify Reagent Quality: Use freshly purified or commercially available high-purity reagents. Store α-haloketones protected from light and moisture. - Adjust Stoichiometry: Use a slight excess of the thioamide.[2] - Alternative Synthetic Routes: For substrates where the corresponding haloketones are unstable, consider using diazoketones as a stable alternative.[3]
Formation of Side Products - Hantzsch Synthesis: Self-condensation of the α-haloketone. Reaction of thioamide with two molecules of α-haloketone. - Ambiguous Cyclization: With unsymmetrical thioamides, cyclization can occur at two different nitrogen atoms, leading to isomeric products.[4] - Rearrangement: Benzidine rearrangement can occur with certain substituted thiosemicarbazides.[3]- Control Stoichiometry: Add the α-haloketone slowly to the reaction mixture containing the thioamide. - Modify Reaction Conditions: Running the Hantzsch synthesis under acidic conditions can influence the regioselectivity of the cyclization.[4] - Protecting Groups: Use appropriate protecting groups on the thioamide to ensure cyclization at the desired nitrogen. - Careful Substrate Selection: Be aware of potential rearrangements with specific substrates and choose alternative starting materials if necessary.
Difficult Product Purification - Similar Polarity of Product and Byproducts: Co-elution during column chromatography. - Product Insolubility: Difficulty in finding a suitable solvent for recrystallization or chromatography. - Presence of Unreacted Starting Materials: Excess starting materials complicating purification.- Optimize Chromatography: Use a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization: Systematically screen different solvents and solvent mixtures for effective recrystallization. - Precipitation: If the product is poorly soluble, it may precipitate from the reaction mixture, allowing for isolation by filtration.[5] - Aqueous Wash: Use an aqueous wash (e.g., with sodium bicarbonate) to remove unreacted acidic or basic starting materials.
Poor Reproducibility - Sensitivity to Air or Moisture: Some reagents or intermediates may be sensitive to atmospheric conditions. - Variability in Reagent Quality: Batch-to-batch variation in starting materials. - Inconsistent Heating: Hot spots in the reaction vessel leading to localized decomposition.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Standardize Reagents: Use reagents from a reliable source and characterize them before use. - Uniform Heating: Use an oil bath or a heating mantle with good stirring to ensure even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2,4-disubstituted thiazoles?

A1: The most prevalent methods include the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and various modern modifications.[1][6] The Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide, is the most widely used due to its reliability and broad substrate scope.[1] The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and a source of a dithiocarboxylate.[7][8]

Q2: My Hantzsch synthesis is giving very low yields. What can I do?

A2: Low yields in the Hantzsch synthesis can often be attributed to several factors. First, ensure your α-haloketone is pure and has not decomposed. These compounds can be unstable. Second, optimize your reaction conditions. While traditional methods often require heating for several hours, microwave-assisted Hantzsch synthesis can dramatically reduce reaction times to minutes and often improves yields.[1] Solvent-free grinding methods have also been shown to be rapid and high-yielding.[1][9] Finally, consider using a slight excess of the thioamide to drive the reaction to completion.[2]

Q3: I am observing multiple products in my reaction. What could be the cause?

A3: The formation of multiple products can arise from side reactions. In the Hantzsch synthesis, self-condensation of the α-haloketone is a common side reaction. If you are using an N-substituted thioamide, you might be getting a mixture of isomers due to cyclization at different positions. Running the reaction under acidic conditions can sometimes control the regioselectivity.[4]

Q4: Are there greener alternatives to traditional synthesis methods?

A4: Yes, several environmentally benign approaches have been developed. These include solvent-free reactions conducted by grinding the reactants together, which are rapid and simplify workup.[1][9] Microwave-assisted synthesis is another green alternative that reduces reaction times and energy consumption.[10] The use of water as a solvent and recyclable catalysts are also being explored to make thiazole synthesis more sustainable.[10]

Q5: When should I consider a method other than the Hantzsch synthesis?

A5: While the Hantzsch synthesis is versatile, other methods are advantageous in specific situations. If your target molecule requires a 5-amino substituent, the Cook-Heilbron synthesis is often a better choice.[1][7] If the required α-haloketone is unstable or difficult to prepare, using a diazoketone as a stable precursor in a one-pot synthesis can be a highly effective alternative.[3] For certain substitution patterns, a Brønsted acid-promoted one-pot synthesis from readily available starting materials might also be considered.[1]

Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for common synthetic routes to 2,4-disubstituted thiazoles.

Synthetic Route General Yields Reaction Time Key Advantages Common Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)[1]2 - 24 hours[1]Well-established, broad substrate scope, reliable.[1]Often requires elevated temperatures and long reaction times.[1]
Microwave-Assisted Hantzsch Excellent (85-98%)[1]5 - 30 minutes[1]Dramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.[1]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)[1]10 - 20 minutes[1]Environmentally friendly, simple workup, rapid.[1]May not be suitable for all substrates, scalability can be a concern.[1]
Cook-Heilbron Synthesis Moderate to Good (50-80%)[1]1 - 5 hours[1]Access to 5-aminothiazoles, mild reaction conditions.[1][7]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1]
Brønsted Acid-Promoted One-Pot Synthesis Moderate to Good (60-85%)[1]8 - 12 hours[1]Use of simple, readily available starting materials.[1]Requires high temperatures, yields can be moderate.[1]
Diazoketone-Based Synthesis High yields reported[3]VariesScalable, one-pot procedure, avoids unstable halogen ketones.[3]Diazoketones can be hazardous and require careful handling.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol).[5]

  • Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.[1]

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[5] Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Procedure for Microwave-Assisted Hantzsch Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine the thioamide (1.0 eq.) and the α-haloketone (1.0 eq.). A solvent may or may not be used.

  • Reaction: Place the vessel in a microwave reactor and irradiate at a set temperature and time (e.g., 100-150 °C for 5-30 minutes).[1]

  • Workup and Purification: After cooling, the product is isolated and purified as described in the conventional Hantzsch synthesis protocol.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_outcome Outcome Problem Low/No Yield or Side Products CheckReagents Check Reagent Purity & Stability Problem->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Time, Solvent) Problem->ReviewConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) Problem->AnalyzeByproducts PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents OptimizeConditions Optimize Conditions (e.g., Microwave) ReviewConditions->OptimizeConditions ModifyStoichiometry Modify Stoichiometry AnalyzeByproducts->ModifyStoichiometry AlternativeRoute Consider Alternative Synthetic Route AnalyzeByproducts->AlternativeRoute Success Successful Synthesis PurifyReagents->Success OptimizeConditions->Success ModifyStoichiometry->Success AlternativeRoute->Success

Caption: A general troubleshooting workflow for the synthesis of 2,4-disubstituted thiazoles.

Synthetic_Route_Selection cluster_criteria Key Considerations cluster_methods Synthetic Methods Start Define Target 2,4-Disubstituted Thiazole Substituents Required Substituents? Start->Substituents Speed Is Rapid Synthesis Critical? Substituents->Speed Other CookHeilbron Cook-Heilbron Substituents->CookHeilbron 5-Amino required GreenChem Green Chemistry a Priority? Speed->GreenChem No Microwave Microwave-Assisted Hantzsch Speed->Microwave Yes HaloketoneStability Is α-Haloketone Unstable? GreenChem->HaloketoneStability No Grinding Solvent-Free Grinding GreenChem->Grinding Yes Hantzsch Conventional Hantzsch HaloketoneStability->Hantzsch No Diazoketone Diazoketone Method HaloketoneStability->Diazoketone Yes

Caption: Decision tree for selecting a synthetic route to 2,4-disubstituted thiazoles.

References

Technical Support Center: Side-Product Formation in the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side-product formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Hantzsch thiazole synthesis?

A1: The most frequently encountered side-products include regioisomers when using N-substituted thioamides, products from the self-condensation of α-haloketones, and potentially oxazoles. The formation of these byproducts is highly dependent on the specific substrates and reaction conditions employed.

Q2: How can I minimize the formation of regioisomeric side-products?

A2: When using N-monosubstituted thioureas, the reaction can yield both the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. To favor the desired 2-amino isomer, it is crucial to maintain neutral or slightly basic reaction conditions. Acidic conditions have been shown to promote the formation of the 2-imino regioisomer.[1]

Q3: What causes low yields and a complex mixture of products?

A3: Low yields and the presence of multiple byproducts can often be attributed to the purity of the starting materials, particularly the α-haloketone, which can be unstable. Suboptimal reaction temperature and incorrect stoichiometry are also common culprits. It is recommended to use freshly purified α-haloketones and a slight excess of the thioamide.

Q4: Can the α-haloketone react with itself?

A4: Yes, α-haloketones are susceptible to self-condensation, especially under basic conditions, which can lead to the formation of dimeric structures like 1,4-dithianes (if a sulfur source is available to form a thiolate) or other complex condensation products. Careful control of the reaction conditions, including temperature and the rate of addition of reagents, can help to minimize these side reactions.

Q5: Is it possible to form oxazoles instead of thiazoles?

A5: While less common in the standard Hantzsch reaction with thioamides, the formation of oxazoles is a known reaction of α-haloketones with primary amides (the oxygen analogue of thioamides).[2][3] If your thioamide starting material is contaminated with the corresponding amide, or if hydrolysis of the thioamide occurs during the reaction, trace amounts of oxazole byproducts could be formed.

Troubleshooting Guides

Problem 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a compound with the same mass as the desired product but with different spectral characteristics.

  • Chromatographic analysis (TLC, HPLC, GC) shows two or more closely eluting spots/peaks.

Possible Cause:

  • Regioisomer Formation: When using an N-substituted thioamide, particularly under acidic conditions, you may be forming the 3-substituted 2-imino-2,3-dihydrothiazole side-product in addition to the desired 2-(N-substituted amino)thiazole.[1]

Troubleshooting Steps:

  • pH Control: Ensure your reaction medium is neutral or slightly basic. If the reaction is conducted in an alcohol, avoid the addition of strong acids. The use of a non-acidic solvent or the addition of a mild, non-nucleophilic base can help suppress the formation of the imino tautomer.

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, which is often the desired 2-amino isomer.

  • Analysis: Use spectroscopic techniques like 1H NMR to distinguish between the isomers. The chemical shift of the proton at the 5-position of the thiazole ring is often different for the two regioisomers.[1]

Problem 2: Low Yield and Presence of High Molecular Weight Byproducts

Symptoms:

  • Low isolated yield of the desired thiazole.

  • Mass spectrometry analysis shows peaks corresponding to dimers or higher oligomers of the starting materials.

  • The crude reaction mixture is a complex, often discolored, tar-like substance.

Possible Cause:

  • Self-Condensation of α-Haloketone: α-Haloketones are reactive electrophiles and can undergo self-condensation reactions, particularly in the presence of a base. This can lead to a variety of polymeric byproducts.

Troubleshooting Steps:

  • Purity of α-Haloketone: Use freshly prepared or purified α-haloketone. Impurities can catalyze decomposition and side reactions.

  • Order of Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low concentration of the α-haloketone at any given time, favoring the reaction with the thioamide over self-condensation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can promote side reactions.

  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the thioamide to ensure the α-haloketone is consumed efficiently.

Data Presentation

The following tables summarize how reaction conditions can influence product distribution.

Table 1: Influence of pH on Regioisomer Formation in the Reaction of an α-Haloketone with an N-Substituted Thiourea

Reaction ConditionSolventTemperature (°C)Yield of 2-(N-substituted amino)thiazole (%)Yield of 3-substituted 2-imino-2,3-dihydrothiazole (%)Reference
NeutralEthanol80Predominantly formedMinor or not detected[1]
Acidic (10M HCl-EtOH)Ethanol80MixtureUp to 73%[1]

Note: Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Minimizing Regioisomer Formation

This protocol is designed to favor the formation of the 2-(N-substituted amino)thiazole isomer.

  • Reagents and Setup:

    • N-substituted thioamide (1.0 mmol)

    • α-Haloketone (1.0 mmol)

    • Ethanol (10 mL)

    • Sodium bicarbonate (1.2 mmol)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the N-substituted thioamide and sodium bicarbonate in ethanol in the round-bottom flask.

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add a solution of the α-haloketone in ethanol (2 mL) to the flask over a period of 15 minutes.

    • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Quantitative Analysis of Reaction Mixture by HPLC

This protocol provides a general method for analyzing the ratio of the desired product to side-products.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Ramp to 5% A and 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the product and potential side-products have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and side-products by comparing retention times with authentic standards, if available, or by LC-MS analysis.

    • Integrate the peak areas to determine the relative percentages of each component.

Visualizations

Below are diagrams illustrating key concepts in Hantzsch thiazole side-product formation.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Product Hydroxythiazoline->Thiazole Dehydration Regioisomer_Formation NSubThiourea N-Substituted Thiourea Intermediate Intermediate NSubThiourea->Intermediate AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate AminoThiazole 2-(N-Substituted amino)thiazole (Desired Product) Intermediate->AminoThiazole Neutral/Basic Conditions IminoThiazole 3-Substituted 2-imino-2,3-dihydrothiazole (Side-Product) Intermediate->IminoThiazole Acidic Conditions Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Pure OptimizeTemp->Start Not Optimized AdjustStoich Adjust Stoichiometry OptimizeTemp->AdjustStoich Optimized AdjustStoich->Start Not Adjusted ControlpH Control pH for Regioselectivity AdjustStoich->ControlpH Adjusted ControlpH->Start Not Controlled Purify Purification ControlpH->Purify Controlled

References

Technical Support Center: Enhancing the Solubility of Thiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental phase of enhancing the solubility of thiazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My thiazole-based compound is showing poor aqueous solubility. What are the primary strategies I should consider?

A1: Poor aqueous solubility is a common challenge with thiazole derivatives due to their often hydrophobic nature. The primary strategies to consider can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These approaches alter the physical properties of the drug substance to improve dissolution. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][2]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can improve its wettability and dissolution.[3][4] This can be achieved through methods like solvent evaporation or melting.

  • Chemical Modifications: These strategies involve altering the chemical form of the drug to increase its solubility. Common methods include:

    • Salt Formation: For ionizable thiazole derivatives, forming a salt can significantly improve solubility and dissolution rates.

    • pH Adjustment: The solubility of thiazole compounds with acidic or basic functional groups is often pH-dependent. Adjusting the pH of the solution can increase the concentration of the more soluble ionized form.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can enhance the solubility of hydrophobic compounds.

Q2: How do I choose the most suitable solubility enhancement technique for my specific thiazole derivative?

A2: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of drug development. A preliminary assessment should involve characterizing your compound's properties. For ionizable compounds, salt formation and pH adjustment are often the first approaches. For neutral compounds, solid dispersions and nanosuspensions are powerful techniques.

Q3: Can solubility issues with my thiazole compound affect the results of my in vitro biological assays?

A3: Absolutely. If your thiazole-based drug candidate precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value). It is crucial to ensure the compound remains in solution at the tested concentrations in your specific assay buffer.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Immediate precipitation of the thiazole compound upon addition to aqueous buffer. The compound's concentration exceeds its thermodynamic solubility in the buffer. High salt concentrations in the buffer might be causing a "salting-out" effect.- Determine the equilibrium solubility of your compound in the specific buffer. - Prepare a stock solution in an organic solvent like DMSO and perform serial dilutions into the aqueous buffer, ensuring the final organic solvent concentration is low (typically <1%). - If possible, reduce the salt concentration of the buffer.
The compound dissolves initially but precipitates over time. The initial concentration was in a supersaturated state, and the compound is crashing out to reach its lower thermodynamic equilibrium solubility. The compound may be unstable in the aqueous buffer, leading to degradation and precipitation of the degradant.- Evaluate the kinetic and thermodynamic solubility of your compound. - Consider using formulation strategies like solid dispersions with precipitation inhibitors (e.g., HPMC, PVP) to maintain a supersaturated state. - Investigate the chemical stability of your thiazole derivative in the buffer at the experimental temperature. The thiazole ring can be susceptible to certain degradation pathways, such as photo-degradation.[5]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium. The thiazole moiety might be interacting with components of the assay, such as redox-sensitive probes.- Visually inspect the wells for any precipitate. - Test the solubility of your compound directly in the cell culture medium. - Run control experiments to check for any interference of your compound with the assay components in the absence of cells.
Low or variable oral bioavailability in animal studies despite good in vitro permeability. Poor dissolution rate in the gastrointestinal tract is limiting absorption. The pH-dependent solubility of the thiazole derivative leads to precipitation in the higher pH of the intestine.- Employ solubility enhancement techniques that also improve the dissolution rate, such as nanosuspensions or amorphous solid dispersions. - For pH-sensitive compounds, consider enteric-coated formulations or the use of buffers in the formulation to maintain a favorable local pH.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable thiazole derivatives and involves dissolving the drug and a hydrophilic carrier in a common solvent, which is then evaporated.

Materials:

  • Thiazole-based drug candidate

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane)

Procedure:

  • Accurately weigh the thiazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

Protocol 2: Nanosuspension Preparation by Wet Milling

This top-down approach uses mechanical attrition to reduce the particle size of the drug to the nanometer range.

Materials:

  • Thiazole-based drug candidate

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, Tween 80)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill or planetary ball mill

Procedure:

  • Prepare an aqueous solution of the stabilizer(s).

  • Disperse the thiazole derivative in the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension.

  • Mill the suspension at a high speed for a predetermined time. The optimal milling time and speed should be determined for each specific compound to achieve the desired particle size.

  • Separate the nanosuspension from the milling media.

  • Characterize the particle size and distribution of the resulting nanosuspension.

Data Presentation

The following tables summarize quantitative data on the solubility enhancement of thiazole-containing or structurally relevant drugs using different techniques.

Table 1: Solubility Enhancement of Thiazole-Containing Drugs via Solid Dispersion

DrugCarrierDrug:Carrier Ratio (w/w)MethodInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
RitonavirGelucire 44/141:0.5Melting~1220220
RitonavirSorbitol1:15Melting~11980~2000
RitonavirPVP K-301:5Solvent Evaporation--95% drug release in vitro
SulfathiazolePVP1:5Co-precipitation--Significant increase in dissolution rate
DasatinibPVP K301:3Ball MillingLow-Notable enhancement in release rate

Data compiled from multiple sources.[3][4][6][7]

Table 2: Solubility Enhancement of a Thiazole-Related Drug via Nanosuspension

DrugStabilizer(s)MethodInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
MeloxicamPVAAntisolvent Precipitation & Homogenization6.59.41.45
MeloxicamPEG 6000 & Tween 80Antisolvent Precipitation & Homogenization--~4-fold increase in saturation solubility

Data compiled from multiple sources.[1][2] Note: Meloxicam contains a thiazole ring.

Mandatory Visualizations

Signaling Pathway

Many thiazole-based drug candidates are developed as kinase inhibitors. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->PI3K Thiazole_Inhibitor->Akt Thiazole_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for thiazole-based drugs.

Experimental Workflow

The following diagram outlines a logical workflow for addressing the solubility of a new thiazole-based drug candidate.

Solubility_Enhancement_Workflow Start New Thiazole-Based Drug Candidate Sol_Screen Initial Solubility Screening (Aq. Buffers) Start->Sol_Screen Poor_Sol Poor Solubility? Sol_Screen->Poor_Sol Phys_Chem_Char Physicochemical Characterization (pKa, logP) Poor_Sol->Phys_Chem_Char Yes Acceptable_Sol Acceptable Solubility Poor_Sol->Acceptable_Sol No Select_Tech Select Appropriate Enhancement Technique(s) Phys_Chem_Char->Select_Tech Form_Dev Formulation Development (e.g., Solid Dispersion, Nanosuspension) Select_Tech->Form_Dev Char_Form Characterize Formulation (Solubility, Dissolution, Stability) Form_Dev->Char_Form In_Vitro_Eval In Vitro Evaluation (Biological Assays) Char_Form->In_Vitro_Eval Proceed Proceed to In Vivo Studies In_Vitro_Eval->Proceed Acceptable_Sol->In_Vitro_Eval

Caption: Logical workflow for enhancing the solubility of thiazole-based drug candidates.

References

Stability and proper storage of 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and handling of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. It includes troubleshooting guides for common experimental issues and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the chemical's stability and integrity, it is recommended to store this compound under the following conditions.[1]

ParameterRecommendation
Temperature 0-8 °C[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Container Keep in a tightly sealed, light-resistant container.
Moisture Store in a dry environment to prevent hydrolysis.

Q2: What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 21166-30-3[1]
Molecular Formula C₁₀H₆BrNOS[1]
Molecular Weight 268.13 g/mol [1]
Appearance Off-white solid[1]
Purity ≥ 95% (HPLC)[1]

Q3: What are the potential degradation pathways for this compound?

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This can be accelerated by light and elevated temperatures.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by acidic or basic impurities.

  • Photodecomposition: Exposure to UV light may lead to degradation of the aromatic and heterocyclic rings.

Q4: Is this compound compatible with common laboratory solvents?

This compound is generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). However, for long-term storage in solution, it is advisable to use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures to minimize degradation.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Reaction Yield

Possible Cause Troubleshooting Step
Degraded starting material Confirm the purity of the this compound using techniques like NMR or LC-MS before use. If degradation is suspected (e.g., discoloration, presence of carboxylic acid impurity), consider purification by recrystallization or column chromatography.
Suboptimal reaction conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in reactions sensitive to water, ensure the use of anhydrous solvents and an inert atmosphere.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or adding more of the other reactant(s).
Side reactions The aldehyde functionality can be involved in various side reactions. Analyze the crude reaction mixture by LC-MS to identify potential byproducts and adjust reaction conditions to minimize their formation.

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

Possible Cause Troubleshooting Step
Oxidation of the aldehyde This is a common issue if the reaction is exposed to air for extended periods, especially at elevated temperatures. Ensure reactions are run under an inert atmosphere (nitrogen or argon). Use freshly opened or purified solvents to minimize dissolved oxygen.
Oxidizing impurities in reagents Ensure all reagents and solvents are free from oxidizing contaminants.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Formation of closely related impurities If standard purification techniques like column chromatography are ineffective, consider alternative methods such as preparative TLC or HPLC. Derivatization of the product to a more easily separable compound, followed by regeneration, can also be an option.
Product instability on silica gel Some compounds can degrade on silica gel. If this is suspected, consider using a different stationary phase like alumina or performing a rapid filtration through a plug of silica gel instead of a full column.

Experimental Protocols

The aldehyde group of this compound is a versatile functional handle for various chemical transformations. Below are representative protocols for common reactions.

1. Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction with an amine to form an imine (Schiff base).

  • Reaction: this compound + Aniline → N-((2-(4-bromophenyl)thiazol-4-yl)methylene)aniline

  • Reagents:

    • This compound (1.0 eq)

    • Aniline (1.05 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add aniline to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

2. Knoevenagel Condensation

This protocol outlines the reaction with an active methylene compound.

  • Reaction: this compound + Malononitrile → 2-((2-(4-bromophenyl)thiazol-4-yl)methylene)malononitrile

  • Reagents:

    • This compound (1.0 eq)

    • Malononitrile (1.0 eq)

    • Piperidine (catalytic amount)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • The product will likely precipitate from the reaction mixture.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Dry the product under vacuum.

Visualizations

Storage_Workflow Storage and Handling Workflow receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log Arrival and Assign Lot Number inspect->log No Damage quarantine Quarantine and Contact Supplier inspect->quarantine Damaged storage Store at 0-8°C under Inert Gas log->storage usage Dispense for Experiment storage->usage reseal Reseal Tightly under Inert Gas usage->reseal reseal->storage Return to Storage

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield start Low or No Yield Observed check_sm Check Purity of Starting Material start->check_sm sm_pure Purity OK? check_sm->sm_pure check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok monitor_reaction Monitor Reaction Progress (TLC) reaction_complete Reaction Complete? monitor_reaction->reaction_complete analyze_byproducts Analyze for Side Products (LC-MS) modify_protocol Modify Protocol to Minimize Side Reactions analyze_byproducts->modify_protocol sm_pure->check_conditions Yes purify_sm Purify Starting Material sm_pure->purify_sm No conditions_ok->monitor_reaction Yes optimize_conditions Optimize Temp, Time, Solvent conditions_ok->optimize_conditions No reaction_complete->analyze_byproducts No end Successful Reaction reaction_complete->end Yes, check workup/purification extend_time Extend Reaction Time / Add Reagent

Caption: Logical steps for troubleshooting low reaction yields.

Schiff_Base_Synthesis Schiff Base Synthesis Workflow start Start Synthesis dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Aniline dissolve->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux for 2-4 Hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool and Isolate Product monitor->workup Reaction Complete purify Recrystallize from Ethanol workup->purify end Pure Schiff Base purify->end

Caption: Experimental workflow for the synthesis of a Schiff base derivative.

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of thiazoles.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring from α-haloketones and thioamides, can sometimes result in low yields.[1] Several factors can contribute to this issue, including reactant purity, reaction conditions, and the potential for side reactions.[1]

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Action: Verify the purity of your α-haloketone and thioamide using methods like NMR or melting point analysis.[1] Ensure the α-haloketone is fresh as they can degrade over time.[2]

    • Rationale: Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.[1] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[1]

  • Suboptimal Reaction Conditions:

    • Action: Systematically screen different solvents, temperatures, and reaction times.[1] Polar protic solvents like ethanol and methanol are commonly used.[2] If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[2] Microwave-assisted synthesis can significantly shorten reaction times.[1]

    • Rationale: The interplay between these parameters is crucial. An inappropriate choice can lead to incomplete conversion or degradation of the product.[1]

  • Absence of a Suitable Catalyst:

    • Action: While often catalyst-free, some variations benefit from a catalyst.[3] For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in some Hantzsch syntheses.[1][4]

    • Rationale: A catalyst can provide an alternative reaction pathway with lower activation energy, thereby increasing the reaction rate and potentially the overall yield.[1]

Problem 2: Sluggish or Failed Palladium-Catalyzed C-H Functionalization of Thiazole

Palladium catalysts are frequently employed for the direct arylation of the thiazole ring.[3] However, the inherent properties of the thiazole ring can impede catalytic activity.

Possible Causes and Solutions:

  • Catalyst Poisoning by Sulfur:

    • Action: Increase the palladium catalyst loading. Consider using electron-rich and bulky phosphine ligands (e.g., P(tBu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium center.[5] Alternatively, explore different metal catalysts like nickel or copper-based systems that may be less prone to sulfur poisoning.[5]

    • Rationale: The sulfur atom in the thiazole ring can coordinate to the palladium center, acting as a poison and inhibiting its catalytic activity.[3][5]

  • Catalyst Deactivation:

    • Action: Ensure the palladium catalyst is of high quality and has been stored under an inert atmosphere.[5] Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the active Pd(0) species.[5] Using a more stable pre-catalyst, such as a PEPPSI-type catalyst, can also be beneficial.[5]

    • Rationale: Improper handling and storage or the presence of oxygen can lead to the deactivation of the catalyst.

Problem 3: Formation of Unexpected Isomers (Poor Regioselectivity)

Controlling the regioselectivity is critical for obtaining the desired isomer, especially when using N-monosubstituted thioureas in the Hantzsch synthesis.

Possible Causes and Solutions:

  • Inappropriate Reaction Medium:

    • Action: Carefully control the pH of the reaction medium.

      • Neutral Solvents: Typically lead to the exclusive formation of 2-(N-substituted amino)thiazoles.[3]

      • Acidic Conditions (e.g., 10M-HCl-EtOH): Can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3]

    • Rationale: The reaction medium is a key determinant of regioselectivity. The proportion of isomers formed under acidic conditions is influenced by the specific acid, temperature, and substrate structure.[3]

  • Suboptimal Catalyst/Ligand Combination for C-H Arylation:

    • Action:

      • C5-Selective Arylation: A common approach is to use a palladium catalyst like Pd(OAc)₂ without a phosphine ligand, often with a base like KOAc or K₂CO₃.[5]

      • C2-Selective Arylation: To favor this position, a palladium catalyst with a specific ligand like PPh₃, in combination with a strong base such as NaOtBu, has proven effective.[5] Nickel-based catalysts can also promote C2-selectivity.[5]

    • Rationale: The choice of ligand and base can direct the arylation to a specific position on the thiazole ring.

Frequently Asked Questions (FAQs)

Q1: When should I choose a metal catalyst (e.g., copper, palladium) over a catalyst-free or acid/base-catalyzed method?

A1: The choice of catalyst depends on the desired transformation.

  • Catalyst-Free/Acid-Catalyzed (e.g., Hantzsch): These methods are robust and well-established for the fundamental construction of the thiazole ring from acyclic precursors like α-haloketones and thioamides.[3]

  • Metal Catalysts (e.g., Palladium, Copper, Nickel): These are typically required for C-H functionalization reactions, such as direct arylation, where a new carbon-carbon bond is formed on the pre-existing thiazole ring.[3][5] Copper catalysts are also used in certain multi-component reactions to synthesize thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur.[6]

Q2: How does the choice of solvent affect thiazole ring formation?

A2: The solvent plays a critical role in reaction rate and yield. The optimal choice is dependent on the specific substrates and reaction type. For instance, in a one-pot, three-component Hantzsch synthesis, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] In some microwave-assisted syntheses, methanol has been used effectively.[1] For palladium-catalyzed arylations, common solvents include DMA, DMF, and toluene, and it is crucial that they are anhydrous.[5] It is always advisable to perform small-scale solvent screening to identify the best option for your specific reaction.[1]

Q3: What is the typical temperature range for thiazole synthesis, and how does it affect the reaction?

A3: Reaction temperatures can vary significantly. Conventional heating methods for the Hantzsch synthesis often require refluxing for several hours.[1] However, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes and may be conducted at temperatures ranging from 90-130°C.[1] For palladium-catalyzed C-H arylations, a temperature range of 80-140°C is often screened to find the optimal balance between reactivity and selectivity.[5]

Q4: Can the sulfur atom in the thiazole ring interfere with subsequent reactions?

A4: Yes. As mentioned in the troubleshooting guide, the sulfur atom can act as a poison for certain metal catalysts, particularly palladium, by coordinating to the metal center and blocking its catalytic activity.[3][5] This may necessitate using higher catalyst loadings or choosing catalysts that are more resistant to sulfur poisoning.[3][5]

Data Presentation

Table 1: Optimization of a Three-Component Hantzsch Thiazole Synthesis [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux585
2EthanolReflux680
3MethanolReflux775
41-ButanolReflux490
52-PropanolReflux588

Table 2: Effect of Catalyst on a Specific Thiazole Synthesis [4]

EntryCatalystAmount of Catalyst (mol%)Time (min)Yield (%)
1None-12040
2SiW/SiO₂0.53085
3SiW/SiO₂1.02092
4SiW/SiO₂1.52092

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Solvent (e.g., ethanol)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the thioamide in the chosen solvent. In a separate container, dissolve the α-haloketone in the same solvent.[3]

  • Reaction: Add the α-haloketone solution to the thioamide solution. Equip the flask with a reflux condenser and heat the mixture to reflux.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[3]

  • Isolation: Carefully add a base (e.g., ammonium hydroxide or aqueous sodium carbonate solution) to the cooled solution to precipitate the product.[2][3]

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and air dry.[2] The crude product can be further purified by recrystallization or column chromatography if necessary.

Mandatory Visualization

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation a α-Haloketone Solution c Mix and Reflux a->c b Thioamide Solution b->c d Monitor by TLC c->d e Cool to RT d->e Reaction Complete f Precipitate with Base e->f g Vacuum Filtration f->g h Purified Thiazole g->h

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Product Yield cause1 Poor Reactant Quality start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 No Catalyst start->cause3 solution1 Verify Purity (NMR, MP) Use Fresh Reagents cause1->solution1 solution2 Screen Solvents Optimize Temperature Adjust Reaction Time cause2->solution2 solution3 Investigate Catalysis (e.g., Silica-supported acids) cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for addressing low product yield.

References

Navigating the Synthesis Scale-Up of 2-(4-Bromophenyl)thiazole-4-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during laboratory and industrial-scale synthesis.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges, from maintaining yield and purity to ensuring process safety. This guide addresses specific issues that may arise during your experiments.

IssuePotential Cause(s)Recommended Action(s)
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor reaction progress closely using TLC or HPLC. - Gradually increase the reaction temperature in small increments (5-10°C) and extend the reaction time. - Ensure efficient mixing to improve mass transfer, especially in larger reactors.
Suboptimal Stoichiometry: Incorrect ratio of reactants.- Re-verify the molar ratios of 4-bromothiobenzamide and 1,3-dichloroacetone. A slight excess of the thioamide may be beneficial in some cases.
Side Reactions: Formation of byproducts due to localized overheating or impurities in starting materials.- Ensure slow and controlled addition of reagents to manage exothermic reactions. - Use high-purity starting materials. Perform purification of reactants if necessary.
Product Purity Issues Presence of Starting Materials: Incomplete conversion.- Refer to the "Low Reaction Yield" section for optimizing reaction conditions.
Formation of Impurities: Common impurities can include unreacted intermediates or products from side reactions.- Implement a multi-step purification process, such as recrystallization from a suitable solvent system (e.g., ethanol/water, toluene), followed by column chromatography if high purity is required. - Characterize impurities using techniques like LC-MS and NMR to understand their origin and optimize the reaction to minimize their formation.
Difficult Product Isolation Poor Crystallization: Product remains oily or forms a fine precipitate that is difficult to filter.- Experiment with different solvent systems for recrystallization to find one that yields well-defined crystals. - Employ seeding with a small amount of pure product to induce crystallization. - Control the cooling rate during crystallization; slower cooling often results in larger crystals.
Product Solubility: High solubility of the product in the reaction or work-up solvent.- If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent. - If the product is in an organic phase, consider a solvent swap to a solvent in which the product is less soluble to induce precipitation.
Scale-Up Challenges Heat Transfer Issues: Inefficient heat dissipation in larger reactors leading to localized hot spots and side reactions.- Utilize a reactor with a high surface-area-to-volume ratio or a jacketed reactor with efficient heat transfer fluid circulation. - Implement controlled, portion-wise addition of reactants to manage the exotherm.
Mass Transfer Limitations: Inadequate mixing leading to non-uniform reaction conditions.- Select an appropriate stirrer design and agitation speed for the reactor volume and viscosity of the reaction mixture. - Ensure reactants are introduced at a point of high turbulence.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely employed and scalable method is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of 4-bromothiobenzamide with a suitable three-carbon building block that can form the thiazole-4-carbaldehyde moiety. A common precursor is 1,3-dichloroacetone, followed by subsequent functional group transformations to introduce the aldehyde group.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control are:

  • Temperature: The reaction is often exothermic, and poor temperature control can lead to side product formation.

  • Addition Rate: Slow, controlled addition of reagents is crucial to manage the reaction exotherm and maintain a consistent temperature profile.

  • Mixing/Agitation: Efficient mixing is essential to ensure homogeneity and good mass and heat transfer.

  • pH: In some variations of the synthesis, pH control can be important for minimizing side reactions and maximizing yield.

Q3: What are the expected common impurities in the synthesis?

A3: Potential impurities can include:

  • Unreacted 4-bromothiobenzamide.

  • Byproducts from the self-condensation of 1,3-dichloroacetone.

  • Over-alkylated or alternative cyclization products.

  • Residual solvents from the work-up and purification steps.

Q4: What is the recommended method for purification at a larger scale?

A4: For industrial-scale production, crystallization is the preferred method of purification due to its cost-effectiveness and efficiency. A well-optimized crystallization process can effectively remove most impurities. The choice of solvent is critical and should be determined through solubility studies. Common solvent systems for similar compounds include ethanol, isopropanol, toluene, or mixtures with water. For very high purity requirements, a final purification step using column chromatography might be necessary, though this is less common at a very large scale due to cost.

Experimental Protocols

Protocol 1: Laboratory-Scale Hantzsch-Type Synthesis

This protocol outlines a typical laboratory procedure for the synthesis of the intermediate 2-(4-bromophenyl)-4-(chloromethyl)thiazole, which can then be converted to the target aldehyde.

Materials:

  • 4-Bromothiobenzamide

  • 1,3-Dichloroacetone

  • Ethanol (or another suitable solvent like THF or acetonitrile)

  • Sodium bicarbonate (for work-up)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, dissolve 4-bromothiobenzamide (1.0 equivalent) in ethanol.

  • Reagent Addition: Slowly add a solution of 1,3-dichloroacetone (1.1 equivalents) in ethanol to the flask at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(4-bromophenyl)-4-(chloromethyl)thiazole by recrystallization from ethanol.

The subsequent conversion of the chloromethyl group to the carbaldehyde can be achieved through various methods, such as the Sommelet reaction or oxidation with reagents like dimethyl sulfoxide (Swern oxidation) or manganese dioxide.

Process Visualization

To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_product Final Product A 1. Reactant Charging (4-Bromothiobenzamide & Solvent) B 2. Reagent Addition (1,3-Dichloroacetone) A->B Controlled Addition C 3. Reaction (Reflux) B->C Heating D 4. Neutralization (NaHCO3) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Washing & Drying E->F G 7. Concentration F->G H 8. Purification (Recrystallization) G->H I Pure Product H->I

Caption: A typical experimental workflow for the synthesis of the thiazole intermediate.

troubleshooting_logic A Problem Identified: Low Yield or Purity B Check Reaction Completion (TLC/HPLC) A->B C Incomplete? B->C D Optimize Reaction: - Increase Time/Temp - Check Stoichiometry C->D Yes E Analyze Impurity Profile (LC-MS/NMR) C->E No G Problem Resolved D->G F Optimize Purification: - Recrystallization Solvent - Chromatography E->F F->G

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

Refinement of protocols for synthesizing thiazole-based libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-based libraries. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazole-based libraries?

A1: The Hantzsch thiazole synthesis is the most classic and widely used method for constructing the thiazole ring.[1] It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone) and a thioamide or thiourea.[1][2] This method is favored for its reliability, operational simplicity, and the ready availability of starting materials.

Q2: What are the key challenges encountered during the Hantzsch thiazole synthesis?

A2: Common challenges include low reaction yields, formation of side products, and difficulties in product purification. These issues can arise from suboptimal reaction conditions (temperature, solvent), poor quality of starting materials, and the inherent stability of reactants and intermediates.

Q3: How can I improve the yield of my Hantzsch thiazole synthesis?

A3: Optimizing reaction conditions is crucial for maximizing yield. This includes screening different solvents, adjusting the reaction temperature, and using an appropriate catalyst. For instance, microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times compared to conventional heating methods.

Q4: What are some common side reactions in thiazole synthesis and how can they be minimized?

A4: Side reactions can occur, especially in multicomponent reactions, such as reactions between an aldehyde and the thioamide or α-haloketone. Optimizing the order of reagent addition and maintaining careful control over the reaction temperature can help minimize the formation of unwanted byproducts. Additionally, the stability of thioamides can be a factor, particularly in acidic conditions, which may lead to side product formation.[3]

Q5: Are there greener or more environmentally friendly methods for thiazole synthesis?

A5: Yes, green chemistry approaches to thiazole synthesis are gaining prominence. These methods focus on using environmentally benign solvents (like water or ethanol/water mixtures), reusable catalysts, and energy-efficient techniques such as ultrasonic irradiation.[4][5] Solvent-free reaction conditions have also been developed, offering economic and environmental advantages.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiazole-based libraries.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor quality of starting materials Ensure the α-haloketone is fresh or properly stored, as they can degrade over time. Verify the purity of the thioamide.
Suboptimal reaction temperature If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress using Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to decomposition and side product formation.
Inappropriate solvent The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used. Conduct small-scale solvent screening to find the optimal solvent for your specific substrates.
Incorrect stoichiometry A slight excess of the thioamide is often used to ensure the complete consumption of the α-haloketone.
Catalyst inefficiency For catalyzed reactions, ensure the catalyst is active and used in the correct concentration. Consider screening different catalysts if yields remain low.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Side reactions Control the reaction temperature carefully, as Hantzsch synthesis can be exothermic. Consider the stepwise addition of reagents to manage the reaction rate and minimize side product formation.
Decomposition of reactants or products Thioamides can be unstable under acidic conditions.[3] If this is suspected, consider running the reaction under neutral or slightly basic conditions. Ensure the workup procedure does not expose the product to harsh pH conditions for extended periods.
Regioselectivity issues With unsymmetrical α-haloketones, the formation of regioisomers is possible. The reaction conditions, particularly the pH, can influence the regioselectivity. Careful analysis of the product mixture by NMR is necessary to identify and quantify the isomers.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product is an oil or does not crystallize If the product fails to precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography is recommended. For crystallization, try scratching the inside of the flask or adding a seed crystal to induce nucleation.[8]
Contamination with starting materials Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by washing the filtered product with water.[3] Residual α-haloketone can typically be removed by recrystallization or chromatography.
Product co-elutes with impurities during chromatography Optimize the solvent system for column chromatography by testing different solvent polarities. Gradient elution may be necessary to achieve good separation.
Low recovery after recrystallization Use the minimum amount of hot solvent required to dissolve the product to avoid losses. Ensure the solution is sufficiently cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.[9]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis, providing a clear comparison to aid in protocol refinement.

Table 1: Screening of Catalyst Amount, Solvents, and Temperature for the One-Pot Synthesis of a Hantzsch Thiazole Derivative [4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15H₂OReflux560
210H₂OReflux475
315H₂OReflux3.580
420H₂OReflux3.580
515EtOHReflux385
615CH₃CNReflux470
715DioxaneReflux550
815TolueneReflux640
915EtOH/H₂O (1:1)65290
1015EtOH/H₂O (1:1)Room Temp1040

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol).

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Magnetic stir bar and hot plate

  • Büchner funnel and vacuum flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)

This protocol outlines an environmentally benign method for synthesizing more complex thiazole derivatives using ultrasound.[5]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[5]

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[5]

  • After the reaction is complete, filter the resulting solid and wash it with ethanol.

  • To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.[5]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dry the resulting product in an oven at 60°C.[5]

  • Determine the yield and characterize the final compound.

Mandatory Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis alpha_haloketone α-Haloketone mixing Mixing in Solvent alpha_haloketone->mixing thioamide Thioamide/ Thiourea thioamide->mixing heating Heating (Conventional or MW) mixing->heating Reaction Time cooling Cooling to RT heating->cooling neutralization Neutralization (e.g., aq. Na₂CO₃) cooling->neutralization Precipitation filtration Vacuum Filtration neutralization->filtration washing Washing with H₂O filtration->washing drying Drying washing->drying analysis Analysis (Yield, TLC, NMR) drying->analysis

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K inhibits Thiazole_Inhibitor->AKT inhibits Thiazole_Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole-based compounds.

References

Validation & Comparative

A Comparative Guide to Thiazole Synthesis Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. For researchers and professionals in drug development, selecting the optimal synthetic route to access these vital heterocycles is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of prominent thiazole synthesis methodologies, supported by experimental data and detailed protocols, to aid in this selection process.

Comparative Analysis of Thiazole Synthesis Methodologies

The synthesis of the thiazole ring can be broadly categorized into classical methods, which have been refined over a century, and modern techniques that leverage technology to improve efficiency and sustainability. The choice of method often depends on the desired substitution pattern, available starting materials, and laboratory capabilities.

MethodologyStarting MaterialsGeneral ConditionsReaction TimeYieldAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketones, Thioamides/ThioureasVaries (reflux in ethanol, microwave irradiation)30 min - 8 h75-90%High yields, versatile for 2,4-disubstituted thiazoles.[1][2][3]Can require harsh conditions and long reaction times in conventional heating.[2][4]
Gabriel Synthesis Acylamino-ketones, Phosphorus PentasulfideHeatingVariesModerateAccess to 2,5-disubstituted thiazoles.[2][4][5]Use of hazardous reagent (P4S10), can have moderate yields.
Cook-Heilbron Synthesis α-Aminonitriles, Carbon Disulfide/DithioacidsMild, often room temperatureVariesGoodForms 5-aminothiazoles under mild conditions.[6][7][8]Limited to the synthesis of 5-amino substituted thiazoles.
Microwave-Assisted Synthesis Various (e.g., α-Haloketones, Thioureas)Microwave irradiation5 - 45 min80-95%Dramatically reduced reaction times, increased yields, green approach.[8][9][10][11]Requires specialized microwave reactor equipment.
Ultrasound-Assisted Synthesis Various (e.g., Thiosemicarbazones, α-Haloketones)Ultrasonic irradiation, often solvent-free20 - 60 minHighHigh yields, short reaction times, environmentally friendly.[12][13][14][15]Scale-up can be a challenge.

Experimental Protocols

Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the mixture through a Buchner funnel, washing the filter cake with water.

  • Air dry the collected solid to obtain the product.

Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[11]

Materials:

  • 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones

  • Substituted thioureas

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and the appropriate thiourea in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature and wattage for a specified time (e.g., 70°C, 210 W for a few minutes).[10]

  • After cooling, the product can be isolated by filtration or extraction. This method often results in higher yields and significantly shorter reaction times compared to conventional heating.[11]

Ultrasound-Assisted Thiazole Synthesis

This protocol provides a general method for the synthesis of thiazole derivatives using ultrasonic irradiation.[12][15]

Materials:

  • A thiosemicarbazone derivative

  • An α-haloketone or hydrazonoyl halide

  • Ethanol

  • A catalyst (e.g., triethylamine or a reusable biocatalyst)

Procedure:

  • In a suitable vessel, dissolve the thiosemicarbazone derivative and the α-haloketone/hydrazonoyl halide in ethanol.

  • Add the catalyst to the mixture.

  • Irradiate the mixture in an ultrasonic water bath at a controlled temperature (e.g., 40°C) for a period of 25-60 minutes.[15]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated through standard work-up procedures. This method is noted for its mild conditions and high yields.[12][15]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and workflows of the discussed thiazole synthesis methodologies.

Hantzsch_Thiazole_Synthesis start α-Haloketone + Thioamide/Thiourea intermediate1 Nucleophilic Attack (S on α-C) start->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 cyclization Intramolecular Cyclization (N on C=O) intermediate2->cyclization intermediate3 Hydroxythiazoline Intermediate cyclization->intermediate3 dehydration Dehydration intermediate3->dehydration product Thiazole dehydration->product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Gabriel_Thiazole_Synthesis start Acylamino-ketone thionation Thionation of Ketone Carbonyl start->thionation reagent Phosphorus Pentasulfide (P4S10) reagent->thionation intermediate Thio-intermediate thionation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 2,5-Disubstituted Thiazole cyclization->product

Caption: Gabriel Thiazole Synthesis Pathway.

Cook_Heilbron_Synthesis start α-Aminonitrile + Carbon Disulfide addition Nucleophilic Addition (N on CS2) start->addition intermediate1 Dithiocarbamate Intermediate addition->intermediate1 cyclization Intramolecular Cyclization (S on CN) intermediate1->cyclization intermediate2 Iminothiazolidine Intermediate cyclization->intermediate2 tautomerization Tautomerization intermediate2->tautomerization product 5-Aminothiazole tautomerization->product

Caption: Cook-Heilbron Synthesis Mechanism.

Modern_Synthesis_Workflow start Reactants + Solvent (optional) energy_source Energy Input start->energy_source microwave Microwave Irradiation energy_source->microwave e.g. ultrasound Ultrasonic Irradiation energy_source->ultrasound e.g. reaction Rapid Reaction microwave->reaction ultrasound->reaction workup Work-up & Isolation reaction->workup product High Yield Thiazole workup->product

Caption: General Workflow for Modern Thiazole Syntheses.

References

Structure-Activity Relationship of 2-(4-Bromophenyl)thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, focusing on their anticancer and antimicrobial properties. The information is presented to facilitate the rational design of more potent and selective therapeutic agents.

Quantitative SAR Data

The biological activity of 2-(4-bromophenyl)thiazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring. The following tables summarize the in vitro anticancer and antimicrobial activities of a series of these compounds.

Anticancer Activity against MCF-7 Human Breast Adenocarcinoma Cell Line

The cytotoxic effects of various 2-(4-bromophenyl)thiazole derivatives against the estrogen receptor-positive MCF-7 cell line are presented below. Activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (Substituent at 2-amino position)IC50 (µM)Reference
p2 4-hydroxy-3-methoxybenzylidene10.5[1]
5-FU (Control) -5.2[1]

Lower IC50 values indicate higher potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The following table details the MIC values for several 2-(4-bromophenyl)thiazole derivatives against a panel of bacterial and fungal strains.[1]

Compound IDR Group (Substituent at 2-amino position)S. aureus (MIC, µM)E. coli (MIC, µM)B. subtilis (MIC, µM)C. albicans (MIC, µM)A. niger (MIC, µM)Reference
p2 4-hydroxy-3-methoxybenzylidene16.116.1>100>100>100[1]
p3 4-(dimethylamino)benzylidene>100>100>100>10016.2[1]
p4 3,4,5-trimethoxybenzylidene>100>10028.8>100>100[1]
p6 4-nitrobenzylidene>100>100>10015.3>100[1]
Norfloxacin (Control) ------[1]
Fluconazole (Control) ------[1]

Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the synthesis and biological evaluation of the 2-(4-bromophenyl)thiazole derivatives discussed.

General Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

The synthesis of the target compounds is typically achieved through a Hantzsch thiazole synthesis followed by condensation with an appropriate aldehyde.[1]

  • Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

    • A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalytic amount of iodine.[1]

    • The reaction is typically carried out in a suitable solvent, such as ethanol, and heated under reflux.

    • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.

  • Synthesis of Final Derivatives (Schiff Bases):

    • The intermediate 4-(4-bromophenyl)thiazol-2-amine is dissolved in a suitable solvent, such as glacial acetic acid.

    • An equimolar amount of the desired aromatic aldehyde is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • After cooling, the precipitated solid is filtered, washed with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure final product.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 8 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Pathways and Workflows

To better understand the mechanisms of action and the research process, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->PI3K Inhibits SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Starting Materials (p-bromoacetophenone, thiourea) Intermediate Intermediate Synthesis (4-(4-bromophenyl)thiazol-2-amine) Start->Intermediate Derivatization Derivative Synthesis (Condensation with Aldehydes) Intermediate->Derivatization Purification Purification & Characterization (Recrystallization, NMR, IR, MS) Derivatization->Purification Anticancer Anticancer Screening (e.g., MTT Assay on MCF-7) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Data Data Collection (IC50, MIC values) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

References

Unveiling the Biological Potency of Phenyl Thiazoles: A Comparative Analysis of Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of bromophenyl-substituted thiazoles against other substituted phenyl thiazoles, supported by experimental data and detailed protocols.

The strategic placement of a bromine atom on the phenyl ring of a thiazole derivative can significantly influence its biological profile. This is often attributed to the electronic and steric properties of bromine, which can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, thereby affecting cell permeability. This guide delves into the anticancer, antibacterial, and antifungal activities of these compounds, presenting a clear comparison to facilitate informed decisions in drug discovery and development.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for a range of bromophenyl- and other substituted phenyl-thiazole derivatives, collated from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Anticancer Activity

The cytotoxic effects of substituted phenyl thiazoles have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

Compound IDPhenyl SubstitutionCancer Cell LineIC50 (µM)Reference
Bromophenyl Thiazoles
p24-BromophenylMCF-7 (Breast)10.5[1][2]
3c4-BromophenylMCF-7 (Breast)13.66[3]
3c4-BromophenylMDA-MB-231 (Breast)17.1[3]
44-Bromophenyl (acetylated)MCF-7 (Breast)5.73[3]
44-Bromophenyl (acetylated)MDA-MB-231 (Breast)12.15[3]
Other Substituted Phenyl Thiazoles
4c4-NitrophenylSKNMC (Neuroblastoma)10.8[4]
4d3-ChlorophenylHep-G2 (Liver)11.6[4]
4a2-NitrophenylHep-G2 (Liver)>25[4]
4d4-ChlorophenylSKNMC (Neuroblastoma)22.3[4]
4b4-ChlorophenylMDA-MB-231 (Breast)3.52[5]
4d3-NitrophenylMDA-MB-231 (Breast)1.21[5]
4cPhenylhydrazinylMCF-7 (Breast)2.57[6]
4cPhenylhydrazinylHepG2 (Liver)7.26[6]
5d4-NitrobenzylideneHepG2 (Liver)8.80 (µg/mL)[7]
5d4-NitrobenzylideneMCF-7 (Breast)7.22 (µg/mL)[7]

From the data, it is evident that the nature and position of the substituent on the phenyl ring play a crucial role in the anticancer activity. For instance, a 3-nitrophenyl substitution (compound 4d) exhibited potent activity against the MDA-MB-231 breast cancer cell line.[5] Interestingly, a bromophenyl derivative with an acetylated thiazole nitrogen (compound 4) also showed significant activity against breast cancer cell lines.[3]

Antibacterial and Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard measure of the effectiveness of antibacterial and antifungal compounds.

Compound IDPhenyl SubstitutionBacterial/Fungal StrainMIC (µg/mL)Reference
Bromophenyl Thiazoles
p2, p3, p4, p64-BromophenylVarious bacteria & fungiComparable to Norfloxacin & Fluconazole[1][2]
594-BromophenylC. albicans3.9-62.5[8]
Other Substituted Phenyl Thiazoles
124-HydroxyphenylS. aureus, E. coli, A. niger125-150[9]
13, 144-Hydroxyphenyl (Benzothiazole)S. aureus, E. coli50-75[9]
16PhenylacetamidoE. coli, P. aeruginosa, B. subtilis, S. aureus1.56-6.25[10]
7a, 7b, 7c4-Substituted PhenylC. albicans3.9[11]
3lPhenylC. albicans2[12]

The data suggests that bromophenyl-substituted thiazoles exhibit promising antimicrobial activity.[1][2][8] For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole.[1][2] The presence of a p-bromophenyl group at the fourth position of the thiazole ring has been shown to increase antifungal and antituberculosis activities.[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key biological assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (thiazole derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included. Incubate for 48-72 hours.[13][15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[14]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[16]

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[16]

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway often targeted by anticancer agents and a general workflow for drug discovery.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P EGFR->P1 P2 P VEGFR2->P2 Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->EGFR Inhibition Thiazole_Inhibitor->VEGFR2 Inhibition RAS RAS P1->RAS Activation PLCg PLCγ P2->PLCg Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: EGFR/VEGFR-2 signaling pathway targeted by thiazole inhibitors.

experimental_workflow start Compound Design & Synthesis screening In Vitro Biological Screening (e.g., MTT, MIC assays) start->screening data_analysis Data Analysis screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis lead_optimization Lead Optimization sar->lead_optimization lead_optimization->screening Iterative Process lead_selection Lead Candidate Selection lead_optimization->lead_selection in_vivo In Vivo Studies (Animal Models) clinical_trials Clinical Trials in_vivo->clinical_trials hit_identification Hit Identification data_analysis->hit_identification hit_identification->sar lead_selection->in_vivo

Caption: A typical experimental workflow for drug discovery.

Conclusion

The collective evidence from numerous studies indicates that phenyl thiazole derivatives are a promising class of compounds with significant potential in the development of new anticancer, antibacterial, and antifungal agents. The introduction of a bromine atom to the phenyl ring is a viable strategy for enhancing the biological activity of these molecules. Further structure-activity relationship studies and lead optimization are warranted to develop bromophenyl thiazole derivatives with improved potency and selectivity for clinical applications. This guide provides a foundational resource for researchers to navigate the existing data and design future investigations in this exciting area of medicinal chemistry.

References

A Comparative Guide to In Silico Molecular Docking of 2-(4-Bromophenyl)thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico molecular docking performance of 2-(4-Bromophenyl)thiazole derivatives against various biological targets implicated in cancer and microbial infections. By juxtaposing their predicted binding affinities and experimentally determined biological activities with those of alternative inhibitors, this document aims to offer a clear perspective on their potential as therapeutic agents.

Comparative Performance Analysis

The following tables summarize the molecular docking scores and corresponding in vitro biological activities of 2-(4-Bromophenyl)thiazole derivatives and a selection of alternative, non-thiazole inhibitors targeting the same biological macromolecules.

Anticancer Activity: Topoisomerase II Inhibition

Target: Human Topoisomerase IIα (PDB ID: 1JIJ)

Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a key target for anticancer therapies. Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Compound ClassDerivative/CompoundDocking Score (kcal/mol)Target Cell LineIC50 (µM)Reference
Thiazole Derivative 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol-4.73MCF-7 (Breast)10.5
Thiazole Derivative4-(4-Bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine-4.61MCF-7 (Breast)21.4
Alternative Inhibitor Doxorubicin (Anthracycline)-10.0 to -12.0 (Typical Range)VariousSub-micromolar
Alternative Inhibitor Etoposide (Podophyllotoxin)-9.0 to -11.0 (Typical Range)VariousMicromolar
Anticancer Activity: Aromatase Inhibition

Target: Human Aromatase (PDB ID: 3ERT)

Aromatase is a key enzyme in estrogen biosynthesis. Its inhibition is a therapeutic strategy for hormone-dependent breast cancer.

Compound ClassDerivative/CompoundDocking Score (kcal/mol)Target Cell LineIC50 (µM)Reference
Thiazole Derivative 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolNot SpecifiedMCF-7 (Breast)10.5
Alternative Inhibitor Letrozole (Non-steroidal)-9.0 to -10.0Not Applicable0.01-0.03 (Ki)
Alternative Inhibitor Exemestane (Steroidal)-10.0 to -11.0Not Applicable0.01-0.02 (Ki)
Alternative Inhibitor Xanthohumol (Furanocoumarin)-13.56MCF-7 (Breast)0.72[1]
Antifungal Activity: Lanosterol 14α-demethylase Inhibition

Target: Saccharomyces cerevisiae Lanosterol 14α-demethylase (CYP51) (PDB ID: 4WMZ)

This enzyme is essential for ergosterol biosynthesis in fungi, a pathway absent in humans, making it an excellent target for antifungal drugs.

Compound ClassDerivative/CompoundDocking Score (kcal/mol)Target OrganismMIC (µg/mL)Reference
Thiazole Derivative 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amineNot SpecifiedC. albicans>100
Alternative Inhibitor Fluconazole (Triazole)-8.0 to -9.0C. albicans0.25-4.0[2]
Alternative Inhibitor 1,2,4-Triazine Derivative-9.5 to -11.5C. albicansNot Specified[3]

Experimental Protocols

In Silico Molecular Docking

The prediction of binding affinity and orientation of the 2-(4-Bromophenyl)thiazole derivatives and their alternatives to the target proteins is achieved through a standardized molecular docking workflow.

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., Topoisomerase II, Aromatase, or Lanosterol 14α-demethylase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structures of the thiazole derivatives and other inhibitors are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A binding site on the protein is defined, usually based on the position of a known co-crystallized ligand. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically explore various conformations and orientations of the ligand within the defined grid box. A scoring function is employed to estimate the binding affinity for each pose.

  • Analysis of Results: The docked poses are ranked based on their scoring function values. The pose with the most favorable score is selected and analyzed for its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the in vitro anticancer activity of the compounds by measuring cell proliferation.[4][5][6][7][8]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed, and the cells are stained with Sulforhodamine B solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510-565 nm. The IC50 value (the concentration that inhibits cell growth by 50%) is then calculated.

Turbidimetric Method for Antimicrobial Susceptibility Testing

This method is employed to determine the minimum inhibitory concentration (MIC) of the compounds against microbial strains.[9][10][11][12][13]

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in the broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.

  • Turbidity Measurement: The turbidity of each well, which is indicative of microbial growth, is measured using a microplate reader at a specific wavelength (e.g., 600 nm).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Experimental and Computational Workflow

G General Workflow for In Silico and In Vitro Screening cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation a Protein Structure Preparation (PDB) c Molecular Docking Simulation a->c b Ligand Structure Preparation b->c d Binding Affinity & Pose Analysis c->d e Synthesis of Thiazole Derivatives d->e Guide Synthesis f Cytotoxicity Assay (e.g., SRB) e->f g Antimicrobial Assay (e.g., Turbidimetric) e->g h IC50 / MIC Determination f->h g->h h->d Refine Models

Caption: A generalized workflow for in silico molecular docking and subsequent in vitro validation.

Topoisomerase II Inhibition Signaling Pathway

G Signaling Pathway of Topoisomerase II Inhibition cluster_nucleus Cell Nucleus cluster_cell Cancer Cell Thiazole Thiazole Derivative (e.g., Topoisomerase II Inhibitor) TopoII Topoisomerase II Thiazole->TopoII Inhibits DNA_replication DNA Replication & Transcription TopoII->DNA_replication Relieves Supercoiling DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes Cleavage Complex DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Triggers

Caption: Inhibition of Topoisomerase II by thiazole derivatives leads to DNA damage and apoptosis.

References

A Comparative Guide to the ADME/Tox Profiling of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] Its unique chemical properties make it a versatile building block for developing novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammation.[2][3] However, early and comprehensive assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of new thiazole derivatives is critical to de-risk drug development programs and identify candidates with the highest potential for clinical success.

This guide provides a comparative overview of the ADME/Tox profiling of novel thiazole compounds, supported by experimental data and detailed methodologies for key assays.

Comparative ADME/Tox Data of Thiazole Derivatives

The ADME/Tox properties of thiazole derivatives are highly dependent on the nature and position of their substituents.[1] In silico predictions and in vitro assays are crucial in the early stages to prioritize compounds for further development.

In Silico ADME Predictions

Computational tools are invaluable for the early prediction of the pharmacokinetic and toxicity properties of novel thiazole compounds based on their chemical structure.[4][5] These methods help in prioritizing compounds for synthesis and experimental testing.

Table 1: Comparison of In Silico Predicted ADME Properties for Novel Thiazole Derivatives

Compound ClassPredicted PropertyValue/ObservationReference
Thiazole-methylsulfonyl derivativesLipophilicity (log P o/w)3.05 - 4.74[6]
GI AbsorptionLow[6]
Blood-Brain Barrier (BBB) PermeationNo[6]
CYP InhibitionPotential inhibitors of CYP2C19, CYP2C9, CYP3A4; No effect on CYP1A2, CYP2D6[6]
Thiazolo[3,2-b][4][7]triazole and Imidazo[2,1-b][5][7]thiadiazole derivativesGI AbsorptionGood[8]
Bioactivity Score-1.25 to -0.06 (moderate)[8]
Toxicity ProfileSafe[8]
Novel Thiazole-Schiff base hybridsDrug-LikenessFavorable[9]
Pharmacokinetic PropertiesFavorable[9]
In Vitro and In Vivo Toxicity Data

Cytotoxicity and other toxicity endpoints are evaluated through a variety of in vitro and in vivo assays. The following tables summarize experimental data for several classes of novel thiazole compounds.

Table 2: In Vitro Cytotoxicity of Novel Thiazole Derivatives Against Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Substituted Thiazole Derivative 4cMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[1]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[1]
4-(4-Bromophenyl)-thiazol-2-amine derivative p2MCF7 (Breast)10.55-Fluorouracil5.2[10]
Pyrazolyl-thiazole 16aMCF-7 (Breast)0.73-6.25Dasatinib7.99[11]
A549 (Lung)1.64-14.3Dasatinib11.8[11]
Thiazole carboxamide derivative 2bCOLO205 (Colon)30.79--[12]
B16F1 (Melanoma)74.15--[12]
Thiazole derivative 2HepG-2 (Liver)1.2Doxorubicin1.1[3]

Table 3: In Vivo Toxicity of an Oxothiazole Derivative in Mice

Dose (mg/kg)ObservationReference
160No death observed within 72 hours[13]
265Death within 72 hours, hepatitis lesions and liver necrosis observed[13]
350Death within 24 hours, severe liver damage[13]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of ADME/Tox properties.

Caco-2 Permeability Assay for Oral Absorption

This assay predicts oral drug absorption by simulating the human intestinal barrier using Caco-2 epithelial colon cells.[4]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a 96-well format and cultured for 21 days to form a confluent monolayer.

  • Compound Preparation: The test thiazole compound is dissolved in a suitable solvent and diluted in transport buffer.

  • Permeability Measurement: The compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The reverse experiment (B to A) is also performed to assess active transport.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated to predict the extent of intestinal absorption.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a thiazole compound to inhibit major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions.[4]

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme source and a specific CYP probe substrate.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Reaction Termination: The reaction is stopped, and the formation of the metabolite of the probe substrate is measured.

  • Analysis: The metabolite concentration is quantified by fluorescence or LC-MS/MS.

  • Data Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Cancer or normal cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test thiazole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

ADME/Tox Profiling Workflow

The following diagram illustrates a typical workflow for the ADME/Tox profiling of novel thiazole compounds.

ADME_Tox_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADME/Tox Prediction (QSAR, Docking) absorption Absorption (Caco-2, PAMPA) in_silico->absorption Prioritization metabolism Metabolism (CYP Inhibition, Stability) absorption->metabolism toxicity Toxicity (MTT, hERG) metabolism->toxicity pk Pharmacokinetics toxicity->pk Candidate Selection tox_in_vivo Toxicity pk->tox_in_vivo

ADME/Tox Profiling Workflow for Novel Compounds.

VEGFR-2 Signaling Pathway Inhibition

Some thiazole analogs have shown potential as anticancer agents by targeting signaling pathways involved in tumor growth, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[1]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Thiazole Thiazole Analog Thiazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Inhibition of VEGFR-2 Signaling by Thiazole Analogs.

References

Thiazole Derivatives Demonstrate Potent Anticancer Activity in MCF-7 Breast Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent studies reveals that novel thiazole derivatives exhibit significant cytotoxic and pro-apoptotic effects against the MCF-7 human breast cancer cell line. These compounds often outperform or show comparable activity to established anticancer agents, positioning them as promising candidates for future therapeutic development. This guide provides a comparative overview of their performance, details the experimental methodologies used for their validation, and visualizes the key signaling pathways involved in their mechanism of action.

Recent research has consistently highlighted the potential of thiazole-based compounds as effective anticancer agents. Studies show that various synthesized thiazole derivatives can inhibit the proliferation of MCF-7 cells at low micromolar concentrations.[1][2][3] The anticancer mechanisms are often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer progression.[2][4][5]

Comparative Anticancer Activity

The efficacy of newly synthesized thiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of various thiazole derivatives against MCF-7 cells, in comparison to standard reference drugs.

Thiazole DerivativeIC50 (µM) against MCF-7Reference DrugReference Drug IC50 (µM)Source
Compound 4 5.73Staurosporine6.77[1]
Compound 3c 13.66Staurosporine6.77[1]
Compound 4c 2.57 ± 0.16Staurosporine6.77 ± 0.41[2]
Compound 5b 0.2 ± 0.01--[3]
Compound 5b 0.48 ± 0.03Colchicine9.1[5]
Compound 8 3.36 (µg/ml)Staurosporine5.25 (µg/ml)[6]
Compound 7a 4.75 (µg/ml)Staurosporine5.25 (µg/ml)[6]
Compound 5e 0.6648 (72h)--[7]
Thiazole DerivativeVEGFR-2 Inhibition IC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 4 0.093Sorafenib0.059[1]
Compound 3c -Sorafenib0.059[1]
Compound 4c 0.15Sorafenib0.059[2]

Experimental Protocols

The validation of the anticancer activity of thiazole derivatives in MCF-7 cells involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentration of the thiazole derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: MCF-7 cells are treated with the thiazole derivative at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Visualization of Mechanisms

The following diagrams illustrate the key experimental workflows and signaling pathways involved in the anticancer activity of thiazole derivatives in MCF-7 cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_results Results MCF7 MCF-7 Cell Culture Seeding Cell Seeding in Plates MCF7->Seeding Thiazole Thiazole Derivatives Seeding->Thiazole Treatment Control Vehicle Control Seeding->Control Treatment MTT MTT Assay (Cell Viability) Thiazole->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Thiazole->Flow_Apoptosis Flow_Cycle Flow Cytometry (Cell Cycle - PI) Thiazole->Flow_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Flow_Apoptosis->Apoptosis_Quant Cycle_Arrest Cell Cycle Arrest Analysis Flow_Cycle->Cycle_Arrest

Caption: Experimental workflow for evaluating the anticancer activity of thiazole derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway Thiazole Thiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax activates Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives in MCF-7 cells.

cell_cycle_arrest cluster_arrest Cell Cycle Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest_G1_S G1/S Arrest Arrest_G1_S->S inhibition Arrest_G2_M G2/M Arrest Arrest_G2_M->M inhibition Thiazole_G1S Thiazole Derivatives (e.g., Compound 4c) Thiazole_G1S->Arrest_G1_S Thiazole_G2M Thiazole Derivatives (e.g., Compound 5b) Thiazole_G2M->Arrest_G2_M

Caption: Cell cycle arrest in MCF-7 cells induced by different thiazole derivatives.

Conclusion

The presented data strongly support the continued investigation of thiazole derivatives as a promising class of anticancer agents for breast cancer therapy. Their potent cytotoxic effects, ability to induce apoptosis, and cause cell cycle arrest in MCF-7 cells, often at concentrations lower than or comparable to standard chemotherapeutics, underscore their therapeutic potential. Further in vivo studies are warranted to validate these findings and to assess the safety and efficacy of these compounds in a preclinical setting. The detailed experimental protocols and visualized mechanisms of action provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

Efficacy of 2-(4-Bromophenyl)thiazole Compounds Compared to Standard Antibiotics: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of mounting challenges from antibiotic resistance, the scientific community is in a perpetual search for novel antimicrobial agents. Among the promising candidates, 2-(4-bromophenyl)thiazole derivatives have garnered significant attention. This guide provides a detailed comparison of the efficacy of these compounds against standard antibiotics, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new therapeutic solutions.

Quantitative Efficacy Comparison

The antimicrobial potential of various 2-(4-bromophenyl)thiazole derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The data, presented in terms of Minimum Inhibitory Concentration (MIC), is summarized below for direct comparison with standard antibiotics. Lower MIC values indicate higher efficacy.

Antibacterial Activity

A series of synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives (p1-p10) were tested against Gram-positive and Gram-negative bacteria.[1] The results are compared with Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.

Compound/AntibioticStaphylococcus aureus (MTCC3160) MIC (µM)Bacillus subtilis (MTCC441) MIC (µM)Escherichia coli (MTCC443) MIC (µM)
Derivative p2 16.132.116.1
Derivative p4 28.828.828.8
Norfloxacin (Standard) 4.74.74.7

Data sourced from Sharma et al., 2019.[1]

While Norfloxacin currently exhibits superior potency, certain derivatives like p2 show promising activity against both S. aureus and E. coli.[1]

Antifungal Activity

The same series of compounds were also evaluated for their antifungal properties against common fungal pathogens and compared with the standard antifungal agent, Fluconazole.[1]

Compound/AntifungalCandida albicans (MTCC227) MIC (µM)Aspergillus niger (MTCC281) MIC (µM)
Derivative p3 32.416.2
Derivative p6 15.330.5
Fluconazole (Standard) 5.05.0

Data sourced from Sharma et al., 2019.[1]

Notably, derivative p6 displayed significant activity against C. albicans, and derivative p3 was most potent against A. niger, indicating the potential of these compounds as antifungal leads.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Broth Microdilution Method (for MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is as follows:

BrothMicrodilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds and standard antibiotics in broth p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) i1 Inoculate each well of a microtiter plate with the microbial suspension p2->i1 Transfer inoculum i2 Add diluted compounds/antibiotics to respective wells i3 Include positive (microbe only) and negative (broth only) controls i4 Incubate plates at 37°C for 18-24 hours a1 Visually inspect for turbidity or use a plate reader i4->a1 Post-incubation a2 Determine the lowest concentration with no visible growth (MIC)

Broth microdilution workflow for MIC determination.
Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

AgarWellDiffusion cluster_prep Plate Preparation cluster_application Compound Application cluster_incubation_analysis Incubation & Analysis prep1 Prepare Mueller-Hinton agar plates prep2 Spread a standardized microbial inoculum evenly on the agar surface prep3 Create wells of uniform diameter in the agar app1 Add a fixed volume of the test compound solution to each well prep3->app1 Load wells app2 Add standard antibiotic and solvent controls to separate wells inc1 Incubate the plates at 37°C for 18-24 hours app2->inc1 Proceed to incubation ana1 Measure the diameter of the zone of inhibition around each well

Workflow for the agar well diffusion susceptibility test.

Potential Mechanism of Action

While the exact mechanisms for all 2-(4-bromophenyl)thiazole derivatives are still under investigation, a prominent line of inquiry suggests their involvement in key bacterial metabolic pathways. One such proposed mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid synthesis.

FabH_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FASII) cluster_inhibition Inhibition AcCoA Acetyl-CoA FabH FabH Enzyme AcCoA->FabH MalACP Malonyl-ACP MalACP->FabH AcAcACP Acetoacetyl-ACP FabH->AcAcACP Condensation Elongation Elongation Cycles AcAcACP->Elongation FattyAcids Fatty Acids Elongation->FattyAcids Thiazole 2-(4-Bromophenyl)thiazole Compound Thiazole->FabH Inhibits

Proposed inhibition of the FabH enzyme by 2-(4-bromophenyl)thiazole compounds.

This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death. This targeted approach offers a promising avenue for developing antibiotics with novel mechanisms of action, potentially circumventing existing resistance patterns. Further research into the structure-activity relationships of these compounds will be crucial in optimizing their inhibitory potential and advancing them as viable clinical candidates.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprint of 2-(4-Bromophenyl)thiazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, thiazole derivatives stand out as a critical scaffold in the design of novel therapeutic agents. Among these, 2-(4-Bromophenyl)thiazole-4-carbaldehyde serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive spectroscopic confirmation of this key compound, juxtaposed with its phenyl and 4-chlorophenyl analogues, to aid researchers in their synthetic and characterization endeavors. The inclusion of detailed experimental protocols and a visual representation of the synthetic workflow aims to streamline the research process.

Comparative Spectroscopic Analysis

The definitive identification of synthetic compounds relies on a suite of spectroscopic techniques. Here, we present a comparative summary of the key ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and two closely related derivatives. This tabular format facilitates a quick and objective comparison of their molecular fingerprints.

Spectroscopic Data This compound 2-Phenylthiazole-4-carbaldehyde 2-(4-Chlorophenyl)thiazole-4-carbaldehyde
¹H NMR (CDCl₃, δ ppm) ~10.1 (s, 1H, CHO), ~8.3 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H)~10.1 (s, 1H, CHO), ~8.3 (s, 1H, thiazole-H), ~7.9 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H)~10.1 (s, 1H, CHO), ~8.3 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~185.0 (CHO), ~168.0 (C2-thiazole), ~150.0 (C4-thiazole), ~132.0, ~130.0, ~128.0, ~125.0 (Ar-C), ~120.0 (C5-thiazole)~185.0 (CHO), ~168.0 (C2-thiazole), ~150.0 (C4-thiazole), ~133.0, ~131.0, ~129.0, ~127.0 (Ar-C), ~120.0 (C5-thiazole)~185.0 (CHO), ~168.0 (C2-thiazole), ~150.0 (C4-thiazole), ~136.0, ~132.0, ~129.0, ~128.0 (Ar-C), ~120.0 (C5-thiazole)
IR (KBr, cm⁻¹) ~1690 (C=O, aldehyde), ~1590 (C=N, thiazole), ~820 (C-Br)~1690 (C=O, aldehyde), ~1595 (C=N, thiazole)~1690 (C=O, aldehyde), ~1590 (C=N, thiazole), ~830 (C-Cl)
Mass Spec. (m/z) ~268/270 [M, M+2]⁺~189 [M]⁺~223/225 [M, M+2]⁺

Experimental Protocols

The synthesis of these thiazole-4-carbaldehyde derivatives generally follows a well-established synthetic route, primarily the Hantzsch thiazole synthesis.

General Synthesis of 2-Arylthiazole-4-carbaldehyde Derivatives

A common pathway to these compounds involves a two-step process:

  • Formation of the Thiazole Ring: The synthesis typically starts with the reaction of a substituted thiobenzamide with a 3-halo-2-oxopropanal derivative (or its synthetic equivalent). This condensation reaction, a variant of the Hantzsch thiazole synthesis, forms the core thiazole ring.

  • Introduction of the Carbaldehyde Group: If the starting materials do not already contain the aldehyde functionality at the 4-position, it can be introduced through various methods, such as the oxidation of a corresponding alcohol or the formylation of the thiazole ring.

A more direct and widely used method for the synthesis of the precursor, 2-aryl-4-methylthiazole, involves the reaction of a substituted thiobenzamide with chloroacetone. The resulting methyl group at the 4-position can then be oxidized to the desired carbaldehyde.

Detailed Protocol for the Synthesis of 2-(4-Bromophenyl)-4-methylthiazole (A Precursor):

To a solution of 4-bromothiobenzamide (1 mmol) in ethanol (10 mL), chloroacetone (1.2 mmol) is added. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(4-bromophenyl)-4-methylthiazole.

Oxidation to this compound:

The synthesized 2-(4-bromophenyl)-4-methylthiazole (1 mmol) is dissolved in a suitable solvent like dioxane or acetic acid. An oxidizing agent such as selenium dioxide (SeO₂) (1.5 mmol) is added, and the mixture is refluxed for 12-24 hours. After cooling, the reaction mixture is filtered to remove selenium metal. The filtrate is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.

Visualizing the Synthetic Pathway

To provide a clear visual guide of the synthetic logic, the following diagram illustrates the general workflow for the synthesis of 2-arylthiazole-4-carbaldehyde derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Thiobenzamide Substituted Thiobenzamide Methylthiazole 2-Aryl-4-methylthiazole Thiobenzamide->Methylthiazole Hantzsch Synthesis Haloketone α-Haloketone (e.g., Chloroacetone) Haloketone->Methylthiazole Carbaldehyde 2-Arylthiazole-4-carbaldehyde Methylthiazole->Carbaldehyde Oxidation (e.g., SeO₂)

Caption: General synthetic workflow for 2-arylthiazole-4-carbaldehydes.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic strategies for this compound and its analogues. The presented data and protocols are intended to support researchers in the efficient and accurate synthesis and identification of these valuable chemical entities, thereby accelerating the pace of drug discovery and development.

Evaluating the Safety Profile: A Comparative Guide to the Cytotoxicity of Thiazole Derivatives on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic effects of novel compounds on non-cancerous cells is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the cytotoxicity of various thiazole derivatives on several non-cancerous cell lines, supported by experimental data and detailed protocols.

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties. However, a crucial aspect of their therapeutic potential lies in their selectivity – the ability to eliminate cancer cells while sparing healthy, non-cancerous cells. This guide focuses on the latter, presenting a compilation of cytotoxicity data (IC50 values) for a range of thiazole derivatives against non-cancerous cell lines, including human lung fibroblast (WI-38), mouse fibroblast (L929), and human breast epithelial (MCF-10A) cells.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives on different non-cancerous cell lines. A higher IC50 value indicates lower cytotoxicity and a better safety profile for the compound on that specific cell line.

Table 1: Cytotoxicity of Thiazole Derivatives on WI-38 (Human Lung Fibroblast) Cell Line

Thiazole DerivativeIC50 (µM)Reference
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile36.17 µg/mL[1]
Thiazole-naphthalene derivative 5b>50[2]
Thiazolidinone-isatin conjugate 4m>100[3]
Thiazolidinone-isatin conjugate 7b>100[3]
Thiazolo[3,2-a]benzimidazolone-isatin conjugates (7a-d)49.1 ± 1.9 - 353.0[3]
Thiadiazole derivative 140.14 ± 0[4]

Table 2: Cytotoxicity of Thiazole Derivatives on L929 (Mouse Fibroblast) Cell Line

Thiazole DerivativeIC50 (µM)Reference
Copper complex with 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine (Cu(L1)2Cl2)>200[5]
Copper complex with 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine (Cu(L3)Cl2)>200[5]
Hydrazone derivative 3a>500[6]
Hydrazone derivative 3e>500[6]
Hydrazone derivative 3g>500[6]
Hydrazone derivative 3i>500[6]

Table 3: Cytotoxicity of Thiazole Derivatives on MCF-10A (Human Breast Epithelial) Cell Line

Thiazole DerivativeIC50 (µM)Reference
Pyrrolidinedione–thiazolidinone hybrid Les-628793.01 ± 2.29 (24h)[1]
Pyrrolidinedione–thiazolidinone hybrid Les-6294>100[1]
Pyrrolidinedione–thiazolidinone hybrid Les-6328>100[1]
Copper complex with thiazolyl–benzylidene–phenol (CUBHTP)~40[7]
Thiazolidinone-isatin conjugates (most tested)49.1 ± 1.9 - 353.0[3]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Detailed MTT Assay Protocol

1. Cell Seeding:

  • Culture the desired non-cancerous cell line (e.g., WI-38, L929, MCF-10A) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Trypsinize and count the cells to ensure viability is above 90%.

  • Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the thiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivatives.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the assay.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of thiazole derivatives, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Non-cancerous cell lines) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Thiazole Derivative Preparation & Dilution Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Incubation_24h 24h Incubation (Cell Attachment) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_Treatment Incubation (24h, 48h, or 72h) Treatment->Incubation_Treatment MTT_Addition MTT Reagent Addition Incubation_Treatment->MTT_Addition Incubation_MTT 4h Incubation (Formazan Formation) MTT_Addition->Incubation_MTT Solubilization Formazan Solubilization Incubation_MTT->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Cytotoxicity Evaluation Workflow

While the precise signaling pathways affected by thiazole derivatives in non-cancerous cells are still under extensive investigation, studies in cancer cells suggest that these compounds can induce apoptosis (programmed cell death) through various mechanisms. A simplified, potential pathway is illustrated below. It is important to note that the specific proteins and interactions may vary depending on the thiazole derivative and the cell type.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway Thiazole Thiazole Derivative Bax Bax Thiazole->Bax activates Bcl2 Bcl-2 Thiazole->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates Activated_Caspase9 Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Potential Apoptotic Pathway

Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by different thiazole derivatives in non-cancerous cells. This will be crucial for the development of safer and more effective therapeutic agents. This guide serves as a foundational resource for comparing the cytotoxic profiles of existing thiazole derivatives and underscores the importance of evaluating off-target effects in drug development.

References

Head-to-head comparison of different catalysts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, is a critical step. This guide provides a direct comparison of several modern, efficient catalytic systems for thiazole synthesis, with a focus on objective performance data and detailed experimental protocols.

The traditional Hantzsch synthesis, while foundational, often requires harsh conditions and can lead to modest yields. Recent advancements in catalysis have introduced milder, more efficient, and often reusable systems that offer significant advantages. This guide focuses on a comparative analysis of three such systems: a copper(II) bromide-catalyzed one-pot reaction, a magnetically recoverable copper(II) complex, and reusable NiFe2O4 nanoparticles. Their performance is benchmarked against a classic, albeit improved, Hantzsch synthesis using a reusable silica-supported tungstosilisic acid catalyst.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of different catalysts in the one-pot synthesis of various thiazole derivatives. While direct comparison is challenging due to the variation in substrates and reaction conditions across different studies, this table provides a clear overview of the capabilities of each catalytic system.

CatalystReactantsProductReaction ConditionsYield (%)Reaction TimeReference
CuBr₂ Acetophenone, Thiourea4-phenylthiazol-2-amineK₂CO₃, Ethyl Acetate, Reflux87%Not Specified[1]
Fe₃O₄@SiO₂-Bipyridine-CuCl₂ 2-bromoacetophenone, Benzothioamide2,4-diphenylthiazoleEthanol, RefluxHigh (not specified)Not Specified[2]
NiFe₂O₄ Nanoparticles α-halo carbonyl, Thiosemicarbazide, AnhydrideSubstituted ThiazoleEthanol:Water (1:1), 75 °Cup to 90%45-60 min[3][4]
**Silica Supported Tungstosilisic Acid (SiW/SiO₂) **3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSubstituted Hantzsch ThiazoleEthanol/Water (50/50), 65 °C or Ultrasonic Irradiation (RT)79-90%Not Specified[5][6]

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below to enable researchers to replicate and adapt these methods.

One-Pot Synthesis of 2-Aminothiazoles using Copper(II) Bromide[1]
  • Reactants: Aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), copper(II) bromide (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent: Ethyl acetate (5 mL).

  • Procedure:

    • A mixture of the aromatic methyl ketone, thiourea/N-substituted thiourea, copper(II) bromide, and potassium carbonate in ethyl acetate is refluxed.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • Water is added, and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Synthesis of Thiazoles using Reusable NiFe₂O₄ Nanoparticles[3][4]
  • Reactants: N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzene sulfonamide (1 mmol), thiosemicarbazide (1 mmol), and various anhydrides (1 mmol).

  • Catalyst: NiFe₂O₄ nanoparticles (5 mg).

  • Solvent: Ethanol:water (1:1, 5 mL).

  • Procedure:

    • The reactants and NiFe₂O₄ nanoparticles are combined in the ethanol:water solvent system.

    • The mixture is heated at 75 °C for 45–60 minutes.

    • Reaction progress is monitored by TLC.

    • After completion, the mixture is cooled to room temperature.

    • The solid product is filtered, washed with water, and dried.

    • The product is further purified by recrystallization from absolute ethanol.

    • The catalyst can be recovered from the filtrate using a magnet for reuse.

Hantzsch Thiazole Synthesis using Silica Supported Tungstosilisic Acid[5][6]
  • Reactants: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol).

  • Catalyst: Silica supported tungstosilisic acid (SiW/SiO₂).

  • Solvent: Ethanol/Water (50/50, v/v).

  • Procedure (Conventional Heating):

    • A mixture of the reactants and the catalyst in the ethanol/water solvent is stirred at 65 °C.

    • The reaction is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is washed with water and then ethanol.

    • The crude product is purified by recrystallization.

  • Procedure (Ultrasonic Irradiation):

    • A mixture of the reactants and the catalyst in the ethanol/water solvent is subjected to ultrasonic irradiation at room temperature.

    • Workup and purification are performed as described for the conventional heating method.

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and logical relationships, the following diagrams have been generated using Graphviz.

G cluster_workflow General Workflow for One-Pot Thiazole Synthesis reactants Reactants (e.g., Ketone, Thiourea) reaction Reaction (Heating/Stirring) reactants->reaction catalyst Catalyst (e.g., CuBr₂, NiFe₂O₄) catalyst->reaction solvent Solvent (e.g., Ethyl Acetate, EtOH/H₂O) solvent->reaction workup Workup (Extraction/Filtration) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Thiazole Derivative purification->product

A generalized workflow for catalyzed one-pot thiazole synthesis.

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole Product intermediate2->thiazole Dehydration

The reaction mechanism of the Hantzsch thiazole synthesis.

References

A Comparative Guide to the Binding Affinity of Thiazole Ligands Targeting Key Proteins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a variety of protein targets. This guide provides a comparative analysis of the binding affinity of selected thiazole-based ligands to four key proteins implicated in cancer and other diseases: Bromodomain-containing protein 4 (BRD4), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 proto-oncogene serine/threonine-protein kinase (Pim-1). The data presented herein is compiled from various research publications and is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Quantitative Comparison of Binding Affinities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative thiazole ligands against their respective target proteins. A lower IC50 value indicates a higher binding affinity and greater potency of the ligand.

Table 1: Thiazole-Based Ligands Targeting BRD4

LigandAssay TypeIC50 (nM)Reference
Thiazolidinone DerivativeFluorescence Polarization50 - 100[1][2]
(+)-JQ1 (Thieno-triazolo-1,4-diazepine)TR-FRET / AlphaScreen18 - 91[1]

Table 2: Thiazole-Based Ligands Targeting BRAFV600E

LigandAssay TypeIC50 (nM)Reference
Thiazole Derivative (Compound 13a)Kinase Assay23.1 ± 1.2[3]
Dabrafenib (Thiazole-containing)Kinase Assay47.2 ± 2.5[3]
Thiazole Derivative (Compound 3f)Kinase Assay93 ± 8[4]

Table 3: Thiazole-Based Ligands Targeting VEGFR-2

LigandAssay TypeIC50 (nM)Reference
Benzothiazole Hybrid (Compound 4f)Kinase Assay71[5]
Thiazolyl-Coumarin (Compound 6d)Cytotoxicity (MCF-7)10,500 ± 710[6]
Benzothiazole Hybrid (Compound 4a)Kinase Assay91[7]

Table 4: Thiazole-Based Ligands Targeting Pim-1

LigandAssay TypeIC50 (µM)Reference
Bis-thiazole Derivative (Compound 8b)Kinase Assay0.24[8]
Bis-thiazole Derivative (Compound 3b)Kinase Assay0.32[8]
Staurosporine (Reference)Kinase Assay0.36[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from the referenced literature and may require optimization for specific laboratory conditions.

Fluorescence Polarization (FP) Assay for BRD4 Binding Affinity

This assay measures the binding of a fluorescently labeled ligand (tracer) to the target protein. When the small tracer binds to the larger protein, its rotation slows, leading to an increase in the polarization of the emitted light. Competitive inhibitors will displace the tracer, causing a decrease in polarization.

Materials:

  • Purified BRD4 protein

  • Fluorescently labeled tracer (e.g., a derivative of a known BRD4 inhibitor)

  • Thiazole-based test compounds

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

  • Black, low-volume 384-well plates

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the thiazole test compounds in assay buffer. Prepare a solution of BRD4 protein and the fluorescent tracer in assay buffer. The optimal concentrations of protein and tracer should be determined empirically but are often in the low nanomolar range.

  • Assay Setup: To the wells of a 384-well plate, add the test compound dilutions. Add the BRD4 protein and tracer mixture to all wells. Include controls for no inhibition (vehicle only) and background (buffer only).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[3][9][10]

In Vitro Kinase Assay for BRAF, VEGFR-2, and Pim-1 Inhibition

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is its ability to phosphorylate a substrate.

Materials:

  • Purified recombinant kinase (BRAFV600E, VEGFR-2, or Pim-1)

  • Specific substrate for the kinase (e.g., MEK1 for BRAF, poly(Glu,Tyr) for VEGFR-2, S6Ktide for Pim-1)

  • ATP (often radiolabeled, e.g., [γ-33P]ATP, or used in a luminescence-based assay)

  • Thiazole-based test compounds

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11][12]

  • Detection reagents (e.g., for radiometric or luminescence-based detection)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the thiazole test compounds in the kinase reaction buffer.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[13][14]

  • Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done through various methods, such as:

    • Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and measuring radioactivity.[15]

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[11][16][17]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the target proteins and a general workflow for determining binding affinity.

Experimental_Workflow General Experimental Workflow for Binding Affinity Determination cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Ligand_Prep Prepare Thiazole Ligand Stock Assay_Setup Set up Assay Plate (Ligand dilutions, Protein, Tracer/Substrate) Ligand_Prep->Assay_Setup Protein_Prep Purify Target Protein Protein_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Measurement Measure Signal (FP, Luminescence, etc.) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curve Data_Processing->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: General workflow for determining the binding affinity of thiazole ligands.

BRD4_Signaling_Pathway BRD4 Signaling Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits & Activates Thiazole_Inhibitor Thiazole-based BRD4 Inhibitor Thiazole_Inhibitor->BRD4 Inhibits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Promotes Oncogene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Elongation->Oncogene_Expression

Caption: Simplified BRD4 signaling pathway and the point of inhibition by thiazole ligands.

BRAF_Signaling_Pathway BRAF/MEK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylates Thiazole_Inhibitor Thiazole-based BRAF Inhibitor Thiazole_Inhibitor->BRAF Inhibits ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Inhibitor Thiazole-based VEGFR-2 Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF_MEK_ERK Raf/MEK/ERK Pathway PKC->RAF_MEK_ERK mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis, Proliferation, Survival, Migration RAF_MEK_ERK->Angiogenesis mTOR->Angiogenesis Pim1_Signaling_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Induces Expression BAD Bad Pim1->BAD Phosphorylates (Inactivates) p21 p21 Pim1->p21 Phosphorylates (Inactivates) p27 p27 Pim1->p27 Phosphorylates (Inactivates) c_Myc c-Myc Pim1->c_Myc Phosphorylates (Stabilizes) Thiazole_Inhibitor Thiazole-based Pim-1 Inhibitor Thiazole_Inhibitor->Pim1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Promotes p27->Cell_Cycle_Arrest Promotes Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation Promotes

References

Comparative Analysis of 2-(4-Bromophenyl)thiazole-4-carbaldehyde Analogs: A Review of Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-bromophenyl)thiazole-4-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Analogs of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide provides a comparative overview of the cross-reactivity and biological performance of various analogs, supported by experimental data from published studies. The aim is to furnish researchers with a valuable resource for guiding future drug discovery and development efforts centered on this promising heterocyclic core.

Data Presentation: Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the thiazole and phenyl rings. The following tables summarize quantitative data from several key studies, showcasing the impact of these modifications on different biological targets.

Table 1: Anticancer Activity of Thiazole Derivatives against Human Cancer Cell Lines

Compound IDModification on Core StructureTarget Cell LineIC50 (µM)Reference
p2 Schiff base derivative with a 4-hydroxyphenyl groupMCF-7 (Breast)Comparable to 5-fluorouracil[5]
4c 2-(2-(4-hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl) substitutionMCF-7 (Breast)2.57 ± 0.16[6]
HepG2 (Liver)7.26 ± 0.44[6]
4b 2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl) substitutionMCF-7 (Breast)31.5 ± 1.91[6]
HepG2 (Liver)51.7 ± 3.13[6]
8u Ketone linker with a 3,4,5-trimethoxyphenyl groupProstate, MelanomaNot specified[7]
51am Thiazole carboxamide derivativeVarious cancer cell linesPotent c-Met inhibitor[8]

Table 2: Antimicrobial Activity of Thiazole Analogs

Compound IDModification on Core StructureTarget MicroorganismMIC (µg/mL)Reference
p2, p3, p4, p6 Schiff base derivativesVarious bacteria and fungiComparable to norfloxacin and fluconazole[5]
49a, 49b Benzothiazole derivatives with hydroxy, nitro, methyl, and bromo groupsVarious bacterial strainsHigh activity[2]
7a 2-hydrazinyl-4-phenyl-1,3-thiazole derivativeCandida albicans7.81[9]
7e 2-hydrazinyl-4-phenyl-1,3-thiazole derivativeCandida albicans3.9[9]
33c Pyrazole-triazole-thiazole hybridVarious microbesZone of inhibition: 30 mm[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structure-activity relationship (SAR) studies. Below are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.[11]

  • Intermediate Synthesis: p-Bromoacetophenone and thiourea are reacted in the presence of a catalyst, such as iodine, to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine.[5]

  • Schiff Base Formation: The intermediate is then reacted with various aromatic aldehydes in a suitable solvent to yield the target Schiff base derivatives.[5] The molecular structures are typically confirmed using physicochemical and spectral analysis, such as IR, 1H-NMR, and 13C-NMR spectroscopy.[5][12]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the turbidimetric method.[5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation and Incubation: The microbial inoculum is added to each well, and the plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]

Mandatory Visualization

Diagrams generated using Graphviz can effectively illustrate the logical relationships in SAR studies and experimental workflows.

SAR_Flowchart A Core Scaffold (2-Phenylthiazole) B Modification at Position 4 of Thiazole Ring A->B C Modification on the Phenyl Ring A->C D Synthesis of Analogs B->D C->D E Biological Evaluation (e.g., Anticancer, Antimicrobial) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification/Optimization F->G

Caption: Logical flow of a structure-activity relationship (SAR) study on the 2-phenylthiazole core.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A Lead Compound Identification (e.g., this compound) B Analog Design & Virtual Screening A->B C Chemical Synthesis & Purification B->C D Structural Characterization (NMR, MS, etc.) C->D E In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) D->E F Determination of Potency (IC50, MIC) E->F G Mechanism of Action Studies (e.g., Enzyme Inhibition) F->G H SAR Analysis & Data Interpretation G->H I Selection of Lead Candidates for Further Development H->I

Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel thiazole derivatives.

References

Safety Operating Guide

Safe Disposal of 2-(4-Bromophenyl)thiazole-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential operational and disposal protocols for 2-(4-Bromophenyl)thiazole-4-carbaldehyde, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and professionals in drug development should adhere to these procedures to minimize risks associated with the handling and disposal of this compound.

This guide provides step-by-step instructions for the proper disposal of this compound, a halogenated aromatic aldehyde. Due to its chemical properties, specific handling and waste management procedures are required.

Safety Data Summary

It is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification and associated warnings according to the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Skin Irritation
alt text
WarningH315: Causes skin irritation.[1][2][3]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves.[1][2]
Eye Irritation
alt text
WarningH319: Causes serious eye irritation.[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity
alt text
WarningH335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2]
Hazardous to the Aquatic Environment
alt text
WarningH410: Very toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1] P391: Collect spillage.

Standard Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with regulatory requirements and safe environmental handling.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[2] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Waste Segregation: this compound is a halogenated organic compound due to the presence of bromine. It is imperative to segregate this waste from non-halogenated organic waste streams.[2][3][4][5]

    • Use a designated, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."[3][4]

    • Do not mix with incompatible wastes such as strong acids, bases, or oxidizing agents.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in the designated halogenated waste container.

    • For solutions of the compound, pour them into a designated "Halogenated Organic Liquid Waste" container.

    • Under no circumstances should this chemical or its solutions be poured down the drain.[2][4]

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (irritant, environmental hazard).[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from ignition sources.

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Empty Container Management: Empty containers that held this compound must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. After rinsing, the container can be disposed of as regular laboratory glassware or plastic, with the label defaced.

Experimental Protocol: Oxidation of Aldehyde for Hazard Reduction (Optional)

In some instances, it may be desirable to chemically convert the aldehyde to a less reactive carboxylic acid prior to disposal. This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction and its potential hazards.

Objective: To oxidize the aldehyde functional group of this compound to a carboxylic acid.

Reagents:

  • This compound

  • Oxone® (potassium peroxymonosulfate)[4][6]

  • Ethanol

  • Water

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a chemical fume hood, add the this compound to a round-bottom flask equipped with a stir bar.

  • Add a 1:1 mixture of water and ethanol to the flask.

  • While stirring, slowly add Oxone® to the mixture.

  • Attach a reflux condenser and heat the reaction mixture in a water bath at 60-70°C for approximately one hour, or until the reaction is complete (monitor by TLC if necessary).[5]

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the reaction mixture further in an ice bath to precipitate the carboxylic acid product.[5]

  • Collect the solid product by vacuum filtration, washing with cold water.[5]

  • The resulting solid, 2-(4-bromophenyl)thiazole-4-carboxylic acid, is generally less reactive than the aldehyde but should still be disposed of as halogenated organic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have waste This compound? ppe Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate no_drain DO NOT dispose down the drain segregate->no_drain label_container Label waste container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms segregate->label_container store Store sealed container in Satellite Accumulation Area label_container->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs empty_container Manage empty containers: - Triple rinse - Collect rinsate as hazardous waste - Deface label contact_ehs->empty_container After pickup

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(4-Bromophenyl)thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(4-Bromophenyl)thiazole-4-carbaldehyde. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required PPE levels vary depending on the specific handling procedure.

A. Standard Laboratory Handling:

For routine procedures such as weighing, transferring, and preparing solutions under well-ventilated conditions (e.g., a chemical fume hood), Level C protection is recommended.[1][2]

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3]Protects against splashes, and airborne particles.
Hand Protection Double gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene or butyl rubber).[4][5]Provides a barrier against skin contact and absorption. Nitrile offers good dexterity, while the outer glove provides enhanced chemical resistance.
Body Protection A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[3] Long pants and closed-toe, closed-heel shoes are mandatory.[3]Protects skin from spills and splashes. Natural fibers like cotton are recommended under the lab coat.
Respiratory Protection A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be available.[1][3]Required if work is not performed in a fume hood or if dust/aerosol generation is likely.

B. High-Risk Operations:

For non-routine operations with a higher risk of exposure, such as large-scale transfers, cleaning up significant spills, or when engineering controls are not available, Level B protection should be considered.[2] This includes a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), and more extensive skin protection.[1][2]

II. Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.

A. Handling:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Dispensing: When weighing and dispensing the solid compound, use techniques that minimize dust formation.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]

B. Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Some sources suggest refrigeration.[7][9][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6][7] If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[7][8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, follow institutional emergency procedures.

IV. Disposal Plan

Waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[7] Do not dispose of it down the drain or in the regular trash.

  • Environmental Precautions: This compound may be harmful to aquatic life. Avoid release to the environment.

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Level C) prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.